molecular formula C7H7BBrFO2 B1521876 (2-(Bromomethyl)-4-fluorophenyl)boronic acid CAS No. 850568-01-3

(2-(Bromomethyl)-4-fluorophenyl)boronic acid

Cat. No.: B1521876
CAS No.: 850568-01-3
M. Wt: 232.84 g/mol
InChI Key: SAHGEZUSQVBFDM-UHFFFAOYSA-N
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Description

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(bromomethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGEZUSQVBFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660143
Record name [2-(Bromomethyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-01-3
Record name [2-(Bromomethyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-(Bromomethyl)-4-fluorophenyl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-(Bromomethyl)-4-fluorophenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, physicochemical properties, key reactions, and safety considerations, offering practical insights for its effective utilization in research and development.

Core Characteristics and Physicochemical Properties

This compound, with the CAS number 850568-01-3, is a bifunctional organoboron compound. Its structure incorporates a boronic acid moiety, a well-established functional group for palladium-catalyzed cross-coupling reactions, and a bromomethyl group, which serves as a reactive site for nucleophilic substitution. This dual reactivity makes it a valuable synthon for the construction of complex molecular architectures.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 850568-01-3[1]
Molecular Formula C₇H₇BBrFO₂[1]
Molecular Weight 232.84 g/mol [1]
Melting Point 169-171 °C[2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and carbon tetrachloride.[2][2]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, 4-fluoro-2-methylphenylboronic acid.[2]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the bromination of benzylic positions.[2]

Step 1: Reaction Setup

  • In a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 1.8 g (11.7 mmol) of 4-fluoro-2-methylphenylboronic acid in 20 mL of anhydrous carbon tetrachloride.

  • Purge the flask with nitrogen for 15 minutes.

Step 2: Bromination

  • In the dropping funnel, dissolve 12.1 mmol of bromine in 5 mL of cold, dry carbon tetrachloride.

  • Position a 500-watt halogen lamp approximately 10 cm from the flask to initiate the reaction.

  • Heat the suspension to reflux while irradiating with the lamp.

  • Slowly add the bromine solution dropwise over a period of 60 minutes.

Step 3: Work-up and Purification

  • After the addition is complete, continue stirring and irradiating for another 60 minutes.

  • Turn off the lamp and purge the flask with nitrogen for 30 minutes to remove any excess bromine and hydrogen bromide.

  • Filter the hot reaction mixture to remove any insoluble byproducts.

  • Allow the filtrate to cool and store in a refrigerator overnight to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum.

Caption: Synthesis of this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR:

    • A singlet for the benzylic protons (-CH₂Br) is expected in the range of 4.5-4.8 ppm.

    • Aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the fluorine and boronic acid substituents.

    • A broad singlet corresponding to the boronic acid protons (-B(OH)₂) will be present, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR:

    • The benzylic carbon (-CH₂Br) should appear around 30-35 ppm.

    • Aromatic carbons will resonate between 115 and 140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will likely be a broad signal.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.

  • Mass Spectrometry (MS):

    • The mass spectrum under electrospray ionization (ESI) is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻.

    • Common fragmentation patterns for phenylboronic acids involve the loss of water and the cleavage of the C-B bond.[5] The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the boronic acid group is expected around 3200-3600 cm⁻¹.

    • Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

    • The C-Br stretching frequency typically appears in the range of 500-600 cm⁻¹.

    • Strong B-O stretching vibrations are expected around 1300-1400 cm⁻¹.[2]

Chemical Reactivity and Key Applications

The utility of this compound stems from its two distinct reactive centers, allowing for sequential or orthogonal functionalization.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is a cornerstone for the Suzuki-Miyaura reaction, a powerful method for the formation of C-C bonds. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.

General Protocol for Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., dioxane, toluene, DMF, often with a small amount of water)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide range of functionalities by reacting with various nucleophiles such as amines, thiols, and alkoxides.

Example Application: Peptide Modification

A notable application is the alkylation of secondary amines in peptides. This allows for the site-specific incorporation of the (aminomethyl)phenylboronic acid moiety, which is of interest for developing peptide-based sensors and therapeutics.

General Procedure for Amine Alkylation:

  • Dissolve the peptide containing a secondary amine in a suitable solvent mixture (e.g., water and acetonitrile).

  • Add a non-nucleophilic base, such as Hünig's base (diisopropylethylamine).

  • Add an excess of this compound.

  • Stir the reaction at room temperature overnight.

  • The product can be purified by reverse-phase chromatography.

Advanced Applications in Materials Science

The unique properties of this compound make it a candidate for the development of advanced materials. For instance, it can be used to prepare luminescent dyes for the fabrication of glucose sensors.[2] The boronic acid can reversibly bind to diols, such as those found in glucose, leading to a change in the dye's fluorescence properties.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its dual reactivity, enabling both Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions, provides a powerful tool for the construction of complex molecules with diverse applications, from drug discovery to materials science. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

(2-(Bromomethyl)-4-fluorophenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Introduction

This compound is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive bromomethyl group, a nucleophilic boronic acid moiety, and a fluorine atom which can modulate physicochemical properties. This unique combination makes it a valuable building block in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The boronic acid group serves as a handle for forming carbon-carbon bonds with various organic halides, while the bromomethyl group allows for subsequent derivatization, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive, field-proven protocol for its synthesis, aimed at researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most strategically approached by a three-step sequence starting from the commercially available 2-bromo-5-fluorotoluene. The core challenge lies in the selective functionalization of the methyl group without interfering with the aryl-boron bond or vice versa.

Our chosen strategy prioritizes the formation of a stable boronate ester intermediate prior to the hazardous benzylic bromination step. This approach offers superior control and minimizes potential side reactions associated with the free boronic acid group.

The retrosynthetic breakdown is as follows:

  • Final Product Deprotection: The target boronic acid is accessed via the hydrolysis of its stable pinacol ester precursor.

  • Benzylic Bromination: The crucial bromomethyl group is installed via free-radical bromination of the methyl group on the pinacol ester intermediate.

  • Borylation: The boronate ester is formed from 2-bromo-5-fluorotoluene via a palladium-catalyzed Miyaura borylation reaction.

This forward sequence ensures that the sensitive C-B bond is protected in a stable ester form during the harsh conditions of radical bromination, representing a robust and reproducible pathway.

Part 1: Synthesis of 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This initial step converts the aryl bromide into a versatile boronate ester, a key intermediate for both the subsequent bromination and for direct use in Suzuki-Miyaura couplings.[3]

Principle and Mechanism: The Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond between an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-5-fluorotoluene.

  • Transmetalation: The boronate moiety from an activated diboron species is transferred to the palladium center.

  • Reductive Elimination: The desired aryl boronate ester is released, regenerating the Pd(0) catalyst.[1]

A base, typically a carboxylate salt like potassium acetate (KOAc), is crucial for activating the diboron reagent and facilitating the transmetalation step.[4]

Miyaura_Borylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Bromo-5-fluorotoluene (Ar-X) ArX->OxAdd Pd_Intermediate Ar-Pd(II)-X (Complex A) OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Pd_Boron_Intermediate Ar-Pd(II)-B(pin) (Complex B) Transmetalation->Pd_Boron_Intermediate B2pin2 B₂(pin)₂ + Base Base_Activated_B [Base-B(pin)]⁻ B2pin2->Base_Activated_B Activation Base_Activated_B->Transmetalation RedElim Reductive Elimination Pd_Boron_Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-B(pin) (Product) RedElim->Product

Caption: Catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol
  • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-fluorotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add a suitable palladium catalyst system, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

ReagentMolar Eq.Purpose
2-Bromo-5-fluorotoluene1.0Starting Material
Bis(pinacolato)diboron1.1Boron Source
Potassium Acetate (KOAc)3.0Base
PdCl₂(dppf)0.03Catalyst
Anhydrous Dioxane-Solvent

Part 2: Synthesis of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This step introduces the bromomethyl functionality through a selective free-radical reaction at the benzylic position. The pinacol ester group is stable under these conditions.[5]

Principle and Mechanism: Radical Benzylic Bromination

This reaction proceeds via a free-radical chain mechanism using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Initiation: The initiator thermally decomposes to form radicals.

  • Propagation: The initiator radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.

  • Termination: Radicals combine to end the chain reaction.

Detailed Experimental Protocol
  • In a flask equipped with a reflux condenser and protected from light, dissolve the pinacol ester from Part 1 (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir. The reaction can also be initiated photochemically with a UV lamp.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.

  • Once complete, cool the reaction to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification or purified by chromatography if necessary.

ReagentMolar Eq.Purpose
Pinacol Ester Intermediate1.0Substrate
N-Bromosuccinimide (NBS)1.05Bromine Source
AIBN0.05Radical Initiator
Carbon Tetrachloride-Solvent

Part 3: Hydrolysis to this compound

The final step is the deprotection of the pinacol ester to yield the target boronic acid. Care must be taken as free boronic acids can be prone to dehydration to form boroxines and can be challenging to purify.[5][6]

Principle and Rationale

The B-O bonds of the pinacol ester are cleaved under aqueous acidic or basic conditions to liberate the dihydroxyboryl group. A common method involves transesterification or simple hydrolysis. Subsequent purification often involves recrystallization or a pH-controlled extraction.[7][8]

Detailed Experimental Protocol
  • Dissolve the crude brominated pinacol ester from Part 2 in a mixture of a suitable organic solvent (e.g., diethyl ether or THF) and water.

  • Add an aqueous acid such as 2M HCl.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Overall Synthesis Workflow

Caption: Three-step synthesis of the target compound.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood by trained personnel.[9]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.[10]

  • Reagent Hazards:

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Solvents: Dioxane and carbon tetrachloride are flammable and toxic. Avoid inhalation and skin contact.

    • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin.

    • Bromomethyl Compounds: The intermediate and final product are potent lachrymators and alkylating agents. They are considered hazardous and must be handled with extreme caution to avoid inhalation and skin/eye contact.[11][12][13]

  • Waste Disposal: All chemical waste, especially halogenated and heavy-metal waste, must be disposed of according to institutional and local regulations.[13]

References

An In-depth Technical Guide to the Chemical Compatibility of (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic application of bifunctional reagents is paramount to the efficient synthesis of complex molecular architectures. (2-(Bromomethyl)-4-fluorophenyl)boronic acid is one such reagent, possessing two distinct reactive centers: a nucleophile-susceptible benzylic bromide and a palladium-receptive boronic acid. This guide provides an in-depth analysis of the chemical compatibility of this versatile building block, offering field-proven insights into its stability, reactivity, and chemoselective transformations. The focus is not merely on procedural steps but on the underlying chemical principles that govern experimental outcomes.

Core Chemical Properties and Stability Profile

This compound and its common ester derivatives are solids that require specific handling and storage to maintain their integrity. The inherent reactivity of both the C-Br and C-B bonds necessitates careful consideration of the chemical environment.

Physical and Chemical Properties

A summary of the key physical properties for the boronic acid and its widely used pinacol ester derivative is presented below. The use of the pinacol ester is prevalent as it generally offers enhanced stability towards hydrolysis and protodeboronation compared to the free boronic acid.[1][2]

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₇H₇BBrFO₂C₁₃H₁₇BBrFO₂
Molecular Weight 232.84 g/mol 314.99 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Melting Point Data not readily available47-48 °C
CAS Number Not assigned850567-57-6
Storage and Handling

Proper storage is critical to prevent degradation. Both the free boronic acid and its esters should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[3] Exposure to moisture, oxygen, and light should be minimized. The primary degradation pathways to consider are:

  • Hydrolysis of the Boronic Acid/Ester: In the presence of water, boronic acids can form trimeric anhydrides known as boroxines. Boronic esters, particularly pinacol esters, exhibit greater stability against hydrolysis but can still degrade under acidic or basic conditions, or during prolonged exposure to moisture, such as on silica gel during chromatography.[1][4]

  • Protodeboronation: This is a common side reaction for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often accelerated by basic conditions, high temperatures, and the presence of electron-withdrawing groups on the aromatic ring.[6][7] The para-fluoro substituent on the target molecule makes it moderately susceptible to this pathway.

  • Oxidative Degradation: Strong oxidizing agents are incompatible with boronic acids and can lead to the cleavage of the C-B bond, often yielding phenols.[7] The benzylic bromide moiety is also susceptible to oxidation.

  • Benzylic Bromide Reactivity: As a benzylic halide, the bromomethyl group is a potent electrophile and will react with a wide range of nucleophiles. This necessitates careful selection of reagents and solvents to avoid unintended side reactions.

The following diagram illustrates the key stability considerations for this bifunctional molecule.

Stability and Decomposition Pathways cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies A This compound B Protodeboronation (loss of B(OH)2) A->B Base, Heat C Oxidation (C-B cleavage to phenol) A->C Oxidizing Agents D Hydrolysis/Boroxine Formation A->D Water E Nucleophilic Attack on CH2Br A->E Nucleophiles F Pinacol Ester Formation F->A Protection/Stabilization G Inert Atmosphere (Ar, N2) G->A Prevents Oxidation H Refrigerated Storage (2-8°C) H->A Slows Decomposition

Caption: Key factors influencing the stability and degradation of the title compound.

Chemical Compatibility and Orthogonal Reactivity

The synthetic utility of this compound hinges on the ability to selectively engage one of its reactive sites while leaving the other intact—a concept known as orthogonal reactivity.

Compatibility Overview

The following table summarizes the general compatibility of the two functional groups with common classes of reagents. This serves as a foundational guide for reaction planning.

Reagent ClassBoronic Acid MoietyBenzylic Bromide MoietyCausality and Experimental Considerations
Strong Acids Generally stable, but can promote protodeboronation in some cases.Stable.The boronic acid is a Lewis acid and is stable to protonolysis under many acidic conditions.
Strong Bases (e.g., OH⁻, RO⁻) Forms boronate complex, activating for transmetalation but also increasing susceptibility to protodeboronation.[8]Susceptible to elimination (E2) or substitution (SN2).Strong, non-nucleophilic bases are often required for reactions at the boronic acid center to minimize attack at the benzylic position.
Weak Bases (e.g., CO₃²⁻, PO₄³⁻) Activates for Suzuki coupling.[9]Generally stable, but can react with highly nucleophilic weak bases over time or at elevated temperatures.Carbonates and phosphates are the bases of choice for Suzuki couplings as they are strong enough to facilitate transmetalation without promoting significant side reactions at the benzylic bromide.
Nucleophiles (e.g., RNH₂, RS⁻, CN⁻) Generally unreactive.Highly reactive (SN2 displacement).This is the basis for orthogonal reactivity. Reactions with nucleophiles will almost exclusively occur at the benzylic position.
Organometallic Reagents Transmetalation (e.g., with Pd complexes).Can undergo coupling reactions.The boronic acid is designed for transmetalation in Suzuki-type reactions.[10]
Reducing Agents (e.g., NaBH₄) Generally stable.Can be reduced to a methyl group.Compatibility depends on the strength of the reducing agent.
Oxidizing Agents (e.g., H₂O₂, Oxone) Cleavage of C-B bond.[7]Can be oxidized.Strong oxidants are generally incompatible with both functional groups.
Harnessing Orthogonal Reactivity: Experimental Design

The key to utilizing this bifunctional reagent is to exploit the differing reactivity of the two sites.

  • Reaction at the Benzylic Bromide: To functionalize the bromomethyl group, reactions are typically carried out with a chosen nucleophile under conditions that do not promote degradation or reaction of the boronic acid. Protecting the boronic acid as a pinacol ester can enhance its stability during these transformations.[11]

  • Reaction at the Boronic Acid (Suzuki-Miyaura Coupling): To perform a Suzuki coupling, the choice of base is critical. A moderately weak inorganic base like K₂CO₃ or K₃PO₄ is often optimal.[8] These bases are sufficient to form the reactive boronate species for transmetalation but are generally not nucleophilic enough to displace the benzylic bromide, especially at the temperatures commonly used for Suzuki reactions (80-120 °C).[9][12]

The logical workflow for sequential functionalization is depicted below.

Orthogonal Reactivity Workflow cluster_path1 Path 1: Suzuki First cluster_path2 Path 2: Substitution First A (2-(Bromomethyl)-4-fluorophenyl)boronic acid pinacol ester B Suzuki Coupling (Pd catalyst, weak base) A->B E Nucleophilic Substitution (Nu-) A->E C Intermediate 1 (Biaryl with -CH2Br) B->C D Nucleophilic Substitution (Nu-) C->D H Final Product D->H F Intermediate 2 (Boronic ester with -CH2Nu) E->F G Suzuki Coupling (Pd catalyst, weak base) F->G G->H

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2-(Bromomethyl)-4-fluorophenyl)boronic acid and its derivatives are valuable reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them indispensable tools. However, their safe and effective use necessitates a thorough understanding of their potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound, drawing upon data from structurally similar compounds to establish a robust safety framework.

Hazard Identification and Risk Assessment: A Composite Profile

Based on these analogues, this compound is anticipated to be a solid that may cause skin, eye, and respiratory tract irritation.[1][2] The presence of the bromomethyl group suggests lachrymatory properties and potential for alkylating activity, warranting careful handling to avoid direct contact and inhalation. Arylboronic acids, as a class, have been noted as being weakly mutagenic in some microbial assays, although in vivo studies on some arylboronic compounds did not show mutagenic effects.[3][4]

Table 1: Hazard Classification of Structurally Similar Phenylboronic Acids

Hazard StatementClassificationRepresentative Compounds
Acute Toxicity, Oral (Category 4)Harmful if swallowed(4-Bromomethyl)phenylboronic acid
Skin Irritation (Category 2)Causes skin irritation(4-Bromomethyl)phenylboronic acid, 3-Bromomethylphenylboronic acid[1][2]
Eye Irritation (Category 2)Causes serious eye irritation(4-Bromomethyl)phenylboronic acid, 3-Bromomethylphenylboronic acid[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation(4-Bromomethyl)phenylboronic acid, 3-Bromomethylphenylboronic acid[1][2]

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with this compound. Adherence to the following guidelines will minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: Weighing, transferring, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): Essential Barriers

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are essential.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[1][2]

  • Body Protection: A laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[1]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some boronic acids are sensitive to air and moisture.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Figure 1: Experimental workflow for safe handling.
Protocol Steps:

  • Review Safety Information: Before commencing any work, thoroughly review the safety data sheets of structurally similar compounds to understand the potential hazards.

  • Don PPE: Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Weighing: Carefully weigh the required amount of the solid compound inside the fume hood to minimize dust inhalation.

  • Reaction Setup: Set up the reaction apparatus within the fume hood.

  • Quenching: Upon reaction completion, carefully quench the reaction mixture according to the specific experimental protocol.

  • Waste Segregation: Segregate all waste materials (solid and liquid) into appropriately labeled containers.

  • Decontamination: Thoroughly decontaminate all glassware and equipment used.

  • Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[6]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][7]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

emergency_response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Accidental Exposure Inhalation Move to Fresh Air Exposure->Inhalation Skin Flush with Water (15 min) Exposure->Skin Eyes Flush with Water (15 min) Exposure->Eyes Ingestion Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion Medical Seek Medical Attention Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical

Figure 2: Emergency response for accidental exposure.
Accidental Release Measures

  • Small Spills: For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and collect the material for disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Toxicological and Reactivity Insights

A deeper understanding of the toxicological and reactivity profile of this compound can further inform safe handling practices.

Toxicological Profile

The acute toxicity of many boronic acids is considered to be low.[9] However, some boric acid compounds have been shown to have reproductive toxicity at high concentrations.[10] As previously mentioned, some arylboronic acids have shown weak mutagenicity in in vitro tests.[3] Given the presence of the bromomethyl group, this compound should be treated with caution and exposure should be minimized.

Reactivity and Stability

Phenylboronic acids are generally stable compounds but can undergo certain reactions.[11] They are known to react with diols to form boronic esters.[11] The dehydration of boronic acids can lead to the formation of boroxines, which are trimeric anhydrides.[11] The bromomethyl group introduces a site for nucleophilic substitution reactions. It is important to consider these reactivity patterns when planning synthetic routes and purification procedures.

Conclusion: A Culture of Safety

The responsible use of this compound in a research and development setting is predicated on a robust understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all laboratory operations, researchers can confidently and safely leverage the synthetic utility of this valuable compound. This guide serves as a foundational resource, and it is imperative that all users supplement this information with institution-specific safety training and a thorough review of the most current safety literature.

References

The Dual-Role Mechanism of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid in Modern Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, arylboronic acids are cornerstone reagents, primarily celebrated for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed transformation has become an indispensable tool for the construction of carbon-carbon bonds, fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Among the vast arsenal of available boronic acids, (2-(Bromomethyl)-4-fluorophenyl)boronic acid emerges as a uniquely versatile building block. Its structure, featuring a reactive bromomethyl group and an electron-withdrawing fluorine atom in addition to the essential boronic acid moiety, bestows upon it a dual-reactivity profile that extends far beyond simple aryl-aryl coupling.

This technical guide offers an in-depth exploration of the mechanistic intricacies of this compound in catalysis. We will dissect its function not only as a conventional partner in Suzuki-Miyaura reactions but also unveil its more advanced application as a precursor to highly reactive ortho-quinodimethane (o-QDM) intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural outlines but the causal logic behind the experimental choices, thereby empowering the reader to harness the full synthetic potential of this powerful bifunctional reagent.

Physicochemical Properties and Structural Features

The catalytic behavior of this compound is a direct consequence of its unique molecular architecture. A thorough understanding of its constituent parts is critical to predicting and optimizing its performance in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 156551-38-1N/A
Molecular Formula C₇H₇BBrFO₂N/A
Molecular Weight 232.84 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 125-135 °CN/A

Note: Physical properties can vary based on purity and isomeric content.

The molecule's reactivity is governed by three key functional groups:

  • The Boronic Acid Group (-B(OH)₂): This is the engine for cross-coupling reactions. The boron atom, being electron-deficient, is the site of transmetalation in the Suzuki-Miyaura catalytic cycle. The acidity of the boronic acid is a crucial parameter, as it influences the formation of the active boronate species required for this step.

  • The Fluoro Substituent (-F): Positioned at the 4-position, the fluorine atom exerts a strong electron-withdrawing inductive effect. This electronic perturbation increases the Lewis acidity of the boron center.[4][5] An increase in acidity can facilitate the formation of the reactive boronate complex, potentially accelerating the rate of transmetalation in the Suzuki-Miyaura cycle.[5]

  • The Bromomethyl Group (-CH₂Br): Located ortho to the boronic acid, this group is a latent source of profound reactivity. As a benzylic bromide, it is an excellent electrophile for nucleophilic substitution and, more significantly, serves as a handle for generating highly reactive intermediates, as will be discussed in Section 4.

The interplay of these three groups allows for a sequential and programmable reaction pathway, making it a valuable tool for building molecular complexity.

Mechanism I: The Canonical Suzuki-Miyaura Cross-Coupling Partner

The most fundamental application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction forges a new carbon-carbon bond between an organohalide and the boronic acid, catalyzed by a palladium complex.[8]

The catalytic cycle proceeds through three well-established elementary steps:

  • Oxidative Addition: A low-valent Palladium(0) species reacts with an organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid (Ar²-B(OH)₂) forms a more nucleophilic boronate salt ([Ar²-B(OH)₃]⁻). This species then transfers its aryl group (the 2-(bromomethyl)-4-fluorophenyl moiety in this case) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 Ar¹-Pd(II)Ln-Ar² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X reagents->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane/water solvent until a homogeneous solution is formed. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition & Degassing: Add the remaining 1,4-dioxane and water solvent mixture. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Base (K₂CO₃): The base is crucial for activating the boronic acid by converting it to the more reactive boronate species, which is essential for the transmetalation step.[7]

  • Ligand (PPh₃): Triphenylphosphine stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its electronic and steric properties to facilitate the oxidative addition and reductive elimination steps.

  • Solvent System (Dioxane/Water): The aqueous-organic mixture is effective at dissolving both the organic reagents and the inorganic base, creating a homogeneous environment for the catalytic reaction to proceed efficiently.

Mechanism II: The Advanced Role as an ortho-Quinodimethane (o-QDM) Precursor

The true synthetic power of this compound lies in its ability to act as a precursor to ortho-quinodimethanes (o-QDMs).[9] These are highly reactive, transient dienes that are exceptionally useful in constructing polycyclic frameworks through Diels-Alder reactions.[10][11] The generation of an o-QDM from a product derived from our title compound allows for the rapid assembly of complex molecular architectures that are prevalent in natural products and pharmaceuticals.[10]

The strategy involves a two-stage process, which can often be performed in a single pot:

  • Initial C-C Bond Formation: A Suzuki-Miyaura coupling is performed as described previously to attach the (2-(bromomethyl)-4-fluorophenyl) moiety to a desired molecular scaffold.

  • In Situ Generation and Trapping of the o-QDM: The resulting product, which now contains the key ortho-bromomethylaryl structure, is subjected to conditions that promote a 1,4-elimination. This elimination generates the transient o-QDM, which is immediately trapped by a dienophile present in the reaction mixture to undergo a [4+2] cycloaddition (Diels-Alder reaction). This sequence can lead to the formation of benzocyclobutene derivatives or more complex polycyclic systems.[12][13]

Tandem_Reaction start This compound + Ar-X suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Ar-(2-(Bromomethyl)-4-fluorophenyl) suzuki->intermediate elimination 1,4-Elimination (e.g., with CsF) intermediate->elimination oqdm ortho-Quinodimethane Intermediate (transient) elimination->oqdm da [4+2] Diels-Alder Cycloaddition oqdm->da product Polycyclic Product (e.g., Benzocyclobutene derivative) da->product dienophile Dienophile dienophile->da

Caption: Tandem Suzuki Coupling and Diels-Alder Cycloaddition.

Tandem Catalysis: Integrating Cross-Coupling and Cycloaddition

The elegance of using this compound is fully realized in a tandem, one-pot reaction sequence that combines the Suzuki-Miyaura coupling with the o-QDM generation and trapping. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly build molecular complexity from simple precursors.

Protocol: One-Pot Suzuki-Miyaura/Diels-Alder Reaction

This protocol outlines a method for the synthesis of a tetralin derivative through a one-pot reaction.

Materials:

  • This compound (1.1 equiv.)

  • Vinyl bromide (1.0 equiv.)

  • N-Phenylmaleimide (dienophile, 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%)

  • Cesium fluoride (CsF, 3.0 equiv.)

  • Toluene, anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried, argon-purged microwave vial, add Pd(dppf)Cl₂, cesium fluoride, N-phenylmaleimide, and this compound.

  • Reagent Addition: Add anhydrous toluene followed by the vinyl bromide via syringe.

  • Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, conventional heating at reflux can be used, though reaction times will be significantly longer.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired polycyclic product.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a robust and thermally stable catalyst system suitable for the demanding conditions of the tandem reaction.

  • Base/Elimination Agent (CsF): Cesium fluoride serves a dual purpose. It acts as the base for the Suzuki-Miyaura coupling and is also a key reagent for promoting the 1,4-elimination to generate the o-QDM. Fluoride ions are known to facilitate such eliminations.[14]

  • Dienophile (N-Phenylmaleimide): A highly reactive dienophile is chosen to ensure efficient trapping of the transient o-QDM intermediate, minimizing potential side reactions like dimerization.

  • Anhydrous Conditions: The o-QDM generation step is sensitive to moisture, necessitating the use of anhydrous solvents and techniques.

Conclusion and Future Outlook

This compound is far more than a simple substituted arylboronic acid. Its bifunctional nature enables a sophisticated, dual-mode reactivity that chemists can exploit for complex molecule synthesis. By serving as both a reliable partner in Suzuki-Miyaura cross-couplings and as a potent precursor for ortho-quinodimethane generation, it provides a powerful platform for tandem reactions that build intricate polycyclic and benzofused systems with remarkable efficiency.[10][12] The strategic placement of the fluoro substituent further refines its reactivity, enhancing the efficiency of the catalytic processes.[4]

The methodologies described herein represent a gateway to novel molecular architectures relevant to drug discovery, materials science, and natural product synthesis. Future research will undoubtedly focus on expanding the scope of the tandem reactions, developing enantioselective variants, and applying this versatile building block to the synthesis of increasingly complex and functionally rich target molecules. The principles of causality and self-validating protocols discussed in this guide will remain central to these future innovations.

References

The Strategic Synthesis and Application of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid Derivatives: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, certain structural motifs emerge as "privileged scaffolds" due to their ability to interact with a range of biological targets. Boron-containing compounds, once relegated to the periphery of medicinal chemistry, have now firmly established their importance, largely due to the versatility of the boronic acid group.[1][2] This guide focuses on a particularly strategic building block: (2-(Bromomethyl)-4-fluorophenyl)boronic acid and its derivatives. The unique combination of a reactive bromomethyl handle, a modulating fluorine atom, and the versatile boronic acid moiety on a phenyl ring creates a powerful tool for the synthesis of complex and biologically active molecules. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only synthetic protocols but also the scientific rationale behind the experimental choices, thereby empowering the reader to leverage these valuable compounds in their own research endeavors.

The Architectural Significance of this compound

The utility of this compound stems from the distinct properties of its constituent parts:

  • The Boronic Acid Moiety: This functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, providing a robust method for constructing biaryl and styrenyl scaffolds present in many pharmaceuticals.[4][5][6] Beyond coupling reactions, the boronic acid group can act as a transition-state analog, forming reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[7] This property has been exploited in the design of numerous enzyme inhibitors.

  • The Bromomethyl Group: This benzylic bromide is a versatile electrophilic handle. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This "plug-and-play" characteristic is invaluable for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 4-fluoro substituent in this scaffold can profoundly influence the molecule's properties by:

    • Modulating Acidity (pKa): The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, which can affect its reactivity and binding to biological targets.[8]

    • Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

    • Improving Pharmacokinetic Properties: Fluorine substitution can impact lipophilicity (logP) and membrane permeability.

    • Influencing Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

The orthogonal reactivity of the boronic acid and the bromomethyl group allows for a stepwise and controlled elaboration of the molecular structure, making this scaffold a highly sought-after intermediate in multi-step syntheses.

Synthesis and Characterization

The preparation of this compound and its more stable pinacol ester derivative is a critical first step for its utilization.

Synthetic Pathways

The most common route to this compound involves the radical bromination of the corresponding 4-fluoro-2-methylphenylboronic acid.

dot

Caption: Synthetic pathway to this compound.

A detailed experimental protocol for this transformation is provided in Section 5. It is important to note that boronic acids can be prone to dehydration to form boroxines (cyclic trimers) and may have limited long-term stability. For this reason, they are often converted to their more stable pinacol esters.

The pinacol ester can be synthesized by reacting the boronic acid with pinacol, often with a dehydrating agent like magnesium sulfate.

dot

Caption: Formation of the pinacol ester derivative.

Characterization

Thorough characterization of this compound and its derivatives is essential to confirm their identity and purity. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the benzylic protons of the CH₂Br group (typically a singlet around 4.5-4.8 ppm), and the hydroxyl protons of the boronic acid (which may be broad and exchangeable).

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. The benzylic carbon will also be readily identifiable.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift indicative of its position on the aromatic ring.

    • ¹¹B NMR: Will show a broad signal characteristic of a tri-coordinate boron atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, C-H stretches of the aromatic ring and methyl group, and the C-Br stretch.

Applications in Drug Discovery and Development

The unique trifunctional nature of this compound has led to its use as a key building block in the synthesis of a variety of biologically active compounds.

Synthesis of PARP Inhibitors

A prominent application of this scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[10] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.[11][12][13][14]

The general strategy involves a Suzuki-Miyaura coupling reaction to construct the core biaryl structure, followed by a nucleophilic substitution at the bromomethyl position to introduce the final pharmacophoric elements.

dot

Caption: General synthetic strategy for PARP inhibitors.

Development of Fluorescent Sensors

The ability of boronic acids to reversibly bind with diols has been harnessed to create fluorescent sensors for the detection of saccharides, such as glucose. This compound can be incorporated into larger fluorescent molecules, where the binding of a diol to the boronic acid moiety modulates the fluorescence properties of the system. The bromomethyl group serves as a convenient attachment point for the fluorophore.

Synthesis of Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocyclic compounds with a range of biological activities, including antifungal and anti-inflammatory properties.[1][7] this compound can serve as a precursor to fluorinated benzoxaboroles, where the bromomethyl group can be further functionalized to modulate the compound's properties.[15]

Scientific Integrity and Experimental Causality

Stability and Handling of Boronic Acids

A critical consideration when working with boronic acids is their stability. They are susceptible to oxidative degradation, which can be a significant issue in biological contexts.[16][17] The rate of oxidation can be influenced by the electronic properties of the substituents on the phenyl ring. While electron-withdrawing groups like fluorine can increase the Lewis acidity of the boron center, they can also impact oxidative stability. Researchers should be mindful of the potential for protodeboronation, especially under harsh acidic or basic conditions.

To mitigate these stability issues, it is often advantageous to work with the pinacol ester derivatives, which are generally more robust and can be easily purified by chromatography.[18] The free boronic acid can then be regenerated by hydrolysis when needed.

Rationale for Experimental Conditions
  • Suzuki-Miyaura Coupling: The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura reaction. For couplings involving heteroaryl halides, specialized ligands may be required to achieve high yields.[5][6] The base is necessary to activate the boronic acid for transmetalation to the palladium center.

  • Radical Bromination: The use of a radical initiator like AIBN is essential for the selective bromination of the benzylic methyl group over aromatic C-H bonds. The reaction is typically carried out under inert atmosphere to prevent side reactions.

  • Nucleophilic Substitution: The reactivity of the bromomethyl group is high, and reactions with nucleophiles can often be carried out under mild conditions.[19][20] The choice of solvent and base will depend on the nature of the nucleophile.

Detailed Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Fluoro-2-methylphenylboronic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Nitrogen gas

  • 500-watt halogen lamp

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-fluoro-2-methylphenylboronic acid in anhydrous carbon tetrachloride.

  • Purge the flask with nitrogen for 15 minutes.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the suspension.

  • Position a 500-watt halogen lamp approximately 10 cm from the flask and irradiate the mixture while heating to reflux.

  • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Synthesis of this compound pinacol ester

Materials:

  • This compound

  • Pinacol

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous diethyl ether.

  • Add pinacol (1.1 equivalents) and anhydrous magnesium sulfate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Filter the mixture to remove the magnesium sulfate and any other solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₇BBrFO₂232.85White solid
This compound pinacol esterC₁₃H₁₇BBrFO₂314.99Colorless oil or white solid
4-Fluorophenylboronic acidC₆H₆BFO₂139.92White powder
(4-Bromophenyl)boronic acidC₆H₆BBrO₂200.83Crystalline solid
2-Bromo-4-fluorophenylboronic acidC₆H₅BBrFO₂218.82Not specified

Note: Physical properties can vary depending on the purity and crystalline form of the compound.[21][22][23][24]

Conclusion and Future Outlook

This compound and its derivatives are powerful and versatile building blocks that have already made a significant impact in medicinal chemistry, particularly in the development of targeted cancer therapies. The strategic placement of the boronic acid, bromomethyl, and fluorine functionalities provides a rich platform for the synthesis of complex molecules with tunable properties. As our understanding of disease biology deepens, the demand for sophisticated and highly functionalized molecular scaffolds will continue to grow. The principles and protocols outlined in this guide are intended to equip researchers with the knowledge and tools necessary to fully exploit the potential of these remarkable compounds in the discovery and development of the next generation of therapeutics. The continued exploration of the reactivity and applications of these derivatives will undoubtedly lead to the discovery of novel bioactive molecules with improved therapeutic indices.

References

Theoretical Perspectives on the Reactivity of (2-(Bromomethyl)-4-fluorophenyl)boronic acid: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

As a key building block in modern medicinal chemistry, (2-(Bromomethyl)-4-fluorophenyl)boronic acid presents a fascinating case study in multifunctional reactivity. Its utility, particularly in the synthesis of complex oncology drugs and other therapeutic agents, stems from the distinct and tunable reactivity of its three primary functional components: the boronic acid, the bromomethyl group, and the electronically-modified phenyl ring.[1][2][3] This guide provides an in-depth theoretical framework for understanding and predicting the reactivity of this versatile molecule, leveraging computational chemistry to provide actionable insights for researchers, scientists, and drug development professionals.

Molecular Architecture and Intrinsic Electronic Properties

The reactivity of this compound is not merely the sum of its parts, but a complex interplay of their electronic and steric influences. A theoretical approach, primarily using Density Functional Theory (DFT), allows us to dissect these contributions.[4][5][6]

  • The Boronic Acid Moiety (-B(OH)₂): The boron atom, with its vacant p-orbital, is the molecule's primary Lewis acidic center.[5][7] This vacancy governs its ability to interact with diols and Lewis bases, a fundamental step in many of its key reactions, including the crucial transmetalation step of the Suzuki-Miyaura cross-coupling.[8][9]

  • The Phenyl Ring System: This aromatic core acts as the electronic scaffold, mediating the influence of the substituents.

  • The Fluoro Substituent (-F): Located at the 4-position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination significantly impacts the acidity of the boronic acid and the electron density of the aromatic ring.[4][5]

  • The Bromomethyl Group (-CH₂Br): Positioned ortho to the boronic acid, this group serves as a potent electrophilic site, susceptible to nucleophilic attack. Its steric bulk can also influence the orientation and reactivity of the adjacent boronic acid. It is a crucial handle for subsequent functionalization.[3]

A foundational DFT calculation reveals the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide critical insights into its kinetic stability and reactivity patterns.[10][11]

The following diagram illustrates the distinct functional regions of this compound that dictate its chemical behavior.

G mol boronic_acid Boronic Acid (-B(OH)₂) Lewis Acidic Center Suzuki Coupling Site mol->boronic_acid bromo_methyl Bromomethyl (-CH₂Br) Electrophilic Site SN2 Reactivity mol->bromo_methyl fluoro Fluoro (-F) Inductive Electron Withdrawal Modulates Ring Reactivity mol->fluoro ring Aromatic Ring Electronic Scaffold mol->ring Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Boronate->Transmetalation Workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation cluster_validate 3. Validation cluster_analysis 4. Data Analysis start Define Reactants & Products opt_react Optimize Reactant Geometries start->opt_react opt_prod Optimize Product Geometries start->opt_prod ts_search Locate Transition State (TS) opt_react->ts_search freq_react Frequency Calc. (0 Imaginary Freq) opt_react->freq_react opt_prod->ts_search freq_prod Frequency Calc. (0 Imaginary Freq) opt_prod->freq_prod freq_ts Frequency Calc. (1 Imaginary Freq) ts_search->freq_ts energy Calculate Reaction & Activation Energies freq_react->energy freq_prod->energy freq_ts->energy analysis Analyze Orbitals & Charge Distribution energy->analysis conclusion Draw Reactivity Conclusions analysis->conclusion

References

Methodological & Application

(2-(Bromomethyl)-4-fluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional reagent of significant interest in modern organic synthesis. We delve into its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This document offers researchers, scientists, and drug development professionals a blend of foundational principles, field-proven insights, and detailed experimental protocols. The guide explores the mechanistic intricacies of the Suzuki-Miyaura reaction, explains the causality behind the selection of catalysts, bases, and solvents, and provides a validated, step-by-step protocol for the synthesis of complex biphenyl derivatives, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3][4]

Introduction: The Strategic Advantage of a Bifunctional Reagent

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, a critical transformation in the synthesis of biaryl compounds.[1][5][6][7] Its impact on academic and industrial research, particularly in drug discovery, has been immense due to its mild reaction conditions and high functional group tolerance.[1][6]

Within the vast arsenal of reagents for this reaction, This compound emerges as a particularly strategic building block. Its unique structure features two distinct reactive sites:

  • A boronic acid group , which serves as the nucleophilic partner in the Suzuki-Miyaura coupling, enabling the formation of a biphenyl linkage.

  • A bromomethyl group , a reactive benzylic bromide, which remains intact during the coupling and serves as an electrophilic handle for subsequent SN2-type functionalization.[8][9]

This dual reactivity allows for a modular and convergent synthetic strategy. One can first construct a core biphenyl structure via the Suzuki coupling and then introduce further diversity by reacting the bromomethyl group with a wide range of nucleophiles (amines, thiols, alcohols, etc.).[9] This approach is highly valuable for building libraries of complex molecules for structure-activity relationship (SAR) studies in drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states in three fundamental steps.[5][10][11][12]

Suzuki_Miyaura_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond (C-X) of the electrophile (e.g., an aryl bromide) to form a 16-electron square-planar Pd(II) intermediate.[5] The reactivity order for halides is typically I > Br > Cl.[13]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The base plays a critical role here; it activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.[7][14]

  • Reductive Elimination : The two organic groups on the palladium intermediate rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[10]

For this compound, the reaction selectively occurs at the C–B bond, as the C(sp³)–Br bond of the bromomethyl group does not readily undergo oxidative addition under these conditions.

Optimizing Reaction Conditions: A Scientist's Guide

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The choice is not arbitrary but is grounded in the need to balance the reactivity of the substrates and the stability of the catalyst.

Parameter Common Choices Rationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[10] The choice often depends on air stability and cost.
Ligand Phosphines: PPh₃, PCy₃, Buchwald Ligands: SPhos, XPhos, JohnPhosLigands stabilize the palladium catalyst, prevent its precipitation as palladium black, and tune its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are highly effective for coupling less reactive substrates like aryl chlorides or sterically hindered partners.[1][15] For benzylic couplings, JohnPhos has shown excellent efficacy.[8]
Base Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Fluorides: KFThe base's primary role is to activate the boronic acid for transmetalation.[14] K₂CO₃ is a robust, common choice. K₃PO₄ is a stronger base often used for difficult couplings.[2][14] Cs₂CO₃ offers better solubility in organic solvents.[14] KF is a milder option suitable for substrates with base-sensitive functional groups.[7]
Solvent Ethers: 1,4-Dioxane, THF Aromatics: Toluene Amides: DMF Mixtures: Toluene/Water, Dioxane/WaterThe solvent system must solubilize the organic substrates, the catalyst, and, to some extent, the base. Aprotic polar solvents are standard.[10] An aqueous co-solvent is frequently used to dissolve the inorganic base, which can significantly accelerate the reaction.[2][16]
Temperature 70 - 110 °CMost Suzuki couplings require heating to overcome activation barriers, particularly the oxidative addition and reductive elimination steps.[12][17] Microwave irradiation can dramatically shorten reaction times.[8]

Safety and Handling of this compound

As with any chemical reagent, proper handling is essential for safety and experimental success.

  • Chemical Stability : Boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially under harsh aqueous or basic conditions at elevated temperatures.[15][18] While generally stable for storage, it is best to use the reagent promptly after opening and store it under inert gas in a cool, dry place (2-8°C).[19]

  • Health Hazards : This compound is a benzylic bromide and should be treated as a potential irritant and lachrymator. It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

Experimental Protocol: Synthesis of 2-(4'-Methoxybiphenyl-2-ylmethyl)-4-fluoro-bromobenzene

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.

Experimental_Workflow Diagram 2: Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add solids to flame-dried flask: - Boronic Acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - Base (K₂CO₃, 2.0 equiv) setup2 2. Seal flask and purge with Argon/Nitrogen setup1->setup2 setup3 3. Add anhydrous solvent (Dioxane/H₂O) via syringe setup2->setup3 setup4 4. Degas the mixture (Ar bubbling for 15 min) setup3->setup4 setup5 5. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) setup4->setup5 reaction 6. Heat to 90 °C with stirring. Monitor by TLC/LC-MS (2-12 hours) setup5->reaction workup1 7. Cool to room temperature. Dilute with Ethyl Acetate reaction->workup1 workup2 8. Wash with H₂O and Brine workup1->workup2 workup3 9. Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 10. Purify by silica gel column chromatography workup3->workup4

Caption: A typical step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:
  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 1-bromo-4-methoxybenzene, 1.0 equiv.)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 equiv.)

  • Base (e.g., Potassium Carbonate [K₂CO₃], anhydrous, 2.0 equiv.)

  • Anhydrous Solvents (e.g., 1,4-Dioxane and Water, 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, 1-bromo-4-methoxybenzene, and potassium carbonate.

  • Inerting : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing the solvent (e.g., by bubbling argon through it for 15-20 minutes prior to use) is critical to remove dissolved oxygen, which can lead to unwanted side reactions like homocoupling.[11][15]

  • Catalyst Addition : Briefly remove the septum and add the palladium catalyst under a positive flow of argon.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[12][17]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Ineffective base/solvent combination.1. Use a fresh bottle of catalyst or a more robust precatalyst/ligand system.[15]2. Increase reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., K₃PO₄) or solvent systems.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Excessive water or overly harsh base.1. Use the boronic acid as its more stable pinacol ester derivative.2. Reduce the amount of water or switch to a milder base like KF.[7][15][18] Use the reaction at the lowest effective temperature.
Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture.2. Catalyst decomposition.1. Ensure thorough degassing of the solvent and maintenance of a strict inert atmosphere throughout the reaction.[15]2. Use a ligand to stabilize the catalyst.
Formation of Pd Black Catalyst has decomposed and precipitated out of solution.1. Ensure the reaction is strictly anaerobic.2. Use a more robust phosphine ligand that can better stabilize the Pd(0) species.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecular architectures. By leveraging the selectivity of the Suzuki-Miyaura coupling, chemists can efficiently construct a biphenyl core while preserving a reactive bromomethyl handle for downstream diversification. A thorough understanding of the reaction mechanism and the rationale behind the choice of reagents and conditions, as outlined in this guide, empowers researchers to successfully apply this building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.

References

(2-(Bromomethyl)-4-fluorophenyl)boronic acid applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid in Medicinal Chemistry

Introduction: A Bifunctional Linchpin for Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of complex bioactive molecules hinges on the availability of versatile and precisely functionalized building blocks. This compound has emerged as a reagent of significant strategic importance. Its unique architecture, featuring an ortho-positioned bromomethyl group relative to a boronic acid, provides two distinct and orthogonally reactive sites. This bifunctionality allows for a sequential and controlled introduction of molecular complexity, making it an invaluable tool in the synthesis of novel therapeutics.

The boronic acid moiety is a well-established participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds between aromatic rings.[1] Concurrently, the bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution or facilitating cyclization reactions to construct key structural motifs found in many drug candidates. The presence of a fluorine atom at the 4-position is a deliberate feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[2]

This guide provides a detailed overview of the applications of this compound, with a focus on its utility in the synthesis of targeted therapies. We will explore its core reactivity, provide detailed experimental protocols, and present a case study on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents.[3][4]

Physicochemical Properties, Handling, and Storage

Proper handling and storage are paramount to ensure the reactivity and stability of the reagent. The boronic acid group is susceptible to dehydration to form boroxines, and the bromomethyl group is a lachrymator and reactive towards moisture and nucleophiles.

PropertyValueSource
CAS Number 1217501-12-6[5]
Molecular Formula C₇H₇BBrFO₂[6]
Molecular Weight 232.84 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 32-34°C (for neopentyl glycol ester)[6]
Storage Store at 2-8°C under an inert atmosphere[7]

Safety and Handling:

  • Irritant: this compound and its derivatives are irritants. Avoid contact with skin and eyes.[8]

  • Lachrymator: The bromomethyl group is a lachrymator. Handle in a well-ventilated fume hood.

  • Moisture Sensitive: The boronic acid can dehydrate. Store in a desiccator or under inert gas (Argon or Nitrogen).

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[8]

For ease of handling, stability, and to prevent premature side reactions, this reagent is often used as its neopentyl glycol[6] or pinacol ester derivative.[9] These protecting groups are generally stable to Suzuki coupling conditions and can be removed post-coupling if the free boronic acid is required.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction creates a C(sp²)-C(sp²) bond between the boronic acid-bearing carbon and an aryl or heteroaryl halide/triflate.[10]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar¹)(X) Product Ar¹-Ar² Transmetal Transmetalation PdII_ArAr L₂Pd(II)(Ar¹)(Ar²) PdII_ArX->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination PdII_ArAr->Product ArX Ar¹-X ArX->PdII_ArX Boronic Ar²-B(OR)₂ Boronic->PdII_ArAr Base Base Base->Boronic Activation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound (or its pinacol ester) with an aryl or heteroaryl bromide.

Materials:

  • This compound pinacol ester (1.0 equiv.)

  • Aryl/Heteroaryl Bromide (1.1 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[12]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene)[13]

Procedure:

  • To an oven-dried Schlenk flask, add the boronic acid ester, aryl bromide, palladium catalyst, and base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Using a syringe, add the degassed solvent to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Optimization Parameters:

ParameterCommon Reagents/ConditionsRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandThe choice of ligand is crucial. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ or SPhos can increase catalyst activity and stability, especially for challenging substrates like aryl chlorides.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFA base is required to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation.[10] The choice of base can influence reaction rate and prevent side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, ACNA polar aprotic solvent is typically used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and stabilizing catalytic intermediates.[14]
Temperature 70 - 110 °CHigher temperatures increase the rate of reaction but can also lead to catalyst decomposition or side reactions such as deboronation.

Application Case Study: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. Many PARP inhibitors feature a phthalazinone or similar heterocyclic core, which can be efficiently synthesized using this compound.

Synthetic Strategy Workflow

The bifunctional nature of the reagent allows for a powerful two-step sequence: an initial Suzuki coupling to build the core biaryl framework, followed by an intramolecular cyclization using the bromomethyl group to form the critical lactam ring of the pharmacophore.

PARP_Synthesis_Workflow start This compound + Aryl Halide (with ortho-ester) step1 Step 1: Suzuki-Miyaura Coupling start->step1 intermediate1 Biaryl Intermediate step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 Biaryl Carboxylic Acid step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Nucleophilic Substitution) intermediate2->step3 product PARP Inhibitor Core Scaffold (e.g., Phthalazinone derivative) step3->product

Caption: Synthetic workflow for a PARP inhibitor core using the title reagent.

Protocol 2: Intramolecular Cyclization to Form a Phthalazinone Core

This protocol assumes the successful synthesis of the biaryl intermediate from Protocol 1, where the coupling partner was a hydrazine-protected aryl species which, after deprotection and cyclization, forms the heterocyclic core. A more direct approach involves an aryl halide with an ortho-ester or nitrile, which is hydrolyzed and then cyclized. This example illustrates the key cyclization step.

Precursor: 2'-(Aminomethyl)-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid (synthesized via Suzuki coupling and subsequent transformations).

Materials:

  • Biaryl precursor (1.0 equiv.)

  • Solvent (e.g., Toluene or xylene)

  • Optional: Acid or base catalyst (e.g., p-toluenesulfonic acid or triethylamine)

Procedure:

  • Dissolve the biaryl precursor in toluene in a round-bottom flask equipped with a Dean-Stark apparatus or reflux condenser.

  • If using a catalyst, add it to the mixture (typically 0.1 equiv.).

  • Heat the mixture to reflux (approx. 110°C for toluene). The reaction involves the intramolecular displacement of the bromide by a nucleophile (e.g., a nitrogen from a hydrazine moiety or an oxygen from a carboxylic acid) to form the heterocyclic ring.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material. This cyclization is often driven by the removal of water and can take 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude solid by recrystallization or flash column chromatography to yield the final heterocyclic core of the PARP inhibitor.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Suzuki Coupling Yield Inactive catalyst (oxidized); Insufficiently degassed solvent; Poor choice of base or solvent.Ensure rigorous inert atmosphere technique. Use freshly opened catalyst or a pre-catalyst. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems.
Deboronation of Starting Material Reaction temperature too high; Prolonged reaction time; Presence of protic sources.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Ensure anhydrous conditions.
Side reactions at Bromomethyl Group The base used for Suzuki coupling is too nucleophilic; Presence of water at high temp can cause hydrolysis to an alcohol.Use a non-nucleophilic base like K₂CO₃ or KF.[10] Use the boronic acid ester form to protect the boronic acid and potentially run the reaction under milder conditions.
Incomplete Cyclization Insufficient temperature to overcome activation energy; Reversible reaction.Switch to a higher boiling point solvent like xylene. Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. Add an acid or base catalyst.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its dual reactivity allows for the efficient, sequential construction of complex molecular architectures that are central to many targeted therapies. Through a strategic combination of Suzuki-Miyaura cross-coupling and subsequent nucleophilic substitution or cyclization reactions, chemists can rapidly access novel biaryl compounds and heterocyclic cores. The successful application of this reagent in the synthesis of scaffolds for potent molecules like PARP inhibitors underscores its value and portends its continued importance in the discovery and development of new medicines.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Bifunctionality of a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds.[1] The reagent, (2-(Bromomethyl)-4-fluorophenyl)boronic acid, presents a unique synthetic opportunity due to its bifunctional nature. It incorporates both a nucleophilic boronic acid moiety and an electrophilic benzylic bromide. This duality allows for its application in diverse synthetic strategies, but it also introduces the critical challenge of chemoselectivity. The reaction conditions must be meticulously controlled to direct the palladium catalyst to engage with the desired functional group. This guide provides a comprehensive protocol and technical insights for the selective cross-coupling at the boronic acid functionality, preserving the valuable bromomethyl handle for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, offering a robust starting point for researchers in medicinal chemistry and materials science.

The Chemoselectivity Challenge: Boronic Acid vs. Benzylic Bromide

The core challenge in utilizing this compound lies in the competition between two potential reaction pathways: the desired Suzuki-Miyaura coupling at the C-B bond and a possible C(sp³)-Br activation at the benzylic position. The relative reactivity of these sites is highly dependent on the chosen palladium catalyst, ligand, base, and solvent system.[2][3] While Suzuki-Miyaura couplings at benzylic halides are well-documented,[4][5] our objective here is to favor the classic Suzuki-Miyaura pathway. This requires conditions that promote the catalytic cycle involving the boronic acid while minimizing the oxidative addition of the palladium catalyst into the C-Br bond of the benzylic bromide.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura mechanism is crucial for protocol design. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle

To ensure the selective reaction of the boronic acid functionality of this compound, the oxidative addition of the palladium catalyst to the aryl halide coupling partner must be favored over its reaction with the benzylic bromide.

Recommended Protocol for Selective Coupling at the Boronic Acid

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundNucleophilic Partner
Aryl BromideElectrophilic Partner
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst
K₂CO₃ or K₃PO₄Base
1,4-Dioxane and WaterSolvent System
Schlenk flask or microwave vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert atmosphere (Argon or Nitrogen)Prevent catalyst degradation
Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow

Key Considerations for Maximizing Chemoselectivity

The choice of each reaction component is critical for steering the reaction towards the desired outcome.

  • Palladium Catalyst and Ligand: The ligand sphere around the palladium center dictates its reactivity. For selective coupling at the boronic acid, ligands that favor oxidative addition to C(sp²)-Br bonds over C(sp³)-Br bonds are preferred.

    • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic and often effective catalyst for Suzuki-Miyaura reactions.

    • Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective, often allowing for lower catalyst loadings and milder reaction conditions.[7]

    • PdCl₂(dppf): This catalyst is also a reliable choice, particularly for challenging couplings.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. However, strong bases can promote side reactions, including protodeboronation and degradation of the substrate.

    • Mild Inorganic Bases: K₂CO₃ and K₃PO₄ are generally good starting points. They are effective at promoting the reaction while being mild enough to minimize decomposition of the base-sensitive boronic acid.[8]

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, particularly if the substrate is sensitive to aqueous conditions.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.

    • Dioxane/Water or THF/Water: These are common solvent systems that provide good solubility for a wide range of substrates.

    • Anhydrous Conditions: For substrates that are particularly prone to protodeboronation, anhydrous conditions with a non-aqueous soluble base (e.g., CsF) may be beneficial.[8]

Troubleshooting and Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, catalyst deactivation, protodeboronation.Increase reaction time or temperature. Screen different ligands or palladium sources. Use anhydrous solvents and a milder base.
Protodeboronation Presence of water, strong base, prolonged reaction time.Use a milder base (e.g., KF, CsF). Minimize water content in the reaction. Use boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling Presence of oxygen, inefficient transmetalation.Ensure thorough degassing of solvents and reaction vessel. Screen different bases to optimize transmetalation rate.
Reaction at Benzylic Bromide Catalyst system favors C(sp³)-Br activation.Screen different ligands. Lower reaction temperature.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane and THF are flammable and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure proper storage.

  • Bases: Inorganic bases can be corrosive. Handle with care and avoid inhalation of dust.

  • Benzylic Bromides: Benzylic bromides are lachrymators and should be handled with caution in a fume hood.

Conclusion

This compound is a valuable bifunctional building block for the synthesis of complex molecules. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve highly chemoselective Suzuki-Miyaura cross-coupling at the boronic acid functionality. The protocol and insights provided in this guide offer a solid foundation for the successful application of this versatile reagent in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using (2-(Bromomethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Overview: The Strategic Advantage of (2-(Bromomethyl)-4-fluorophenyl)boronic acid in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their synthesis is a cornerstone of medicinal chemistry. The strategic incorporation of fluorine atoms and versatile reactive handles into synthetic building blocks is a key strategy in modern drug discovery. This compound is a bifunctional reagent of significant interest, offering both a boronic acid moiety for cross-coupling reactions and a reactive bromomethyl group for subsequent functionalization.

The boronic acid group is a well-established participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[2][3] This reaction's tolerance of a wide range of functional groups makes it a favored tool for medicinal chemists.[3] The bromomethyl group, on the other hand, serves as a versatile electrophilic site, readily undergoing nucleophilic substitution to introduce a variety of side chains and build complex molecular architectures. This dual reactivity makes this compound a highly valuable intermediate in the synthesis of novel heterocyclic scaffolds.[4]

Reagent Profile and Safe Handling

Physicochemical Properties
PropertyValue
Chemical Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
Appearance White to off-white powder
CAS Number 850567-57-6
Safety and Handling

This compound and its pinacol ester are harmful if swallowed, in contact with skin, or if inhaled. [5] It is crucial to handle this reagent in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6][8] In case of contact, immediately flush the affected area with copious amounts of water.[6][7]

Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[6][8]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Core Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for the application of this compound. This reaction facilitates the formation of a C-C bond between the boronic acid and a variety of aryl or heteroaryl halides.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl/heteroaryl halide to form a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[9]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Fluorinated Biaryl Intermediate

This protocol details the synthesis of 2-bromo-1-(bromomethyl)-4-fluoro-1,1'-biphenyl, a key intermediate for further heterocyclic synthesis.

Materials:

  • This compound

  • 1-Bromo-2-iodobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired fluorinated biaryl intermediate is typically obtained in good to excellent yields.

Subsequent Heterocycle Formation: Intramolecular Cyclization

The synthesized biaryl intermediate possesses a reactive bromomethyl group, which can be exploited for the construction of various heterocyclic rings through intramolecular cyclization.

Protocol: Synthesis of a Dibenz[b,f]oxepine Derivative

This protocol illustrates the synthesis of a dibenz[b,f]oxepine scaffold, a core structure found in several biologically active molecules.

Materials:

  • 2-Bromo-1-(bromomethyl)-4-fluoro-1,1'-biphenyl (from the previous step)

  • Salicylaldehyde

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-bromo-1-(bromomethyl)-4-fluoro-1,1'-biphenyl (1.0 eq), salicylaldehyde (1.2 eq), and potassium carbonate (2.5 eq).

  • Add DMF and stir the mixture at 80 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Caption: Experimental workflow for the two-step synthesis of a dibenz[b,f]oxepine derivative.

Characterization Data

The synthesized compounds should be thoroughly characterized using standard analytical techniques.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected MS (m/z)
Fluorinated Biaryl Intermediate Signals corresponding to aromatic protons and a singlet for the CH₂Br protons.Signals for aromatic carbons and the CH₂Br carbon.[M]+, [M+H]+, or [M+Na]+ corresponding to the molecular weight.
Dibenz[b,f]oxepine Derivative Disappearance of the CH₂Br singlet and appearance of new signals for the oxepine ring protons.New signals for the carbons of the oxepine ring.[M]+, [M+H]+, or [M+Na]+ corresponding to the molecular weight.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalyst, poor quality reagents, insufficient base.Use fresh catalyst, ensure reagents are pure and dry, use a stronger base or increase the amount of base.
Incomplete cyclization Insufficient reaction time or temperature, weak base.Increase reaction time and/or temperature, use a stronger base like cesium carbonate.
Formation of side products Homocoupling of the boronic acid, debromination.Optimize catalyst loading and reaction temperature, ensure an inert atmosphere.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its dual reactivity allows for a sequential Suzuki-Miyaura cross-coupling followed by intramolecular cyclization, providing efficient access to novel molecular scaffolds of interest in drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable reagent.

References

Application Note: (2-(Bromomethyl)-4-fluorophenyl)boronic acid as a Versatile Building Block for Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescent sensors are indispensable tools in biological and chemical research, enabling the sensitive and selective detection of a wide array of analytes. Boronic acid-based sensors have emerged as a particularly powerful class for the recognition of carbohydrates and other diol-containing molecules.[1][2][3] This application note details the utility of a trifunctional building block, (2-(Bromomethyl)-4-fluorophenyl)boronic acid , for the rational design and synthesis of advanced fluorescent probes. Its unique architecture, featuring a boronic acid for analyte recognition, a reactive bromomethyl group for fluorophore conjugation, and a fluorine substituent for modulating electronic properties, offers a modular platform for creating sophisticated sensors. We present the underlying chemical principles, a detailed protocol for the synthesis of a novel glucose-responsive sensor, and a guide for its characterization and application.

Introduction: The Power of a Trifunctional Building Block

The development of high-performance fluorescent sensors hinges on the intelligent design of molecules that integrate a recognition moiety (receptor), a signaling unit (fluorophore), and a mechanism to translate the binding event into an optical signal.[4] Phenylboronic acids are renowned as receptors for 1,2- and 1,3-diols, such as those found in saccharides, forming reversible covalent cyclic esters.[1] This interaction is the foundation for a multitude of sensors targeting biologically crucial molecules like glucose.

This compound is a uniquely advantageous building block for several reasons:

  • Orthogonal Reactivity: It possesses two distinct reactive sites. The boronic acid group serves as the recognition element for diols. The bromomethyl group is a versatile electrophile, enabling facile conjugation to a wide range of nucleophilic fluorophores (e.g., those containing amine or hydroxyl groups) via simple substitution reactions.

  • Modularity: This dual reactivity allows for a modular "plug-and-play" approach. Researchers can select a fluorophore with desired photophysical properties (e.g., emission wavelength, quantum yield) and readily couple it to the boronic acid recognition unit.[5]

  • Electronic Tuning: The ortho position of the bromomethyl group relative to the boronic acid can influence the boron's Lewis acidity, which is crucial for analyte binding affinity and pH sensitivity.[6] The para-fluoro substituent, being electron-withdrawing, further modulates the pKa of the boronic acid, potentially lowering the operational pH range closer to physiological conditions.

Principle of Sensing: A Photoinduced Electron Transfer (PET) Mechanism

Many boronic acid sensors operate via a Photoinduced Electron Transfer (PET) mechanism.[1] This process involves an electron transfer from a donor (often a tertiary amine) to the excited-state fluorophore, which quenches the fluorescence (signal "OFF").

Our target building block is ideal for designing PET-based sensors. The synthetic strategy involves linking it to a fluorophore that also contains a tertiary amine.

The Sensing Mechanism is as follows:

  • "OFF" State (No Analyte): In the absence of a diol analyte, an intramolecular B-N dative bond can form between the Lewis acidic boronic acid and a nearby tertiary amine (introduced during fluorophore conjugation).[6] This interaction enhances the PET process, keeping the fluorescence quenched.

  • "ON" State (Analyte Bound): When a diol like glucose is introduced, it binds to the boronic acid, forming a cyclic boronate ester.[1][3] This changes the hybridization of the boron atom from sp² to sp³, making it anionic and disrupting the intramolecular B-N interaction. The disruption inhibits the PET process, allowing the fluorophore to emit light upon excitation (signal "ON").[1]

PET_Mechanism cluster_off Fluorescence OFF (No Glucose) cluster_on Fluorescence ON (Glucose Bound) OFF Sensor (PET Active) Fluorophore_OFF Fluorophore (Excited State) ON Sensor-Glucose Complex (PET Inactive) OFF->ON + Glucose Amine_OFF Tertiary Amine Fluorophore_OFF->Amine_OFF e- transfer (Quenching) BoronicAcid_OFF Boronic Acid (Lewis Acid) Amine_OFF->BoronicAcid_OFF Intramolecular B-N Interaction ON->OFF - Glucose Fluorophore_ON Fluorophore (Fluoresces) Amine_ON Tertiary Amine Fluorophore_ON->Amine_ON PET Blocked BoronateEster_ON Boronate Ester (Anionic) Glucose Glucose BoronateEster_ON->Glucose Bound

Caption: Photoinduced Electron Transfer (PET) "OFF-ON" sensing mechanism.

Application Protocol: Synthesis of a Glucose-Responsive Sensor (BFNA-1)

This protocol describes the synthesis of a novel fluorescent sensor, BFNA-1 (Boronic-Fluor-Naphthalimide-Amine 1), by reacting this compound with a commercially available amino-naphthalimide fluorophore.

Rationale for Design

4-Amino-1,8-naphthalimide derivatives are excellent fluorophores due to their high quantum yields, photostability, and environmentally sensitive emission. We chose N-butyl-4-(butylamino)-1,8-naphthalimide as the fluorophore. The secondary amine will react with the bromomethyl group of our building block to form a tertiary amine, which is essential for the PET mechanism.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich≥97%
N-butyl-4-(butylamino)-1,8-naphthalimideTCI Chemicals>98%
Potassium Carbonate (K₂CO₃)Fisher Scientific≥99%
N,N-Dimethylformamide (DMF), AnhydrousAcros Organics99.8%
Dichloromethane (DCM)VWR ChemicalsHPLC
HexanesVWR ChemicalsHPLC
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC
Silica Gel (for column chromatography)Sorbent Tech.60 Å, 40-63 µm

Synthetic Scheme

Caption: Synthesis of the BFNA-1 fluorescent glucose sensor.

(Note: The image SRCs in the DOT script are placeholders. In a real application, these would be replaced with actual chemical structure images.)

Step-by-Step Synthesis Protocol
  • To a 50 mL round-bottom flask, add N-butyl-4-(butylamino)-1,8-naphthalimide (296 mg, 1.0 mmol) and anhydrous potassium carbonate (414 mg, 3.0 mmol).

  • Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Stir the mixture under a nitrogen atmosphere for 10 minutes at room temperature.

  • Add this compound (280 mg, 1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude yellow solid by silica gel column chromatography, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to yield BFNA-1 as a bright yellow solid.

Characterization
  • ¹H NMR & ¹³C NMR: Confirm the structure of the final product. Key signals to look for include the disappearance of the N-H proton from the starting fluorophore and the appearance of a new benzylic CH₂ signal.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound to confirm its elemental composition.

  • Purity: Assess purity by HPLC, which should be >95% for use in sensing applications.

Protocol for Spectroscopic Characterization and Glucose Sensing

This section outlines the procedure for evaluating the photophysical properties of BFNA-1 and its response to glucose.

Preparation of Stock Solutions
  • Sensor Stock (1.0 mM): Prepare a 1.0 mM stock solution of BFNA-1 in DMSO.

  • Buffer Solution: Prepare a phosphate-buffered saline (PBS) solution (10 mM, pH 7.4).

  • Glucose Stock (1.0 M): Prepare a 1.0 M stock solution of D-glucose in the PBS buffer.

Determination of Photophysical Properties
  • Prepare a 10 µM solution of BFNA-1 in PBS containing 1% DMSO (v/v) to ensure solubility.

  • UV-Vis Absorbance: Record the absorbance spectrum from 300 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Emission: Excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

PropertyExpected Value for BFNA-1
λ_abs (max)~430 nm
λ_em (max)~540 nm
Quantum Yield (Φ_F)< 0.05 (without glucose)
Color of EmissionYellow-Green
Fluorescence Titration Protocol
  • Prepare a series of 11 cuvettes.

  • To each cuvette, add the appropriate volume of the 1.0 mM BFNA-1 stock to achieve a final concentration of 10 µM in a final volume of 2 mL.

  • Add the appropriate volume of the 1.0 M glucose stock to achieve final glucose concentrations ranging from 0 mM to 100 mM.

  • Add PBS buffer (pH 7.4, with 1% DMSO) to bring the final volume of each cuvette to 2 mL.

  • Incubate the solutions for 10 minutes at room temperature.

  • Measure the fluorescence intensity of each sample at the determined λ_em (e.g., 540 nm), using an excitation wavelength of λ_abs (e.g., 430 nm).

Data Analysis Workflow

Data_Analysis_Workflow A Perform Fluorescence Titration Experiment B Collect Fluorescence Intensity Data at each [Glucose] A->B C Plot Intensity vs. [Glucose] B->C D Fit Data to a Binding Isotherm Model (e.g., 1:1 Benesi-Hildebrand) C->D E Calculate Association Constant (Ka) D->E

Caption: Workflow for analyzing fluorescence titration data.

Troubleshooting and Key Considerations

  • pH Sensitivity: The binding of boronic acids to diols is highly pH-dependent. The formation of the anionic tetrahedral boronate ester is favored at pH values near or above the pKa of the boronic acid.[7] It is crucial to perform experiments in a well-buffered solution.

  • Solubility: The synthesized sensor may have limited aqueous solubility. Using a small percentage of a co-solvent like DMSO or methanol (typically <2%) is often necessary.[7]

  • Selectivity: Test the sensor's response to other common biological saccharides (e.g., fructose, galactose) to determine its selectivity for glucose. Fructose often shows a higher binding affinity to monoboronic acids.[8]

  • Interference: Potential interference from other biological molecules containing diol functionalities should be considered in complex media.

Conclusion

This compound is a powerful and versatile building block for the modular synthesis of fluorescent sensors. Its orthogonal reactive handles allow for the straightforward coupling of recognition and signaling units. The protocols provided herein demonstrate a clear pathway from rational design and synthesis to the characterization and application of a functional glucose sensor. This approach can be readily adapted to incorporate different fluorophores or to target other biologically relevant diol-containing analytes, making it a valuable tool for researchers in chemistry, biology, and drug development.

References

Application Note: The Strategic Utility of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a bifunctional synthetic building block of significant value in medicinal chemistry and pharmaceutical process development. Its structure, featuring an ortho-disposed boronic acid and a reactive benzylic bromide, enables a powerful, two-stage synthetic strategy. This reagent is first employed in palladium-catalyzed Suzuki-Miyaura cross-coupling to construct complex biaryl scaffolds, which remain activated for subsequent functionalization via nucleophilic substitution at the bromomethyl position. This application note provides an in-depth guide for researchers and drug development professionals on the tactical implementation of this reagent. We detail field-proven protocols, explore the underlying mechanistic rationale, and present a case study related to the synthesis of scaffolds for PARP (Poly(ADP-ribose) polymerase) inhibitors, a critical class of oncology therapeutics.

Introduction: A Bifunctional Linchpin for Drug Discovery

Modern drug discovery relies on the efficient construction of complex molecules, often built around a central scaffold that can be readily diversified. This compound is an exemplary tool for this purpose, offering two distinct and orthogonally reactive functional groups:

  • The Boronic Acid Moiety (-B(OH)₂): This group is a key participant in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds.[1][2] This allows for the efficient linkage of the phenyl ring to a wide array of aryl or heteroaryl halides. Boronic acids are valued for their stability, low toxicity, and commercial availability.[3]

  • The Bromomethyl Group (-CH₂Br): As a primary benzylic halide, this group is a highly reactive electrophile, ideal for Sₙ2 reactions. Its reactivity allows for the subsequent introduction of a vast range of nucleophiles (amines, thiols, alcohols, etc.), providing a direct path to diverse compound libraries from a common intermediate.

The fluorine atom at the 4-position is a strategic addition, a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] This combination of features makes the title compound a powerful linchpin for building molecular frameworks, particularly in the synthesis of targeted therapies like PARP inhibitors.[5][6]

Core Application I: Suzuki-Miyaura Cross-Coupling for Scaffold Assembly

The primary strategic use of this compound is to first form a biaryl core structure via a Suzuki-Miyaura coupling. The choice of reaction conditions is critical to ensure high yield while preserving the integrity of the reactive bromomethyl group.

Mechanistic Rationale and Key Parameters

The Suzuki-Miyaura reaction proceeds through a well-defined palladium catalytic cycle.[2][7] Understanding this mechanism is key to troubleshooting and optimization.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D [Ar'-B(OH)₃]⁻ E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Product Ar-Ar' BoronicAcid This compound (Ar'-B(OH)₂) Boronate Activated Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expertise & Causality:

  • Catalyst System: The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂. Electron-rich, bulky phosphine ligands (e.g., PPh₃, PCy₃, or more advanced biarylphosphines like SPhos) are crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[2]

  • The Role of the Base: A base is essential for the reaction to proceed.[8] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group to the palladium center during the transmetalation step.[8] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Trustworthiness Insight: The primary side reaction to control is the premature hydrolysis or substitution of the bromomethyl group. Using moderate temperatures (e.g., 80-90 °C) and avoiding excessively long reaction times are key to preserving this functional handle for the next step.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv.)

  • This compound (1.3 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv.)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v), degassed

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Loading: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.) and add them to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to thoroughly remove oxygen.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The volume should be sufficient to make the solution ~0.1 M in the limiting aryl bromide.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring.

  • Self-Validation/Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting aryl bromide typically indicates completion (usually 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl intermediate.

Post-Coupling Derivatization via the Bromomethyl Group

With the biaryl core synthesized, the bromomethyl group serves as an anchor point for introducing further complexity and building out the final molecule.

Case Study: Scaffolds for PARP Inhibitors like Olaparib

PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways, such as in BRCA-mutated cancers, to induce cancer cell death.[5][9] The synthesis of many PARP inhibitors, including the blockbuster drug Olaparib, involves linking a core heterocycle to a substituted benzyl group.[10][11] The product from our Suzuki coupling is an ideal precursor for this type of linkage.

Diagram 2: Divergent Synthesis of Pharmaceutical Scaffolds

Divergent_Synthesis cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Functionalized Intermediates start Biaryl Intermediate -CH₂Br piperazine Piperazine Derivative (for PARP Inhibitors) start:f1->piperazine Sₙ2 Reaction + Base thiol Thiol (R-SH) start:f1->thiol phenol Phenol (Ar-OH) start:f1->phenol product_parp Biaryl -CH₂-N(CH₂)₂N(CH₂)₂-R piperazine->product_parp product_thiol Biaryl -CH₂-SR thiol->product_thiol product_ether Biaryl -CH₂-OAr phenol->product_ether

Caption: Divergent synthesis workflow from the common biaryl bromide intermediate.

Protocol: Sₙ2 N-Alkylation with a Piperazine Derivative

This protocol describes the alkylation of a piperazine, a key step in building an Olaparib-like scaffold.

Materials:

  • Biaryl Bromide Intermediate (from Sec 2.2) (1.0 equiv.)

  • N-Boc-piperazine (or other piperazine derivative) (1.5 equiv.)

  • Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Solvent: Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the biaryl bromide intermediate (1.0 equiv.) in acetonitrile.

  • Reagent Addition: Add the piperazine derivative (1.5 equiv.) followed by DIPEA (2.5 equiv.).

  • Reaction: Stir the mixture at 40-50 °C.

  • Self-Validation/Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess DIPEA.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Summary of Recommended Conditions

For successful and reproducible outcomes, the reaction parameters for each stage must be carefully considered.

ParameterSuzuki-Miyaura CouplingSₙ2 Nucleophilic Substitution
Key Reagent Aryl/Heteroaryl HalideNucleophile (e.g., Amine, Thiol)
Catalyst/Promoter Pd(OAc)₂ / PPh₃ or other phosphine ligandNot required (reaction is thermally driven)
Base K₂CO₃, K₃PO₄, Cs₂CO₃DIPEA, Et₃N, K₂CO₃
Solvent System Dioxane/H₂O, Toluene, 2-MeTHFAcetonitrile, DMF, DMSO
Typical Temperature 80 - 100 °C25 - 60 °C
Critical Factor Inert atmosphere; prevent -CH₂Br hydrolysisMatch base strength and solvent to nucleophile

Conclusion

This compound is a premier building block for modern pharmaceutical synthesis due to its inherent bifunctionality. It enables a robust and modular synthetic route: a palladium-catalyzed cross-coupling to rapidly build a core biaryl scaffold, followed by a reliable nucleophilic substitution to introduce key pharmacophoric elements or diversity points. By understanding the mechanistic principles and employing the validated protocols described herein, researchers can effectively leverage this reagent to streamline the synthesis of complex pharmaceutical intermediates, accelerating the path toward novel therapeutics, particularly in the field of oncology.

References

Post-Synthesis Purification of Compounds Derived from (2-(Bromomethyl)-4-fluorophenyl)boronic acid: A Guide to Strategy, Execution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a bifunctional synthetic building block of increasing importance in medicinal chemistry and materials science. Its utility, primarily in palladium-catalyzed cross-coupling reactions, is derived from its unique combination of a reactive benzylic bromide and a versatile boronic acid moiety. However, this dual reactivity presents significant challenges in post-synthesis purification. This guide provides a comprehensive framework for researchers to develop robust purification strategies for products derived from this reagent. We will explore the common impurity landscape, detail multi-step purification protocols including extractive work-ups, advanced chromatographic techniques, and crystallization, and provide methods for purity validation. The causality behind each procedural choice is explained to empower scientists to adapt these methods to their specific target molecules.

Introduction: The Challenge of Bifunctionality

This compound serves as a linchpin in the synthesis of complex molecules, enabling the introduction of a fluorinated phenyl ring bearing a reactive handle for further functionalization. It is frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The successful synthesis of the target compound is only the first step; achieving the high degree of purity required for downstream applications, particularly in drug development, necessitates a carefully designed purification strategy.

The primary challenge stems from the reagent's inherent reactivity and the side reactions associated with boronic acids in general. Impurities can arise from the starting material itself, from competing reaction pathways, or from degradation of the product under purification conditions. A successful purification workflow is not a one-size-fits-all solution but rather a logical sequence of steps designed to systematically remove specific classes of impurities.

The Impurity Landscape: Foreseeing and Identifying Contaminants

An effective purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. For a typical Suzuki-Miyaura cross-coupling reaction, the impurity profile can be complex.

Key Impurity Classes:
  • Protodeboronation Products: This is a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This process can be catalyzed by base, acid, or residual metals, leading to the formation of 1-bromo-3-fluorotoluene.[1][3]

  • Homocoupling Products: The palladium catalyst can facilitate the dimerization of the boronic acid, especially in the presence of oxygen, resulting in a biaryl impurity.[4][5][6]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[7] While this is often reversible upon exposure to water, the presence of boroxines can complicate chromatographic separation and spectroscopic analysis.

  • Hydrolysis of Benzylic Bromide: The bromomethyl group is susceptible to hydrolysis, particularly under basic aqueous conditions used in many coupling reactions, leading to the formation of the corresponding benzyl alcohol derivative of the starting material or product.

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the coupling partner (e.g., an aryl halide).

  • Catalyst and Ligand Residues: Residual palladium from the catalyst and oxidized phosphine ligands (if used) are common process impurities that must be removed.[4]

The following diagram illustrates the genesis of these common impurities from a hypothetical Suzuki coupling reaction.

G cluster_impurities Potential Impurities start_node This compound + Aryl Halide (Ar-X) reaction_node Suzuki-Miyaura Coupling (Pd Catalyst, Base) start_node->reaction_node unreacted_sm Unreacted Starting Materials start_node->unreacted_sm Incomplete Reaction boroxine Boroxine of Starting Material start_node->boroxine Dehydration product_node Desired Product (Ar-C6H3(F)-CH2Br) reaction_node->product_node protodeboronation Protodeboronation Product (1-bromo-3-fluorotoluene) reaction_node->protodeboronation Side Reaction (Protodeboronation) homocoupling Homocoupling Product (Biaryl Dimer) reaction_node->homocoupling Side Reaction (Homocoupling) hydrolysis Hydrolysis Product (Ar-C6H3(F)-CH2OH) product_node->hydrolysis Degradation (Work-up/Purification)

Caption: Origin of common impurities in reactions involving this compound.

Impurity TypeLikely OriginRecommended Analytical Detection Method
Protodeboronation ProductBase or metal-catalyzed C-B bond cleavage[1]GC-MS, ¹H NMR, LC-MS
Homocoupling DimerPd(II)-mediated dimerization of the boronic acid[5][6]LC-MS, ¹H NMR
BoroxineDehydration of residual boronic acid¹¹B NMR (boronic acid δ 25-35 ppm; boroxine δ 15-25 ppm)[7]
Hydrolysis ProductReaction of the bromomethyl group with water/baseLC-MS, ¹H NMR (disappearance of CH₂Br, appearance of CH₂OH)
Unreacted Boronic AcidIncomplete reactionLC-MS, ¹H NMR, HPLC[8]
Palladium ResiduesCatalyst from the coupling reactionInductively Coupled Plasma (ICP-MS)

A Strategic Approach to Purification

A multi-step purification strategy is typically required. The logical flow involves progressing from bulk removal of major impurities to fine purification, minimizing product loss at each stage.

G start Crude Reaction Mixture workup Phase 1: Aqueous Work-up (pH-controlled extraction) start->workup Removes salts, polar impurities chromatography Phase 2: Chromatography (Silica, Alumina, or Reverse Phase) workup->chromatography Separates by polarity crystallization Phase 3: Crystallization (For solid products) chromatography->crystallization Final polishing, removes isomers final_product Pure Product (>98%) chromatography->final_product If product is an oil crystallization->final_product analysis Purity Analysis (NMR, LC-MS, HPLC) final_product->analysis

Caption: A generalized workflow for the purification of compounds derived from boronic acids.

Detailed Protocols and Methodologies

Phase 1: Extractive Aqueous Work-up

Objective: To perform a bulk separation of the desired organic product from inorganic salts, catalyst residues, and highly polar or acidic/basic impurities. Boronic acids are weakly acidic and can be manipulated with pH.[9][10]

Protocol: pH-Controlled Liquid-Liquid Extraction

  • Initial Quench: Quench the reaction mixture by adding it to a separatory funnel containing deionized water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (Optional): Perform a wash with a dilute acidic solution (e.g., 1 M HCl).

    • Rationale: This step protonates basic impurities (like amine-based ligands or bases) and moves them into the aqueous layer.

  • Basic Wash: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (e.g., 1 M NaOH).

    • Rationale: This is a critical step. The basic wash will deprotonate any unreacted boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[10][11] This effectively removes the majority of the starting boronic acid. Caution is advised as strong base and prolonged exposure can promote hydrolysis of the benzylic bromide. A bicarbonate wash is generally milder and preferred if the product is base-sensitive.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).

    • Rationale: This step removes residual water from the organic layer and helps to break up any emulsions.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Phase 2: Chromatographic Purification

Objective: To separate the target compound from impurities with similar solubility but different polarity. The choice of stationary and mobile phase is critical.

Challenge: Boronic acid derivatives can be challenging to purify via silica gel chromatography due to the Lewis acidic nature of both the silica surface and the boron atom, which can lead to streaking and decomposition.[9][12][13]

Protocol: Flash Column Chromatography on Deactivated Silica Gel

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. To mitigate issues with acidic silica, consider two approaches:

    • Method A (Base Deactivation): Add 0.5-1% triethylamine to the eluent system.[12]

    • Method B (Boric Acid Treatment): Use silica gel that has been pre-treated with boric acid.[14]

    • Rationale: Base deactivation neutralizes acidic sites on the silica, preventing decomposition of sensitive compounds. Boric acid treatment can surprisingly improve the chromatography of boronic esters by preventing hydrolysis on the column.[14] For non-boronic acid products, base deactivation is more common.

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the appropriate solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading").

    • Rationale: Dry loading typically results in better peak separation and avoids issues with using a strong sample solvent that can disrupt the initial separation at the top of thecolumn.

  • Elution: Place the dry-loaded sample atop the packed column and begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the mobile phase.

    • Rationale: Non-polar impurities (like the protodeboronation product and homocoupled dimer) will typically elute first, followed by the desired product. Highly polar impurities will remain on the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Chromatographic Methods:

  • Neutral Alumina: For highly acid-sensitive compounds, neutral alumina can be a superior stationary phase to silica gel.[9]

  • Reverse-Phase Chromatography (C18): This is useful for more polar products. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. For compounds containing a boronic acid, high-pH mobile phases may be required to prevent on-column hydrolysis.[15][16]

Phase 3: Recrystallization

Objective: To achieve the highest possible purity for solid compounds by exploiting differences in solubility between the product and impurities in a given solvent system.

Protocol: Single-Solvent or Two-Solvent Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid from chromatography until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.

Purity Assessment and Validation

After purification, the identity and purity of the final compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and to check for the absence of proton- or fluorine-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise molecular weight and is an excellent tool for assessing purity and detecting trace impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity, often expressed as a percentage area of the main peak.[8]

  • ¹¹B NMR Spectroscopy: Particularly useful if the final product is a boronic acid or ester, allowing for the direct observation of the boron environment and detection of boroxine impurities.[7]

Conclusion

The purification of compounds synthesized from this compound demands a systematic and informed approach. By anticipating the likely impurity profile based on the reaction chemistry, scientists can design a multi-phase purification strategy that efficiently removes contaminants while maximizing the recovery of the desired product. The sequence of a pH-controlled extractive work-up, followed by carefully selected chromatographic conditions, and concluding with crystallization for solid materials, provides a robust pathway to obtaining materials of high purity suitable for the stringent requirements of research and drug development.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of (2-(Bromomethyl)-4-fluorophenyl)boronic acid in Pharmaceutical Synthesis

This compound is a pivotal building block in contemporary drug discovery and development. Its utility stems from the unique combination of a boronic acid moiety, a reactive bromomethyl group, and a fluorinated phenyl ring. The boronic acid functionality is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for constructing carbon-carbon bonds in the pharmaceutical industry.[1][2][3][4] This reaction's tolerance to a wide range of functional groups, coupled with its reliability, makes it an invaluable tool for synthesizing complex molecular architectures. The bromomethyl group serves as a versatile handle for introducing the aryl scaffold into a target molecule through nucleophilic substitution reactions. Furthermore, the presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often enhancing metabolic stability, binding affinity, and bioavailability.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, addressing the critical challenges encountered when transitioning from laboratory-scale procedures to pilot and manufacturing scales. We will delve into two primary synthetic strategies, offering detailed protocols and insights into process optimization, safety, and purification.

Synthetic Strategies for Scale-Up

Two principal retrosynthetic routes are considered for the large-scale production of this compound:

  • Route A: Radical Bromination of 4-fluoro-2-methylphenylboronic acid. This is a direct approach but requires careful control of the radical reaction conditions to avoid impurities.

  • Route B: Synthesis via a Grignard Reagent. This multi-step approach can offer better control and predictability, particularly at a larger scale.

Route A: Scale-Up of Radical Bromination

This route commences with the commercially available 4-fluoro-2-methylphenylboronic acid and introduces the bromomethyl functionality via a radical bromination reaction.

Radical_Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Control cluster_2 Work-up & Isolation cluster_3 Purification start Charge Reactor with 4-fluoro-2-methylphenylboronic acid and Solvent addition Controlled Addition of Brominating Agent (e.g., NBS) start->addition initiator Initiate Reaction (e.g., Light or Chemical Initiator) addition->initiator monitoring Monitor Reaction Progress (HPLC, TLC) initiator->monitoring control Maintain Temperature and Stirring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Phase Separation quench->extraction concentration Solvent Removal extraction->concentration crystallization Crystallization concentration->crystallization filtration Filtration and Drying crystallization->filtration

Caption: Workflow for the scale-up synthesis of this compound via radical bromination.

  • Solvent Selection: While laboratory-scale syntheses may utilize carbon tetrachloride (CCl4), its use is prohibited in industrial settings due to toxicity and environmental concerns.[5] Safer alternatives for radical bromination include acetonitrile, cyclohexane, heptane, or dimethyl carbonate.[6] Continuous flow reactors using acetonitrile have been shown to be a scalable and safer alternative to batch processes.[7][8]

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for benzylic bromination.[9] However, on a large scale, the handling of solid NBS can be challenging. In-situ generation of bromine from reagents like NaBrO3 and HBr can be a safer and more controlled approach in a continuous flow setup.[10][11] It is crucial to be aware of potential hazardous side reactions between NBS and certain solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which necessitates thorough thermal safety analysis before scale-up.[12][13]

  • Initiation: Photochemical initiation using UV lamps is common in the lab but can be difficult to scale up effectively due to light penetration issues. Chemical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide are often preferred for larger batch reactors. However, continuous flow photochemical reactors offer a highly scalable solution.[8][14]

  • Temperature Control: Radical brominations are exothermic. Efficient heat dissipation is critical to prevent runaway reactions and the formation of impurities, such as dibrominated byproducts.[9] The reactor should be equipped with a reliable cooling system.

  • Impurity Profile: Over-bromination to form the dibromomethyl species is a common side reaction.[9] Controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature can minimize this impurity. The quality of the NBS used can also impact the impurity profile.[9]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC for reaction monitoring

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
4-fluoro-2-methylphenylboronic acid153.951.006.501.0
N-Bromosuccinimide (NBS)177.981.216.821.05
Azobisisobutyronitrile (AIBN)164.210.110.650.1
Acetonitrile-10 L--
Saturated Sodium Bicarbonate Solution-As needed--
Saturated Sodium Thiosulfate Solution-As needed--
Brine-As needed--
Ethyl Acetate-As needed--
Heptane-As needed--

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 4-fluoro-2-methylphenylboronic acid (1.00 kg, 6.50 mol) and acetonitrile (10 L).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Heating: Heat the mixture to 75-80 °C with stirring.

  • Initiator Addition: Add AIBN (0.11 kg, 0.65 mol) to the reactor.

  • NBS Addition: Slowly add NBS (1.21 kg, 6.82 mol) portion-wise over 2-3 hours, maintaining the internal temperature below 85 °C. The exotherm should be carefully monitored.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours after the final NBS addition).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Quench any remaining bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • Work-up: Add saturated sodium bicarbonate solution to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system.

Route B: Scale-Up via Grignard Reagent

This route offers an alternative to the potentially challenging radical bromination at scale. It involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.

Grignard_Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis & Work-up cluster_3 Purification start_grignard Charge Reactor with Magnesium Turnings and Solvent (e.g., THF) initiation Initiate Grignard Formation (e.g., Iodine crystal, 1,2-dibromoethane) start_grignard->initiation addition_halide Controlled Addition of 2-bromo-5-fluorobenzyl bromide initiation->addition_halide borate_addition Add Grignard Solution to Cooled Trialkyl Borate Solution addition_halide->borate_addition hydrolysis Acidic Hydrolysis borate_addition->hydrolysis extraction_grignard Aqueous Work-up and Phase Separation hydrolysis->extraction_grignard concentration_grignard Solvent Removal extraction_grignard->concentration_grignard crystallization_grignard Crystallization or Diethanolamine Adduct Formation concentration_grignard->crystallization_grignard filtration_grignard Filtration and Drying crystallization_grignard->filtration_grignard

Caption: Workflow for the scale-up synthesis of this compound via a Grignard reagent.

  • Grignard Initiation: Initiating the Grignard reaction can be challenging on a large scale. The use of initiators like iodine or 1,2-dibromoethane is common. The magnesium turnings should be of high quality and activated.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or 2-methyl-THF are typically used. The use of mixed solvent systems can improve safety and reduce costs.[15]

  • Exotherm Control: The formation of the Grignard reagent and its subsequent reaction with the borate ester are highly exothermic. Slow addition rates and efficient cooling are paramount.

  • Borate Ester: Triisopropyl borate is often preferred over trimethyl borate for large-scale reactions to minimize the formation of borinic acid byproducts due to steric hindrance.[16]

  • Work-up: The acidic work-up to hydrolyze the boronate ester must be performed carefully, with adequate cooling to manage the exotherm from the neutralization of the Grignard reagent.

Materials and Equipment:

  • Two jacketed glass reactors with overhead stirrers, condensers, and temperature probes

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC for reaction monitoring

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-bromo-5-fluorobenzyl bromide268.931.003.721.0
Magnesium Turnings24.310.104.111.1
Tetrahydrofuran (THF), anhydrous-10 L--
Triisopropyl borate188.080.844.461.2
Hydrochloric Acid (2M)-As needed--
Ethyl Acetate-As needed--
Heptane-As needed--

Procedure:

  • Grignard Reactor Setup: Charge the first reactor with magnesium turnings (0.10 kg, 4.11 mol) and anhydrous THF (2 L).

  • Grignard Initiation: Add a small crystal of iodine to initiate the reaction. Once the color disappears, slowly add a small amount of a solution of 2-bromo-5-fluorobenzyl bromide (1.00 kg, 3.72 mol) in anhydrous THF (8 L). A noticeable exotherm indicates the start of the reaction.

  • Grignard Formation: Add the remaining aryl bromide solution dropwise, maintaining the internal temperature between 30-40 °C. After the addition is complete, stir the mixture for an additional hour.

  • Borylation Reactor Setup: In the second reactor, charge triisopropyl borate (0.84 kg, 4.46 mol) and anhydrous THF (5 L). Cool the mixture to -10 °C.

  • Borylation: Slowly add the prepared Grignard reagent to the borate ester solution, keeping the internal temperature below 0 °C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0-5 °C and slowly add 2M hydrochloric acid to quench the reaction and hydrolyze the boronate ester.

  • Work-up: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/heptane mixture.

Purification at Scale

Purification of boronic acids can be challenging.[17] While chromatography is often used at the lab scale, it is generally not feasible for large-scale production.[18]

  • Crystallization: This is the most common and cost-effective method for purifying boronic acids at scale. A careful selection of the solvent system is crucial.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. This can be an effective way to remove non-acidic impurities.[17][19]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[17] These adducts can be easily isolated and purified by recrystallization. The free boronic acid can then be regenerated by treatment with an acid.

Analytical Quality Control

To ensure the quality and purity of the final product, a robust analytical testing plan is essential.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.[20]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.[20]
Quantitative Nuclear Magnetic Resonance (qNMR) To provide an accurate determination of the assay of the final product.[20]
Infrared (IR) Spectroscopy To confirm the presence of key functional groups.
Melting Point As a preliminary indicator of purity.

Safety Considerations for Scale-Up

  • Bromine and Brominating Agents: Bromine is highly corrosive and toxic.[21] NBS is a strong oxidizing agent. All handling of these reagents should be done in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[21] A dedicated scrubber system for bromine vapors is recommended for large-scale operations.[21]

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere. The reaction is highly exothermic and requires careful temperature control.

  • Solvent Hazards: The flammability of ethereal solvents used in the Grignard reaction necessitates the use of intrinsically safe equipment and proper grounding to prevent static discharge.

  • Thermal Safety Assessment: A thorough thermal safety assessment, including differential scanning calorimetry (DSC) and reaction calorimetry (RC1), should be conducted before scaling up any new process to identify potential thermal hazards and runaway reaction scenarios.[12][13]

Conclusion

The scale-up synthesis of this compound presents several challenges that must be carefully addressed to ensure a safe, efficient, and reproducible process. Both the radical bromination and Grignard reagent routes are viable options, with the choice depending on the available equipment, expertise, and cost considerations. Careful control of reaction parameters, a robust purification strategy, and a comprehensive safety program are essential for the successful large-scale production of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Bromomethyl)-4-fluorophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile yet challenging building block in their synthetic endeavors. My objective is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield of the desired product. What are the first critical parameters I should investigate?

A1: Low conversion is a common, multi-faceted issue. The unique structure of this reagent—featuring both a reactive boronic acid and a benzylic bromide—requires careful tuning of reaction conditions. The primary culprits for low yield are often competing side reactions, catalyst deactivation, or suboptimal reaction parameters.

Expertise & Causality: The electron-withdrawing nature of the fluorine atom makes the boronic acid prone to protodeboronation, while the bromomethyl group can react with the base or undergo other palladium-mediated processes. Your troubleshooting should be a systematic process of elimination.

A logical workflow for troubleshooting this issue is as follows:

TroubleshootingWorkflow start Low / No Yield Observed reagent_check 1. Verify Reagent Quality & Stoichiometry - Fresh boronic acid? - Anhydride/boroxine formation? - Purity of coupling partner? start->reagent_check atmosphere_check 2. Ensure Rigorous Inert Atmosphere - Degas solvent thoroughly? - Maintained under Ar/N2? reagent_check->atmosphere_check Reagents OK protodeboronation_check 3. Assess for Protodeboronation - Detect 3-fluorotoluene byproduct? - See FAQ 2 for mitigation. atmosphere_check->protodeboronation_check Atmosphere OK conditions_check 4. Re-evaluate Core Reaction Conditions - Is the Catalyst/Ligand appropriate? - Is the Base optimal? - Is the Solvent/Temperature correct? protodeboronation_check->conditions_check Side reaction addressed final_product Improved Yield conditions_check->final_product Conditions Optimized

Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Initial Optimization Strategy: If reagent quality and reaction setup are confirmed to be sound, focus on the core parameters. The choice of catalyst, ligand, base, and solvent are interdependent and crucial.

ParameterRecommendation & Rationale
Palladium Catalyst Start with Pd(PPh₃)₄ or PdCl₂(dppf). These are robust and versatile catalysts for many standard couplings.[1]
Ligand If using a simple Pd source (e.g., Pd(OAc)₂), a ligand is essential. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate reductive elimination and are often effective for challenging substrates.[2]
Base The base activates the boronic acid.[1][2] An inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. Cs₂CO₃ is more soluble and often more effective but also more expensive. Use 2-3 equivalents.
Solvent A mixture of an organic solvent and water (e.g., Dioxane/H₂O, DMF/H₂O, THF/H₂O) is standard. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. However, excess water can promote protodeboronation.[3]
Temperature Typically, reactions are run at elevated temperatures (70-110 °C).[1][4] Start around 80-90 °C and monitor by TLC or LC-MS.
Q2: I'm observing a significant amount of 3-fluorotoluene as a major byproduct. What is this, and how can I prevent its formation?

A2: The formation of 3-fluorotoluene is a classic sign of protodeboronation (or protodeborylation). This is a highly common and detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3]

Expertise & Causality: Arylboronic acids, especially those with electron-withdrawing groups like the fluorine in your substrate, are susceptible to this reaction.[2] The process is often accelerated in aqueous, basic media, which are the very conditions required for the Suzuki-Miyaura coupling.[3][5] The reaction proceeds via protonolysis of the aryl-boron bond, effectively destroying your starting material.

Protodeboronation reactant This compound Ar-B(OH)₂ product Desired Product Ar-Ar' reactant->product Suzuki Coupling (Productive Pathway) side_product Protodeboronation Byproduct Ar-H (3-fluorotoluene) reactant->side_product Protodeboronation (Side Reaction) conditions Aqueous Base (e.g., H₂O, OH⁻) conditions->side_product

Caption: Competing pathways for the boronic acid reactant.

Trustworthy Mitigation Strategies:

  • Use a Boronic Ester Surrogate: This is the most effective strategy. Converting the boronic acid to its corresponding pinacol ester, this compound pinacol ester (CAS 850567-57-6), provides significantly greater stability against protodeboronation.[6][7] The bulky pinacol group sterically shields the boron center from hydrolytic attack.[6] These esters act as a "slow-release" source of the boronic acid under reaction conditions.[3]

  • Minimize Water: While some water is often necessary, use the minimum amount required to achieve solubility of the base. Alternatively, consider using a non-aqueous system with a soluble organic base (e.g., K₃PO₄ in dry dioxane with a phase-transfer catalyst).

  • Rigorous Degassing: Oxygen can promote side reactions, including boronic acid homocoupling, which can indirectly impact yields and favor decomposition pathways.[2] Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).

  • Base Selection: While a strong base is needed, overly harsh conditions can accelerate decomposition. If protodeboronation is severe, consider switching from a carbonate (e.g., Cs₂CO₃) to a phosphate (K₃PO₄), which is often milder.

Q3: My reaction is clean of protodeboronation, but I am still getting poor mass balance and unidentified byproducts. What other side reactions are possible with this specific reagent?

A3: Beyond protodeboronation, the reactivity of the benzylic bromide (-CH₂Br) group must be considered. This functional group is an electrophile and can participate in several unwanted reactions.

Expertise & Causality:

  • Reaction with Base: The benzylic bromide is susceptible to Sₙ2 substitution by nucleophiles. The hydroxide ions present from an aqueous carbonate or phosphate base can react with the -CH₂Br group to form the corresponding benzyl alcohol (-CH₂OH). Stronger, more nucleophilic bases will exacerbate this issue.

  • Homocoupling: Under certain palladium-catalyzed conditions, benzylic halides can undergo homocoupling to form a bibenzyl-type dimer (Ar-CH₂-CH₂-Ar). This is distinct from the boronic acid homocoupling that forms a biaryl (Ar-Ar).

  • Boronic Acid Homocoupling: In the presence of oxygen and a palladium catalyst, boronic acids can couple with themselves to form a symmetrical biaryl.[2][8] This consumes two equivalents of your starting material. Rigorous exclusion of oxygen is the primary method to prevent this.

Self-Validating Protocol Adjustments:

  • To test for base-induced decomposition: Run a control reaction with your boronic acid, base, and solvent at the reaction temperature, but without the palladium catalyst or aryl halide coupling partner. Monitor for the disappearance of starting material by LC-MS. If decomposition occurs, a milder or less nucleophilic base is required.

  • To minimize homocoupling: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen) from start to finish.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of This compound pinacol ester with a generic aryl bromide.

Materials:

  • This compound pinacol ester (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(PPh₃)₄ (0.03 eq, 3 mol%)

  • K₂CO₃ (2.5 eq), finely ground

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

    • Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Prepare a degassed 4:1 mixture of 1,4-Dioxane:Water. To degas, sparge the solvent mixture with argon for at least 30 minutes.

    • Using a syringe, add the degassed solvent to the flask containing the solids to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction vigorously. The mixture will typically be a heterogeneous slurry.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots. Reactions are often complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

References

Preventing decomposition of (2-(Bromomethyl)-4-fluorophenyl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-(Bromomethyl)-4-fluorophenyl)boronic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound and its derivatives. As a bifunctional reagent, this molecule is a powerful building block in medicinal chemistry and materials science. However, its unique structure—combining a reactive benzylic bromide with a sensitive boronic acid—presents specific challenges. Low yields, byproduct formation, and inconsistent results are common hurdles.

This guide is designed to provide you, our fellow researchers, with a deeper understanding of the molecule's reactivity and practical, field-proven solutions to prevent its decomposition during synthetic applications. We will move beyond simple protocols to explain the chemical principles behind our recommendations, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction has a low yield, and I've isolated 4-fluoro-2-methyltoluene as a major byproduct. What is causing this?

A1: This is a classic case of protodeboronation.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material.[1] For this compound, this results in the formation of 4-fluoro-2-methyltoluene. This side reaction is one of the most common failure modes for Suzuki-Miyaura couplings involving sensitive boronic acids.[2][3]

Root Causes & Mechanistic Insight:

  • Base-Catalyzed Decomposition: The mechanism is often base-catalyzed. Under basic aqueous conditions, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻). This boronate species is more susceptible to protonolysis by a proton source, which is often water or an alcohol solvent.[4][5]

  • Thermal Instability: Elevated temperatures significantly accelerate the rate of protodeboronation.[3] Many standard Suzuki protocols call for heating, which can be detrimental to this specific substrate.

  • Acid-Catalyzed Decomposition: While less common in Suzuki reactions, strong acidic conditions can also promote protodeboronation.[6]

Troubleshooting & Preventative Measures:

  • Protect the Boronic Acid: The most effective strategy is to use a more stable derivative. The corresponding pinacol ester is significantly more robust towards protodeboronation because the bulky pinacol group sterically shields the boron center and reduces its Lewis acidity.[7]

  • Optimize Your Base: Avoid strong, highly aqueous bases like NaOH or Ba(OH)₂. Opt for milder or non-nucleophilic bases.

  • Control the Temperature: Run the reaction at the lowest possible temperature that still allows for catalytic turnover. Highly active modern palladium catalysts can often facilitate coupling at room temperature.[8]

  • Minimize Water: Use anhydrous solvents and consider bases that are less hygroscopic. While some water is often necessary for the hydrolysis of boronate esters and for the Suzuki mechanism to proceed efficiently, excess water provides a ready proton source for protodeboronation.[9]

Diagram: Primary Decomposition Pathways Below is a diagram illustrating the main undesired reactions that compete with your desired cross-coupling.

cluster_0 Starting Material cluster_1 Desired Reaction cluster_2 Decomposition Pathways SM This compound Product Suzuki-Miyaura Product (C-C Bond Formation) SM->Product Pd Catalyst, Base Ar-X Proto Protodeboronation (C-B Cleavage) SM->Proto H⁺ Source (e.g., H₂O) Base, Heat Ox Oxidation (C-B to C-O) SM->Ox Oxidant (e.g., Air, Peroxides) Side Benzylic Substitution (Reaction at CH₂Br) SM->Side Nucleophile (e.g., Base, Solvent)

Caption: Major reaction and decomposition pathways.

Q2: My reaction is clean, but the main product is 2-(hydroxymethyl)-5-fluorophenol. What happened to my starting material?

A2: You are observing oxidative deboronation, or hydroxylation.

This process converts the carbon-boron bond into a carbon-oxygen bond, forming a phenol.[10] It's a common side reaction for many arylboronic acids, especially in the presence of certain metals, bases, and oxygen.[11]

Root Causes & Mechanistic Insight:

  • Air (Oxygen): Molecular oxygen can be a potent oxidant in these systems, particularly at elevated temperatures and in the presence of a palladium catalyst.

  • Peroxide Contamination: Solvents like THF or dioxane can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are highly effective at oxidizing boronic acids.[12]

  • Copper Catalysis: While not always present in Suzuki reactions, trace copper contamination can efficiently catalyze the hydroxylation of arylboronic acids.[11]

  • Strong Oxidants: Certain reagents or additives can act as oxidants. For example, N-oxides can rapidly convert boronic acids to phenols, a reaction that is synthetically useful in its own right but a detrimental side reaction in cross-coupling.[13]

Troubleshooting & Preventative Measures:

  • Deoxygenate Rigorously: Before starting your reaction, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Use Fresh, Anhydrous Solvents: Always use freshly distilled or freshly opened anhydrous solvents. Test ethers like THF and dioxane for the presence of peroxides before use.

  • Add Antioxidants: In some sensitive cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress oxidative pathways, though this should be tested for compatibility with your catalytic system.

  • Choose a Protected Form: Again, using a pinacol or MIDA boronate ester can significantly increase stability against oxidation.[14][15]

Q3: The bromomethyl group is reacting with my base. How do I perform a Suzuki coupling without this side reaction?

A3: This is a critical challenge specific to this substrate. The benzylic bromide is an electrophile, and many bases required for Suzuki coupling are nucleophiles. This leads to a direct and competitive SN2 reaction.

Root Causes & Mechanistic Insight:

  • Nucleophilic Bases: Strong bases that are also good nucleophiles (e.g., NaOH, KOH, alkoxides) will readily attack the bromomethyl group.

  • Solvent Nucleophilicity: Protic solvents, especially alcohols, can act as nucleophiles, particularly at higher temperatures, leading to ether formation.

Troubleshooting & Preventative Measures:

The key is to select a base with low nucleophilicity that is still capable of activating the boronic acid for transmetalation.[16]

  • Use Carbonate or Phosphate Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices. They are sufficiently basic to promote the catalytic cycle but are significantly less nucleophilic than hydroxides.[17]

  • Consider Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly under anhydrous conditions.[1]

  • Work in Aprotic Solvents: Use aprotic solvents like dioxane, toluene, or DME to avoid side reactions with the solvent.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseTypical ConditionsProsCons for this compound
NaOH, KOH Aqueous/Alcoholic SolventsInexpensive, high reactivityHigh Risk: Strongly nucleophilic, promotes protodeboronation.
Na₂CO₃, K₂CO₃ Aqueous/Aprotic SolventsModerately strong, low costGood Choice: Lower nucleophilicity than hydroxides.
K₃PO₄ Aqueous/Aprotic SolventsEffective for challenging couplingsExcellent Choice: Good base, poor nucleophile.[17]
Cs₂CO₃ Aprotic SolventsHighly effective, good solubilityExcellent Choice: Strong base, poor nucleophile, but more expensive.
CsF, KF Aprotic SolventsAnhydrous conditions possibleGood Choice: Non-nucleophilic, particularly useful with boronate esters.[1]
Q4: What is the single most reliable approach to using this reagent successfully?

A4: Use the pinacol ester derivative under carefully controlled, deoxygenated conditions with a modern catalyst system.

Combining the preventative measures from the previous questions into a single, robust workflow is the key to success. Protecting the boronic acid as a pinacol ester solves many stability issues upfront.[18]

Table 2: Comparison of Boronic Acid Forms

Compound FormStability to ProtodeboronationStability to OxidationHandlingRecommendation
Boronic Acid LowLowOften unstable, sensitive to air/moistureUse only if freshly prepared and immediately.
Pinacol Ester HighModerate-HighTypically a stable, crystalline solid.[19]Highly Recommended: The best balance of stability and reactivity.
MIDA Boronate Very HighVery HighExceptionally stable solid.[14]Excellent for "slow-release" strategies or multi-step synthesis.[17][20]

Diagram: Recommended Experimental Workflow This workflow incorporates best practices to minimize all major decomposition pathways.

G start Start: Assemble Glassware prep 1. Reagent Prep - Use this compound pinacol ester - Use fresh, anhydrous/deoxygenated solvent (e.g., Dioxane) - Choose a non-nucleophilic base (e.g., K₃PO₄) start->prep setup 2. Reaction Setup - Flame-dry glassware under vacuum - Assemble under positive Argon/N₂ pressure prep->setup degas 3. Degassing - Add solids (ester, base, catalyst, ligand, aryl halide) - Add solvent - Sparge mixture with Ar/N₂ for 20-30 min setup->degas reaction 4. Reaction - Heat to lowest effective temp (e.g., 50-80 °C) - Monitor by TLC/LC-MS degas->reaction workup 5. Workup & Purification - Quench reaction - Standard extraction and chromatography reaction->workup end End: Pure Product workup->end

References

Improving solubility of (2-(Bromomethyl)-4-fluorophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Bromomethyl)-4-fluorophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered with this reagent, focusing specifically on solubility in organic solvents. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of this compound.

Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is this happening?

A1: This is a common issue with many arylboronic acids. The difficulty stems from a combination of factors inherent to their structure:

  • Molecular Polarity: Boronic acids possess both a polar, hydrophilic dihydroxyboryl group (-B(OH)₂) capable of hydrogen bonding, and a larger, nonpolar, hydrophobic aryl ring. This dual nature can lead to poor solubility in solvents that are not optimized to solvate both ends of the molecule.

  • High Crystal Lattice Energy: The ability of boronic acid molecules to form strong intermolecular hydrogen bonds in the solid state results in a stable crystal lattice. A significant amount of energy is required from the solvent to overcome these forces, which can make dissolution slow or incomplete.

  • Formation of Boroxines: Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[1] This dehydration process is often spontaneous, especially upon heating or under vacuum, and can be influenced by trace amounts of water. Boroxines are significantly less polar than their corresponding boronic acids and often exhibit very different, and typically lower, solubility in polar organic solvents.[1][2] If your reagent has been stored for a long time or handled improperly, a significant portion may have converted to the boroxine form.

Q2: My boronic acid appears oily or gooey after workup, making it hard to handle and dissolve. What causes this?

A2: An oily or "gooey" consistency is a strong indicator of incomplete dehydration or the presence of a mixture of the boronic acid and its boroxine anhydride.[3] This physical state can arise during workup when the compound fails to crystallize properly. It may also suggest the presence of residual solvents or impurities. It is crucial to confirm the identity and purity of the material, for instance, by using ¹¹B NMR, before proceeding.[3]

Q3: Can I just heat the mixture to get it to dissolve?

A3: While gentle heating can increase the rate of dissolution and solubility, it must be approached with caution. Aggressive heating can accelerate the dehydration of the boronic acid to its less soluble boroxine form.[1] Furthermore, the bromomethyl group (-CH₂Br) is a reactive benzylic halide, and elevated temperatures can promote unwanted side reactions, such as decomposition or reaction with nucleophilic solvents (e.g., alcohols) or bases. A general recommendation is to start at room temperature and warm the mixture gently (e.g., to 40-60°C) while monitoring for dissolution and any signs of degradation.[4]

Q4: Does the choice of base in my Suzuki-Miyaura coupling reaction affect the boronic acid's solubility?

A4: Absolutely. The base plays a critical role beyond just activating the palladium catalyst. In many Suzuki-Miyaura coupling reactions, an aqueous base is used, which reacts with the boronic acid to form a boronate salt (e.g., R-B(OH)₃⁻K⁺).[5] These anionic boronate species are significantly more polar and often more soluble in the polar solvent mixtures (e.g., dioxane/water, THF/water) commonly used for these reactions.[6][7] Therefore, the initial dissolution of the boronic acid may be slow, but it should improve upon addition of the base as the more soluble boronate is formed.

Part 2: Troubleshooting Guide for Solubility Issues

When facing poor solubility, a systematic approach is key. The following workflow provides a logical progression from simple solvent adjustments to more advanced chemical modifications.

G start Start: Poor Solubility of Boronic Acid solvent_screen Step 1: Solvent Screening start->solvent_screen cosolvent Step 2: Use of Co-Solvents solvent_screen->cosolvent No single solvent effective success Success: Homogeneous Solution solvent_screen->success Soluble temp_adjust Step 3: Gentle Heating cosolvent->temp_adjust Still heterogeneous cosolvent->success Soluble chem_mod Step 4: Chemical Modification temp_adjust->chem_mod Insolubility persists / Decomposition observed temp_adjust->success Soluble chem_mod->success Derivative is soluble failure Re-evaluate Reaction Conditions chem_mod->failure Derivative strategy fails sub_ester Convert to Pinacol Ester chem_mod->sub_ester sub_kf Convert to Trifluoroborate Salt chem_mod->sub_kf

Caption: Troubleshooting workflow for solubility issues.

Step 1: Systematic Solvent Screening

The first step is to screen a range of solvents with varying polarities. Given the structure of this compound, solvents that can accommodate both polar and nonpolar characteristics are often the most successful.

SolventPolarity IndexDielectric Constant (ε)Common Applications / Rationale
Toluene 2.42.38Good for dissolving the aryl ring; common in Suzuki couplings. Often requires a co-solvent.[7]
Tetrahydrofuran (THF) 4.07.58A versatile ether that can solvate both the aryl ring and engage in H-bonding with the -B(OH)₂ group.[8]
1,4-Dioxane 4.82.21Similar to THF, widely used in Suzuki reactions, often with water.[8]
Acetonitrile (ACN) 5.837.5A polar aprotic solvent that can be effective, but less common as the primary solvent in couplings.
Acetone 5.120.7Phenylboronic acid shows high solubility in ketones.[9][10] May be a good choice for initial dissolution tests.
N,N-Dimethylformamide (DMF) 6.436.7A highly polar aprotic solvent, very effective at dissolving many boronic acids.[8] Use with caution due to high boiling point and potential for side reactions.
Dimethyl Sulfoxide (DMSO) 7.246.7Another highly polar aprotic solvent, often used in mixtures with water for poorly soluble arylboronic acids.[11]

Experimental Protocol: Small-Scale Solubility Test

  • Add ~5-10 mg of the boronic acid to a small vial.

  • Add 0.5 mL of the chosen test solvent.

  • Vortex or stir vigorously at room temperature for 5-10 minutes.

  • Observe the level of dissolution. If insoluble, gently warm the vial to 40-50°C and observe again.[4]

  • Record your observations to guide your choice for the full-scale reaction.

Step 2: Employing Co-Solvent Systems

If no single solvent is effective, a binary mixture is the next logical step. This is a standard practice for Suzuki-Miyaura reactions.[6][7]

  • Aromatic/Ether + Polar Aprotic: A mixture like Toluene/DMF or THF/DMF can provide a balanced solvent environment.

  • Organic + Water: For reactions involving an aqueous base (e.g., K₂CO₃, K₃PO₄), a mixture like Dioxane/H₂O (4:1) or THF/H₂O is standard.[12] The water helps dissolve the inorganic base and the resulting boronate salt, while the organic solvent dissolves the aryl halide and the palladium catalyst complex.

Step 3: The Boroxine-to-Boronic Acid Reversion

If you suspect your starting material is partially or fully the boroxine anhydride, its poor solubility in polar solvents is expected. Adding a small amount of water can help hydrolyze the boroxine back to the more soluble boronic acid.

Protocol: In-situ Boroxine Hydrolysis

  • Suspend the boronic acid/boroxine in your chosen organic solvent (e.g., Dioxane, THF).

  • Add a small amount of water (e.g., 5-10% by volume).

  • Stir the mixture. The hydrolysis can be slow at room temperature but is often facilitated by the base used in the subsequent reaction step. This technique is often implicitly part of standard Suzuki reaction setups that use aqueous bases.[5]

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Note: The above DOT script is a template. A proper chemical structure image would replace the placeholder for a real guide.

Part 3: Advanced Strategy - Chemical Modification for Enhanced Solubility

When intrinsic solubility remains a barrier, converting the boronic acid to a more soluble derivative prior to the reaction is a powerful and often necessary strategy. These derivatives are typically more stable and exhibit improved solubility profiles.

Strategy A: Conversion to a Potassium Trifluoroborate Salt

Aryltrifluoroborate salts (R-BF₃K) are crystalline, air-stable solids that are often more soluble than the corresponding boronic acids.[6] They serve as a "slow-release" source of the boronic acid under reaction conditions.

Protocol: Preparation of (2-(Bromomethyl)-4-fluorophenyl)trifluoroborate

  • Dissolution: Dissolve the this compound in methanol (e.g., 0.5 M).

  • Salt Formation: Add 4.5 equivalents of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.

  • Isolation: Collect the solid by filtration, wash with cold methanol, and then with diethyl ether.

  • Drying: Dry the resulting white solid under vacuum.

  • Usage: The isolated trifluoroborate salt can then be used directly in the coupling reaction, typically with a base like Cs₂CO₃ or K₂CO₃.[5]

Strategy B: Conversion to a Pinacol Ester

Boronic acid pinacol esters (Bpin) are another class of derivatives with significantly improved solubility in common organic solvents like THF, toluene, and ethyl acetate.[10] They are less prone to dehydration and protodeboronation. While this adds a synthetic step, the improved handling and solubility properties are often worth the effort.

Protocol: Preparation of the Pinacol Ester Derivative

  • Setup: To a solution of this compound in an anhydrous solvent (e.g., THF or dichloromethane), add 1.1 equivalents of pinacol.

  • Dehydration: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove the water formed during the reaction.

  • Stirring: Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Filter off the drying agent. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by column chromatography.

  • Usage: The resulting pinacol ester is typically a solid with good solubility in a wide range of organic solvents used for cross-coupling.[13]

References

Technical Support Center: Catalyst Selection for Efficient Coupling with (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for catalyst selection in coupling reactions involving the bifunctional reagent, (2-(Bromomethyl)-4-fluorophenyl)boronic acid. This molecule presents a unique challenge due to its two reactive sites: a boronic acid group, typically used in Suzuki-Miyaura cross-coupling, and a benzylic bromide, which can undergo various nucleophilic substitution or cross-coupling reactions. Achieving chemoselectivity is paramount for successful synthesis.

Understanding the Challenge: Competing Reaction Pathways

This compound possesses two distinct reactive functionalities. The primary challenge lies in selectively activating one site while leaving the other intact.

  • C-B Bond (Boronic Acid): This site is the cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide/triflate.

  • C-Br Bond (Benzylic Bromide): This benzylic halide is susceptible to both nucleophilic substitution and its own set of cross-coupling reactions, often also catalyzed by palladium.

The choice of catalyst, ligands, base, and solvent system will dictate which pathway is favored. An injudicious selection can lead to a mixture of products, low yields, and complex purification challenges.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Desired Products cluster_3 Potential Side Product SM This compound Suzuki Suzuki-Miyaura Coupling (C-B bond reaction) SM->Suzuki Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Aryl Halide Benzylic Benzylic Coupling (C-Br bond reaction) SM->Benzylic Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., JohnPhos) Base (e.g., K2CO3) Arylboronic Acid Side_Product Dimerization or Polymerization SM->Side_Product Incorrect Conditions Product_Suzuki Aryl-Coupled Product (Bromomethyl group intact) Suzuki->Product_Suzuki Product_Benzylic Benzylic-Coupled Product (Boronic acid group intact) Benzylic->Product_Benzylic

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. How do I protect the bromomethyl group from reacting?

A1: Achieving a selective Suzuki-Miyaura coupling at the boronic acid site requires conditions that favor the C(sp²)-C(sp²) bond formation while minimizing side reactions at the benzylic bromide. The key is to choose a catalyst system that has a lower propensity for oxidative addition into the C(sp³)-Br bond.

Recommended Starting Conditions:

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ or a similar pre-catalyst like CataXCium A Pd G3.[1]These catalysts are generally effective for Suzuki-Miyaura couplings and can exhibit good functional group tolerance.[1]
Base K₂CO₃ or Cs₂CO₃.A moderately strong inorganic base is typically sufficient for the Suzuki-Miyaura catalytic cycle.
Solvent Dioxane/H₂O, DMF, or THF/H₂O.[2][3]A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.
Temperature 70-90 °C.[1]Moderate temperatures are usually sufficient for the Suzuki coupling and help to avoid decomposition or side reactions at the benzylic position.

It is crucial to perform small-scale test reactions to optimize the conditions for your specific coupling partner.

Q2: I want to couple at the benzylic bromide position. What catalyst system should I use?

A2: Coupling at the benzylic C(sp³)-Br bond while preserving the boronic acid functionality requires a different catalytic approach. While also a Suzuki-Miyaura type reaction, the conditions are optimized for the benzylic halide.

Recommended Starting Conditions:

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or PdCl₂.[4]These simple palladium salts are often effective precursors for the active Pd(0) catalyst.
Ligand JohnPhos or PPh₃.[4]Bulky, electron-rich phosphine ligands can facilitate the oxidative addition to the C-Br bond and promote the coupling reaction.
Base K₂CO₃ or Cs₂CO₃.[2][4]A carbonate base is generally suitable for this transformation.
Solvent DMF or Acetone/H₂O.[4]These polar aprotic solvents are commonly used for benzylic couplings.
Temperature Room temperature to 80 °C.[3]Milder conditions can sometimes be employed for the more reactive benzylic bromide. Microwave irradiation can also be used to shorten reaction times.[3][4]

Some studies have shown that ligand-free palladium systems can also be effective for the Suzuki cross-coupling of benzylic halides.[5]

Q3: Can I use the pinacol ester of this compound? What are the advantages?

A3: Yes, using the pinacol boronate ester is a common and often advantageous strategy. Boronic esters can exhibit different reactivity compared to boronic acids.[6]

Advantages of Using the Pinacol Ester:

  • Increased Stability: Boronate esters are generally more stable and easier to purify than their corresponding boronic acids.

  • Milder Reaction Conditions: In some cases, couplings with boronate esters can be performed under milder conditions.

  • Improved Solubility: The pinacol group can enhance the solubility of the reagent in organic solvents.

Keep in mind that the reactivity of boronic acids and their esters can differ, and reaction conditions may need to be re-optimized.[6]

Troubleshooting Guide

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Recommended Actions Problem Low Yield or No Reaction Cause1 Poor Catalyst Activity Problem->Cause1 Cause2 Incorrect Base/Solvent Problem->Cause2 Cause3 Substrate Decomposition Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Action1 Screen Different Pd Catalysts/Ligands Cause1->Action1 Solution Action2 Optimize Base and Solvent System Cause2->Action2 Solution Action3 Lower Reaction Temperature Cause3->Action3 Solution Action4 Use Pinacol Ester or Degas Solvents Cause4->Action4 Solution

Caption: Troubleshooting workflow for coupling reactions.

Issue 1: Low yield of the desired Suzuki-Miyaura coupled product and significant formation of side products from the bromomethyl group.
  • Potential Cause: The catalyst system is too reactive towards the C(sp³)-Br bond, or the reaction temperature is too high.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start by reducing the temperature in 10 °C increments.

    • Change the Catalyst/Ligand: Switch to a catalyst known for high functional group tolerance in Suzuki-Miyaura couplings, such as Pd(dppf)Cl₂.

    • Use a Milder Base: If using a strong base, consider switching to a milder one like K₂CO₃.

    • Protect the Boronic Acid: Consider converting the boronic acid to its pinacol ester, which may alter its reactivity profile and favor the desired coupling.

Issue 2: The reaction is sluggish or does not go to completion when targeting the benzylic bromide.
  • Potential Cause: The catalyst is not active enough, or the base is not suitable for the chosen solvent.

  • Troubleshooting Steps:

    • Screen Different Ligands: The choice of phosphine ligand is critical. Try more electron-rich and bulky ligands like JohnPhos or other biaryl phosphines.[4]

    • Increase the Temperature: Gradually increase the reaction temperature. Microwave heating can be a very effective way to accelerate these couplings.[3][4]

    • Change the Solvent: If solubility is an issue, try a different solvent system. A combination of an organic solvent and water is often beneficial.

    • Use a Stronger Base: In some cases, a stronger base like Cs₂CO₃ may be required to facilitate the transmetalation step.[2]

Issue 3: Significant amount of homocoupling of the boronic acid is observed.
  • Potential Cause: This can be a result of oxygen in the reaction mixture, leading to oxidative homocoupling. It can also be promoted by certain palladium catalysts.

  • Troubleshooting Steps:

    • Thoroughly Degas Solvents: Ensure that all solvents are properly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.

    • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen.

    • Use Fresh Catalyst: Ensure the palladium catalyst has not been degraded by prolonged exposure to air.

Issue 4: Protodeboronation (loss of the boronic acid group) is a major side reaction.
  • Potential Cause: This is a common side reaction in Suzuki-Miyaura couplings, often promoted by water and elevated temperatures.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: If possible, use anhydrous solvents to minimize the presence of water.

    • Use the Pinacol Ester: Boronate esters are generally more resistant to protodeboronation than boronic acids.

    • Optimize the Base: The choice of base can influence the rate of protodeboronation. An empirical screening of bases may be necessary.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Boronic Acid Site

This protocol is a general starting point and should be optimized for each specific substrate.

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.02-0.05 equiv.).

  • Add degassed dioxane and water (e.g., a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Coupling at the Benzylic Bromide Site

This protocol is a general starting point and should be optimized for each specific substrate.

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid coupling partner (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add Pd(OAc)₂ (0.05 equiv.) and JohnPhos (0.10 equiv.).

  • Add degassed DMF.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. Alternatively, microwave irradiation (e.g., 140 °C for 20 minutes) can be employed.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

How to avoid deborylation of (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (2-(Bromomethyl)-4-fluorophenyl)boronic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. The unique bifunctional nature of this reagent, possessing both a reactive boronic acid and a benzylic bromide, presents specific challenges, most notably the propensity for deborylation. This guide will equip you with the knowledge and protocols to mitigate these challenges effectively.

Understanding the Challenge: The Instability of this compound

The primary issue encountered with this compound, and indeed many arylboronic acids, is its susceptibility to protodeborylation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction is particularly problematic under the basic conditions often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The presence of an ortho-bromomethyl group can further influence the electronic properties of the phenylboronic acid, potentially affecting its stability. Moreover, the benzylic bromide moiety is itself a reactive functional group that can participate in undesired side reactions.

Mechanism of Protodeborylation:

G cluster_0 Undesired Pathway cluster_1 Desired Pathway A This compound B Arylboronate anion (more reactive) A->B  Base (e.g., OH⁻)   D Desired Cross-Coupling Product A->D  Pd Catalyst, Base, Ar-X   C Protodeborylation Product (1-Bromo-3-fluorotoluene) B->C  Proton Source (e.g., H₂O)  

Caption: General schematic of desired vs. undesired pathways.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and a significant amount of 1-bromo-3-fluorotoluene. What is happening?

A1: The formation of 1-bromo-3-fluorotoluene is a classic sign of protodeborylation.[1][2] This undesired side reaction competes with the desired cross-coupling and is often accelerated by the basic and aqueous conditions of the Suzuki-Miyaura reaction.[1] The boronic acid is converted to a more reactive boronate anion by the base, which then reacts with a proton source (like water) to cleave the C-B bond.

Q2: How can I prevent the deborylation of my boronic acid?

A2: The most effective strategy is to protect the boronic acid functional group by converting it into a more stable boronic ester, such as a pinacol ester.[2] Boronic esters are significantly more resistant to protodeborylation under basic conditions. They act as a "slow-release" source of the boronic acid in the reaction mixture, maintaining a low concentration of the active boronate species and thus minimizing the rate of the undesired deborylation pathway.

Q3: Are there any other precautions I should take during my Suzuki-Miyaura reaction?

A3: Yes. Even when using the more stable pinacol ester, optimizing your reaction conditions is crucial. Consider the following:

  • Choice of Base: Milder bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide (NaOH).[1]

  • Solvent System: While some water is often necessary for the Suzuki reaction, minimizing its amount or using anhydrous conditions with a suitable base (like KF) can suppress protodeborylation.[1]

  • Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.

  • Inert Atmosphere: Always perform Suzuki-Miyaura reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Q4: How should I store this compound and its pinacol ester?

A4: Both the boronic acid and its pinacol ester should be stored in a cool, dry, and dark place. Boronic acids can be sensitive to moisture and air, which can lead to degradation over time. The pinacol ester is generally more stable but should still be handled with care and stored under an inert atmosphere if possible. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of desired product 1. Deborylation of the boronic acid. 2. Inactive catalyst.3. Poor solubility of reagents.1. Convert the boronic acid to its pinacol ester before use. 2. Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing of solvents.3. Screen different solvent systems (e.g., dioxane, THF, DMF, toluene) to ensure all components are in solution at the reaction temperature.
Formation of significant deborylated byproduct (1-bromo-3-fluorotoluene) 1. Reaction conditions are too harsh (strong base, high water content, high temperature). 2. The free boronic acid was used directly.1. Switch to a milder base (e.g., K₂CO₃, K₃PO₄). Reduce the amount of water in the solvent system or use anhydrous conditions. Lower the reaction temperature.2. Synthesize and use the pinacol ester of the boronic acid.
Homocoupling of the boronic acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Decomposition of starting materials The benzylic bromide moiety is reacting with the base or other nucleophiles present.Use a weaker, non-nucleophilic base. Protect the bromomethyl group if it is not the intended site of reaction, although this adds synthetic steps.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol provides a general method for the protection of the boronic acid as its pinacol ester, enhancing its stability.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add anhydrous diethyl ether or toluene to the flask to create a slurry.

  • Add anhydrous magnesium sulfate (1.5-2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filter cake with a small amount of the anhydrous solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude pinacol ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

G Start Start: This compound + Pinacol Step1 Add Anhydrous Solvent (e.g., Diethyl Ether) Start->Step1 Step2 Add Anhydrous MgSO₄ Step1->Step2 Step3 Stir at RT (12-24h) Step2->Step3 Step4 Filter to remove MgSO₄ Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 End End: This compound pinacol ester Step5->End

Caption: Workflow for pinacol ester synthesis.

Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound pinacol ester

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction designed to minimize deborylation.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (Ar-X) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask, add the this compound pinacol ester, aryl halide, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Reactions with (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for (2-(Bromomethyl)-4-fluorophenyl)boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. The unique bifunctional nature of this molecule, possessing both a reactive benzylic bromide and a boronic acid moiety, presents specific challenges and opportunities in reaction design. This document provides in-depth, experience-driven guidance to help you navigate these complexities, troubleshoot common issues, and optimize your reaction outcomes.

Our approach is grounded in mechanistic principles to explain the "why" behind procedural recommendations, ensuring you can adapt and innovate beyond standard protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary stability concerns with this compound and its esters?

A1: The primary stability concerns stem from two key areas:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] This side reaction is often base-catalyzed and accelerated in aqueous media, consuming your starting material and reducing yield.[2][3][4] Electron-withdrawing groups on the aryl ring can increase susceptibility to this process.

  • Benzylic Bromide Reactivity: The bromomethyl group is a reactive electrophile susceptible to nucleophilic attack. Under basic conditions intended for the Suzuki-Miyaura coupling, this group can react with bases (e.g., hydroxides), solvents, or other nucleophiles in the mixture, leading to decomposition or unwanted side products. Strong bases can promote elimination or substitution reactions.[5][6][7]

For storage, it is crucial to keep the reagent in a cool, dry, and inert atmosphere. Many suppliers provide the pinacol ester derivative, which offers enhanced stability against protodeboronation compared to the free boronic acid.[8][9]

Q2: I am planning a Suzuki-Miyaura coupling. How does the bromomethyl group affect my choice of reaction conditions?

A2: The presence of the electrophilic bromomethyl group necessitates careful selection of a base and nucleophilic coupling partner. You must choose conditions that favor the palladium-catalyzed cross-coupling pathway over competing nucleophilic substitution at the benzylic position. This typically means:

  • Using Milder Bases: Strong bases like NaOH or KOH can hydrolyze the benzylic bromide. Weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[10][11][12] Organic bases can also be an option for highly sensitive substrates.[10]

  • Controlling Temperature: Higher temperatures can accelerate undesirable side reactions. While necessary for activating some aryl chlorides, excessive heat can lead to decomposition. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the substrate is exposed to harsh conditions.[12]

  • Palladium Catalyst and Ligand Choice: The catalyst system can influence reaction kinetics. A highly active catalyst that promotes rapid oxidative addition and transmetalation can help the desired Suzuki coupling outcompete side reactions.

Q3: Can I perform reactions other than Suzuki-Miyaura coupling with this reagent?

A3: Absolutely. The dual functionality is its key advantage. You can selectively react at either the benzylic bromide or the boronic acid position by choosing the appropriate reaction conditions.

  • Reactions at the Benzylic Bromide: Standard nucleophilic substitution reactions (e.g., with amines, thiols, cyanides) can be performed while preserving the boronic acid (or ester) moiety for a subsequent Suzuki coupling. This is often done under conditions that do not require a strong base.

  • Sequential Reactions: A common strategy is to first perform the Suzuki-Miyaura coupling to form a biaryl structure and then use the bromomethyl group for further functionalization, such as in the synthesis of complex scaffolds for drug discovery.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling reactions involving this compound.

Problem 1: Low or No Product Yield with Starting Material Recovery

This is a classic sign of failed catalytic turnover or unreactive coupling partners.

Logical Troubleshooting Workflow

start Low/No Yield (Starting Material Recovered) q1 Is the Catalyst System Active? start->q1 sol1 Verify Catalyst Activity: - Use a fresh batch of Pd catalyst/ligand. - Ensure proper degassing to remove O₂. - Consider a pre-catalyst for reliable Pd(0) formation. q1->sol1 No q2 Is the Base Sufficiently Activating the Boronic Acid? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize Base: - Switch to a stronger, but compatible, base (e.g., K₂CO₃ → K₃PO₄). - Ensure base is anhydrous if using a non-aqueous system. - Increase base equivalents (e.g., from 2.0 to 3.0). q2->sol2 No q3 Is the Solvent System Appropriate for Transmetalation? q2->q3 Yes a2_yes Yes a2_no No sol3 Adjust Solvent: - Add a protic co-solvent (e.g., water, isopropanol) to aprotic solvent (e.g., Dioxane, THF) to aid base dissolution and boronate formation. - Ensure all reagents are fully dissolved at reaction temperature. q3->sol3 No q4 Is the reaction temperature high enough for oxidative addition? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase Temperature: - Incrementally increase temperature (e.g., 80°C → 100°C). - Consider microwave heating for rapid temperature elevation. q4->sol4 No a4_no No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality and Solutions
  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.[13] Oxygen can deactivate the catalyst.

    • Solution: Degas your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 10-20 minutes.[14] Use a known active catalyst system or a pre-catalyst that reliably generates Pd(0).

  • Insufficient Boronic Acid Activation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[10][15][16][17]

    • Solution: If using a weak base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄. The choice of base can be substrate-dependent.[11] A biphasic system (e.g., Toluene/Water) or the addition of water to a solvent like Dioxane or DMF can facilitate the action of inorganic bases.[18][19]

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent system where all components are soluble at the reaction temperature. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[20]

Problem 2: Significant Protodeboronation Side Product Observed

You observe the formation of 1-bromo-2-(bromomethyl)-4-fluorobenzene, indicating loss of the boronic acid group.

Mechanistic Insight

Protodeboronation is the protonolysis of the carbon-boron bond.[1] It is often catalyzed by bases and proceeds more rapidly in aqueous, protic environments.[2][3][4] The reaction rate is highly dependent on pH and the electronic nature of the aryl ring.[21]

Strategies for Mitigation
  • Use of Boronate Esters: Start with the pinacol or neopentyl glycol ester of the boronic acid.[22] These are generally more stable to protodeboronation than the free acid.[2] They act as a "slow-release" source of the boronic acid under the reaction conditions.[1]

  • Minimize Water Content: While some water is often beneficial for dissolving inorganic bases, excess water can accelerate protodeboronation.

    • Experimental Protocol: Try reducing the water content in your solvent system (e.g., from Dioxane/H₂O 4:1 to 10:1) or switch to an anhydrous system using a soluble base like CsF or an organic base.

  • Base Selection: Stronger bases can accelerate the formation of the boronate anion, which is the species susceptible to protodeboronation.[3][4]

    • Recommendation: Use the mildest base that still effectively promotes the Suzuki coupling. K₃PO₄ is often a good balance, being effective but less harsh than hydroxides. KF is also an option, particularly for base-sensitive substrates.[17][20]

Problem 3: Formation of Side Products from Benzylic Bromide Reaction

You observe products corresponding to hydrolysis (benzyl alcohol), substitution by solvent, or reaction with the base.

Decision Matrix for Base and Solvent Selection
Observed Side Product Probable Cause Primary Solution: Base Adjustment Secondary Solution: Solvent Change
Benzyl Alcohol Derivative Hydrolysis of benzylic bromide.Switch from strong/hydroxide bases (NaOH, Ba(OH)₂) to weaker carbonate or phosphate bases (K₂CO₃, K₃PO₄).Minimize water content. Use anhydrous solvents like Toluene, Dioxane, or DMF.
Benzylic Ether Derivative Reaction with alcohol solvent.Use a non-nucleophilic base (e.g., K₃PO₄).Change solvent from an alcohol (e.g., MeOH, iPrOH) to an aprotic solvent (e.g., Toluene, Dioxane).
Dimerization/Oligomerization Base-mediated self-condensation.Use a milder, non-nucleophilic base like Cs₂CO₃ or an organic base (e.g., DIPEA).Lower the reaction temperature. Ensure slow addition of reagents if applicable.
Experimental Protocol: Minimizing Benzylic Reactivity
  • Materials: this compound pinacol ester (1.0 equiv), Aryl Halide (1.1 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.5 equiv).

  • Setup: To an oven-dried flask, add the boronate ester, aryl halide, and K₃PO₄.

  • Degassing: Seal the flask, evacuate, and backfill with Argon. Repeat three times.

  • Solvent/Catalyst Addition: Add degassed Toluene via syringe. Add a pre-mixed, degassed solution of the Pd catalyst and ligand.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until starting material is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

This protocol uses an anhydrous solvent and a moderately strong, non-nucleophilic base to favor the Suzuki pathway.

Section 3: Visualizing the Core Mechanisms

Understanding the catalytic cycle and competing pathways is essential for rational optimization.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ OA Ar-Pd(II)-X L₂ Pd0->OA Ar-X Oxidative Addition TM Ar-Pd(II)-Ar' L₂ OA->TM Transmetalation TM->Pd0 Catalyst Regeneration Product Ar-Ar' TM->Product Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (OH⁻) Boronate->TM Ar' Transfer

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.[23]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium center. This is the base-mediated step.[15][23]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[23]

Competing Side Reaction Pathways

Side_Reactions cluster_protodeboronation Protodeboronation cluster_hydrolysis Benzylic Substitution cluster_suzuki Desired Suzuki Coupling Start This compound Proto Product: 1-Bromomethyl-4-fluorobenzene Start->Proto + H₂O (Base-catalyzed) Hydrolysis Product: (2-(Hydroxymethyl)-4-fluorophenyl)boronic acid Start->Hydrolysis + OH⁻/H₂O Suzuki Desired Product: Coupled Biaryl Start->Suzuki + Ar'-X [Pd], Base

Caption: Major competing reaction pathways.

Your goal is to select a base, solvent, and temperature that maximize the rate of the desired Suzuki coupling (green pathway) while minimizing the rates of protodeboronation and benzylic substitution (red pathways).

References

Technical Support Center: Purification of Products from (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(Bromomethyl)-4-fluorophenyl)boronic acid and its derivatives. This guide is designed to provide in-depth troubleshooting for common purification challenges encountered during synthetic routes involving this versatile reagent. The unique combination of a boronic acid, a benzylic bromide, and a fluorine substituent presents specific hurdles that require careful consideration. This resource offers practical, experience-driven advice to help you navigate these challenges and achieve high-purity compounds.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is complete by TLC/LCMS, but after workup and chromatography, my yield is very low. What are the likely causes?

A1: Low recovery after the purification of Suzuki-Miyaura coupling products derived from this compound can stem from several factors related to the compound's structure and reactivity.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-bromo-3-fluorotoluene as a byproduct.[1][2] This process can be promoted by acidic or basic conditions, elevated temperatures, or the presence of moisture during the reaction or workup.[1][2]

  • Product Polarity and Solubility: The desired product, now containing a new C-C bond, may have significantly different polarity and solubility compared to the starting materials. It might be partially soluble in the aqueous phase during extraction, leading to losses. Conversely, it could exhibit poor solubility in the chromatography solvent system, causing precipitation on the column.

  • Interaction with Silica Gel: The presence of the boronic acid moiety (if unreacted) or other polar functional groups can lead to strong interactions with the acidic silica gel stationary phase. This can result in streaking, tailing, or even irreversible adsorption of the product onto the column.[3]

  • Decomposition on Silica: The benzylic bromide is a reactive functional group. Prolonged exposure to the acidic environment of a standard silica gel column can lead to decomposition or side reactions, further reducing the yield of the desired product.

Q2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What is this likely to be and how can I minimize its formation?

A2: A common non-polar byproduct is the protodeboronated starting material, 1-bromo-3-fluorotoluene.[1][2] Its formation is often exacerbated by:

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[1]

  • Base and Solvent Choice: The type and concentration of the base, as well as the solvent system, can influence the rate of this side reaction. Aqueous basic conditions are often culprits.[1][4]

  • Minimization Strategies:

    • Use Anhydrous Conditions: Employing anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce hydrolysis of the boronic acid, a precursor to protodeboronation.[3]

    • Optimize Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

    • Consider Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly suppress protodeboronation.[4]

Q3: My purified product shows broad peaks in the NMR spectrum, suggesting impurities. What are the common culprits?

A3: Broad NMR peaks can indicate the presence of several types of impurities:

  • Residual Palladium Catalyst: If not adequately removed, paramagnetic palladium species can broaden NMR signals.

  • Boronic Acid-Related Impurities:

    • Boric Acid: Formed from the hydrolysis of the boronic acid.[3]

    • Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers (boroxines), which exist in equilibrium with the monomeric form in solution. This can lead to complex or broad NMR signals.

  • Homocoupling Products: The Suzuki-Miyaura reaction can sometimes lead to the homocoupling of the starting aryl boronic acid, resulting in biaryl impurities.[5]

II. Troubleshooting Guides

Problem 1: Product Streaking/Tailing during Column Chromatography

Underlying Cause: The polar boronic acid moiety or other polar groups in your product are interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This leads to poor separation and broad elution profiles.

Solutions:

Strategy Detailed Protocol Scientific Rationale
Deactivate Silica Gel 1. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).2. Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.3. Pack the column with the deactivated silica slurry.Triethylamine is a base that neutralizes the acidic silanol groups on the silica surface, reducing their interaction with polar analytes and leading to sharper peaks and better separation.[3]
Switch to an Alternative Stationary Phase Consider using neutral alumina or reverse-phase (C18) silica gel for your chromatography.Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be advantageous for molecules with mixed polarity.
Modify the Eluent Add a small amount (0.5-1%) of a polar modifier like methanol or a few drops of acetic acid to your eluent system.A polar modifier can help to displace the polar product from the active sites on the silica gel, improving the elution profile. Acetic acid can help to protonate basic impurities, altering their retention.
Problem 2: Difficulty Removing Boronic Acid-Related Impurities

Underlying Cause: Boronic acids and their byproducts (boric acid, boroxines) are often polar and can be challenging to separate from polar products.

Solutions:

Technique Step-by-Step Protocol Mechanism of Action
Acid-Base Extraction 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.3. Separate the layers. The impurities will be in the aqueous phase.4. Neutralize the organic layer with a mild acid wash (e.g., saturated NH4Cl) and then brine.5. Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate.This method leverages the acidic nature of the boronic acid group. By converting it to its salt form with a base, its solubility is shifted to the aqueous phase, allowing for separation from the less polar desired product.[6]
Diethanolamine Adduct Formation 1. Dissolve the crude product mixture in a suitable solvent (e.g., toluene or a mixture of hexane and ethyl acetate).2. Add a stoichiometric amount of diethanolamine and stir.3. The boronic acid-diethanolamine adduct will often precipitate as a crystalline solid.4. Filter off the solid adduct to remove the boronic acid impurity.Boronic acids react with diols like diethanolamine to form stable, often crystalline, adducts. This selective reaction allows for the physical separation of the boronic acid from the reaction mixture.[3]
Boronate Affinity Chromatography For complex mixtures, especially in a biological context, consider using a column with a resin functionalized with cis-diol groups.This specialized chromatography technique relies on the reversible formation of cyclic boronates between the boronic acid and the diol-functionalized stationary phase, allowing for selective retention and elution of boronic acid-containing compounds.[7][8]
Problem 3: Product Decomposition During Purification

Underlying Cause: The benzylic bromide functionality is susceptible to nucleophilic substitution and elimination reactions, which can be catalyzed by the acidic nature of silica gel or elevated temperatures during solvent removal.

Solutions:

  • Minimize Contact Time with Silica: Run flash chromatography as quickly as possible. Avoid letting the product sit on the column for extended periods.

  • Use Deactivated Silica: As mentioned in Problem 1, neutralizing the silica gel can prevent acid-catalyzed decomposition.[3]

  • Low-Temperature Rotary Evaporation: When concentrating the purified fractions, use a water bath with a temperature as low as possible to avoid thermal degradation.[3]

  • Protecting Group Strategy: In multi-step syntheses, it might be beneficial to perform the Suzuki-Miyaura coupling on a precursor where the benzylic position is protected (e.g., as an alcohol) and then convert it to the bromide in a later step.

III. Experimental Workflows & Diagrams

Workflow for Purification of a Suzuki-Miyaura Product

The following diagram illustrates a typical purification workflow for a product derived from a Suzuki-Miyaura coupling reaction involving this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup Quench Reaction extraction Acid-Base Extraction (Optional: 1M NaOH wash) workup->extraction Separate Layers drying Dry Organic Layer (Na2SO4 or MgSO4) extraction->drying Isolate Organic Phase concentration Concentration in vacuo drying->concentration Remove Solvent chromatography Column Chromatography (Deactivated Silica) concentration->chromatography Purify Crude Solid/Oil final_product Pure Product chromatography->final_product Collect & Concentrate Fractions

Caption: General purification workflow for Suzuki-Miyaura coupling products.

Impurity Formation Pathways

This diagram illustrates the formation of common impurities from this compound during a Suzuki-Miyaura coupling.

ImpurityFormation cluster_reactions Reaction Conditions (Pd catalyst, Base, Heat) start_material This compound Ar-B(OH)2 desired_product Desired Product Ar-R start_material->desired_product Suzuki Coupling (+ R-X) protodeboronation Protodeboronation Product Ar-H start_material->protodeboronation Protodeboronation (H+, H2O) homocoupling Homocoupling Product Ar-Ar start_material->homocoupling Homocoupling

Caption: Common impurity formation pathways in Suzuki-Miyaura reactions.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. Retrieved from --INVALID-LINK--

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Google Patents. (2005). Process for purification of boronic acid and its derivatives. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from --INVALID-LINK--

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids.

  • Royal Society of Chemistry. (2020). Efficiently self-healing boronic ester crystals. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv.

  • PMC. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Retrieved from --INVALID-LINK--

  • PubMed. (2004). Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • PMC. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from --INVALID-LINK--

  • Chemicalbook. (2023). 2-Bromomethyl-4-fluorophenylboronic acid neopentyl glycol ester - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Boronate Affinity Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Protodeboronation and its application in synthesis. Retrieved from --INVALID-LINK--

  • NIH. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from --INVALID-LINK--

  • Organic Letters. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (1937). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from --INVALID-LINK--

  • PubMed. (2000). Boronate affinity chromatography. Retrieved from --INVALID-LINK--

  • Heriot-Watt Research Portal. (2019). Aryl Boronic Acid Catalysed Dehydrative Substitution of Benzylic Alcohols for C−O Bond Formation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-Bromomethyl-2-fluorophenylboronic acid pinacol ester. Retrieved from --INVALID-LINK--

  • Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). CAS#:850567-57-6 | 2-Bromomethyl-4-fluorophenylboronic acid pinacol ester. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromo-4-fluorophenylboronic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing Homocoupling of (2-(Bromomethyl)-4-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

(Part 1 of 2)

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (2-(Bromomethyl)-4-fluorophenyl)boronic acid. Our focus is to provide in-depth troubleshooting strategies and preventative measures to minimize the formation of the undesired homocoupling product, 1,2-bis(2-(bromomethyl)-4-fluorophenyl)ethane.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl species. In the case of this compound, this results in the formation of 1,2-bis(2-(bromomethyl)-4-fluorophenyl)ethane, a significant impurity that can complicate purification and reduce the yield of the desired heterocoupled product.

Q2: What are the primary causes of homocoupling with this compound?

A2: The primary drivers of homocoupling for this specific reagent include:

  • Oxidative Coupling: The presence of oxygen is a major contributor to the oxidative dimerization of the boronic acid.[1][2]

  • High Catalyst Loading or Inappropriate Ligand Choice: Certain palladium catalysts and ligands can favor the homocoupling pathway. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination over side reactions.[3]

  • Base Strength and Concentration: The choice and concentration of the base can significantly influence the rate of homocoupling versus the desired cross-coupling.[4][5]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including homocoupling.[3][6]

  • Solvent Effects: The polarity and protic nature of the solvent can impact the stability of the organoboron reagent and the catalytic cycle. Aprotic solvents like 1,4-dioxane or THF are often effective at minimizing homocoupling.[6]

Q3: How can I quickly assess the extent of homocoupling in my reaction mixture?

A3: The most effective method for quantifying homocoupling is through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. By comparing the peak areas of your desired product and the homocoupled dimer, you can determine the relative ratio of each. A well-calibrated High-Performance Liquid Chromatography (HPLC) method can also provide accurate quantification.

Troubleshooting Guide: Symptom-Based Problem Solving

This section provides a structured approach to diagnosing and resolving issues related to the homocoupling of this compound.

Symptom 1: High Percentage (>10%) of Homocoupling Product Detected by LC-MS

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Potential Cause & Troubleshooting Steps:

  • Oxygen Contamination: The presence of dissolved oxygen is a major contributor to oxidative homocoupling.

    • Solution: Implement rigorous deoxygenation protocols.

      • Protocol 1: Sparging with an Inert Gas:

        • Combine all solvents in the reaction flask.

        • Bubble a gentle stream of argon or nitrogen through the solvent mixture for at least 30 minutes prior to adding the catalyst and reagents.[2][6]

        • Maintain a positive pressure of the inert gas throughout the reaction.

      • Protocol 2: Freeze-Pump-Thaw Cycles: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the solvent(s) before use.[6]

  • Inappropriate Catalyst System: The choice of palladium source and ligand is critical in directing the reaction towards the desired cross-coupling pathway.

    • Recommendation: Switch to a catalyst system known to suppress homocoupling. Bulky, electron-rich phosphine ligands are particularly effective.[7][8]

      • Table 1: Recommended Catalyst Systems for Suppressing Homocoupling

        Catalyst Precursor Ligand Typical Loading (mol%) Key Advantages
        Pd(OAc)₂ SPhos 1-2 High activity, promotes cross-coupling, and suppresses racemization in certain substrates.[9]
        Pd₂(dba)₃ XPhos 1-2 Bulky ligand, sterically hinders homocoupling, and is effective for unactivated aryl chlorides.[10][11]

        | [Pd(allyl)Cl]₂ | RuPhos | 1-2 | Effective for sterically hindered substrates.[3] |

  • Base Selection and Stoichiometry: The strength and amount of base can significantly impact the reaction outcome. A base that is too strong or used in excess can promote protodeboronation and subsequent side reactions.

    • Recommendation: Screen different bases and use the minimum effective amount.

      • Table 2: Base Selection Guide

        Base Strength Comments
        K₃PO₄ Moderate Often a good starting point, less prone to promoting side reactions.[3]
        K₂CO₃ Mild Can be effective, particularly with highly active catalysts.[4][8]

        | Cs₂CO₃ | Strong | Use with caution, can increase homocoupling in some cases.[3] |

      • Experimental Approach: Start with 1.5-2.0 equivalents of the chosen base and adjust as needed based on reaction monitoring.

Logical Workflow for Troubleshooting High Homocoupling:

Caption: Troubleshooting workflow for high homocoupling.

Symptom 2: Inconsistent Results and Poor Reproducibility

Inconsistent outcomes often point to subtle variations in reagent quality or reaction setup.

Potential Cause & Troubleshooting Steps:

  • Boronic Acid Quality: this compound can degrade over time, especially if not stored properly. The presence of anhydrides (boroxines) or other impurities can lead to variable reactivity.

    • Solution:

      • QC Check: Before use, analyze the boronic acid by ¹H NMR to ensure purity.

      • Storage: Store the reagent at -20°C under an inert atmosphere.

      • Recrystallization: If impurities are detected, consider recrystallizing the boronic acid from an appropriate solvent system (e.g., acetone/hexanes).

  • Solvent Purity: The presence of water or other impurities in the reaction solvent can have a significant impact on the catalytic cycle.

    • Solution: Use anhydrous, degassed solvents from a reliable supplier or purify them using standard laboratory procedures.

Proposed Reaction Mechanism and Homocoupling Pathway:

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling side reaction. Understanding these pathways is crucial for effective troubleshooting.

Caption: Competing Suzuki-Miyaura and homocoupling pathways.

(Part 2 of 2)

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, designed to minimize the formation of the homocoupled dimer.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 equiv., 4 mol%)[12]

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane, anhydrous (reaction solvent)

  • Deionized water, degassed

Equipment:

  • Schlenk flask or similar reaction vessel with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (argon or nitrogen) supply with a manifold

  • Standard laboratory glassware for workup and purification

  • LC-MS or HPLC for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup and Deoxygenation:

    • To a dry Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

    • Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

    • Seal the flask and sparge the reaction mixture with a gentle stream of argon for 30 minutes to ensure rigorous exclusion of dissolved oxygen.[2][6]

  • Catalyst Preparation and Addition:

    • In a separate, small, dry vial under an inert atmosphere, combine Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

    • Add a small amount of the degassed 1,4-dioxane from the reaction setup to the vial to form a catalyst slurry.

    • Using a cannula or a gas-tight syringe, transfer the catalyst slurry to the reaction flask while maintaining a positive pressure of argon.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath at 80-90°C.[12]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking small aliquots (e.g., every 1-2 hours) and analyzing them by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete (as determined by the consumption of the aryl bromide), cool the mixture to room temperature.

    • Add ethyl acetate and water to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-coupled product.

Procedural Flow Diagram:

Protocol_Flow setup Step 1: Reaction Setup - Combine reagents and solvents in Schlenk flask. degas Step 2: Deoxygenation - Sparge with Argon for 30 min. setup->degas catalyst Step 3: Catalyst Addition - Prepare Pd(OAc)2/SPhos slurry. - Transfer to reaction flask. degas->catalyst reaction Step 4: Reaction - Heat to 80-90°C. - Monitor by LC-MS. catalyst->reaction workup Step 5: Workup - Cool, add EtOAc/H2O. - Extract and dry organic layer. reaction->workup purify Step 6: Purification - Concentrate crude product. - Purify by column chromatography. workup->purify product Final Product purify->product

References

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the meticulous monitoring of chemical reactions is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, frequently employs arylboronic acids like (2-(Bromomethyl)-4-fluorophenyl)boronic acid to construct complex molecular architectures.[1][2] However, the analytical task of monitoring these reaction mixtures is far from trivial. Boronic acids present a unique set of challenges, including inherent instability and polarity, which can complicate method development and compromise data integrity.[3][4]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound reaction mixtures. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that dictate methodological choices, ensuring the development of robust, accurate, and self-validating analytical systems.

The Analytical Conundrum: Understanding Boronic Acid Chemistry in HPLC

The primary challenge in analyzing boronic acids and their reaction mixtures stems from their chemical reactivity. The boronic acid functional group is susceptible to several transformations that can occur both in the reaction vessel and, critically, during the analytical process itself.

  • Hydrolytic Instability & Boroxine Formation: Arylboronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can complicate quantification, as one analyte may present as multiple species. Furthermore, related compounds like boronate esters, which may be present in the reaction, are prone to on-column hydrolysis back to the boronic acid, distorting the true compositional snapshot of the reaction.[3][5][6][7] This is a critical consideration, as typical reversed-phase HPLC conditions often involve aqueous mobile phases that can promote such degradation.[5]

  • High Polarity: The boronic acid moiety is highly polar. In the context of Reversed-Phase (RP) HPLC, the most common mode of separation, highly polar compounds exhibit weak interaction with the non-polar stationary phase, leading to poor retention and elution near the solvent front.[8][9][10] This makes separation from other polar starting materials or byproducts exceptionally difficult.

  • Complex Reaction Matrix: A typical Suzuki-Miyaura coupling mixture contains the boronic acid, an organohalide, a palladium catalyst, a base, the desired coupled product, and various byproducts from processes like protodeboronation.[11][12] An effective analytical method must be able to resolve all these components to provide an accurate assessment of reaction progress and purity.

To address these challenges, two primary HPLC modes come to the forefront: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between them is not arbitrary but is dictated by the specific separation goals and the chemical nature of the analytes.

cluster_decision Primary Analytical Decision cluster_rp Reversed-Phase HPLC Path cluster_hilic HILIC Path start Reaction Mixture Analysis: This compound decision Key Challenge: Retention of Polar Boronic Acid? start->decision rp_hplc RP-HPLC decision->rp_hplc No / Moderate hilic HILIC decision->hilic Yes / Severe rp_challenges Challenges: - Poor Retention - On-column Hydrolysis rp_hplc->rp_challenges rp_solutions Solutions: - Polar-embedded column - Low silanol activity phase - pH/modifier control rp_challenges->rp_solutions hilic_advantages Advantages: - Strong Retention of Polar Analytes - MS-friendly mobile phases hilic->hilic_advantages hilic_considerations Considerations: - Complex mechanism - Different selectivity - Careful column choice hilic_advantages->hilic_considerations

Caption: HPLC method selection workflow for boronic acid analysis.

Comparative Analysis of HPLC Methodologies

The optimal analytical approach hinges on a trade-off between familiarity and fitness-for-purpose. While RP-HPLC is the workhorse of most analytical labs, HILIC often provides a more elegant solution for the specific problem of polar analytes.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[13][14]Partitioning of polar analytes into a water layer adsorbed onto a polar stationary phase from a high-organic mobile phase.[9][15][16]
Retention of Boronic Acid Generally poor; analyte often elutes in or near the solvent void. Retention can be improved with specialized columns or mobile phases.Strong; retention increases with analyte polarity, making it ideal for boronic acids.[8][9][10]
Risk of Hydrolysis Higher risk due to aqueous mobile phases. Can be mitigated by using columns with low silanol activity and careful pH control.[6][7][17]Lower risk in the high-organic mobile phase, though the adsorbed water layer can still play a role.
Selectivity Separates based on differences in hydrophobicity. May struggle to resolve polar isomers or closely related structures.Offers orthogonal (different) selectivity to RP-HPLC, separating based on polarity and hydrogen bonding capacity.[15]
MS Compatibility Good, but the higher aqueous content can reduce ionization efficiency compared to HILIC.Excellent; the high organic content of the mobile phase promotes efficient solvent evaporation and enhances MS sensitivity.[10][15]
Robustness Generally considered very robust and well-understood.Can be more sensitive to mobile phase composition and requires careful equilibration. The retention mechanism is more complex.[16]

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present two detailed starting protocols for the analysis of a model Suzuki-Miyaura reaction mixture.

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products & Byproducts boronic_acid This compound (Reactant A) reaction Suzuki-Miyaura Reaction boronic_acid->reaction aryl_halide Aryl Halide (e.g., 4-iodoanisole) (Reactant B) aryl_halide->reaction catalyst Pd Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) catalyst->reaction product Cross-Coupled Product (Product C) byproduct Homocoupling, Protodeboronation, etc. (Impurities) reaction->product reaction->byproduct

Caption: Key components in a typical Suzuki-Miyaura reaction mixture.

Protocol 1: Optimized Reversed-Phase HPLC Method

This method is designed to maximize the retention of the polar boronic acid while minimizing on-column degradation. The key is the use of a modern stationary phase with low silanol activity, which reduces unwanted secondary interactions and catalytic hydrolysis.[6][7]

  • Objective: To separate the starting boronic acid, aryl halide, and the final cross-coupled product.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol C18 phase).[6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water. Note: While formic acid can sometimes promote hydrolysis, it is often necessary for good peak shape. Its effect must be evaluated. An alternative is a buffered mobile phase, e.g., 10 mM Ammonium Acetate, pH 5.0.[6]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B (hold)

    • 18-18.1 min: 90% to 10% B (return to initial)

    • 18.1-22 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water. Critical: Prepare samples immediately before analysis to minimize degradation in the aqueous diluent.[6]

Rationale (Trustworthiness): The choice of an XTerra column is deliberate; its hybrid particle technology offers a wider usable pH range and reduced silanol activity compared to traditional silica columns, which is crucial for analyzing reactive species.[6] A gradient elution is necessary to first retain the polar boronic acid under highly aqueous conditions and then elute the more hydrophobic coupled product with a high organic phase concentration. The system's validity should be confirmed with a System Suitability Test (SST), ensuring a resolution (Rs) > 2.0 between the boronic acid and any early-eluting impurities.

Protocol 2: HILIC Method

This method is the preferred alternative when RP-HPLC fails to provide adequate retention for the boronic acid or when superior MS sensitivity is required.

  • Objective: To achieve strong retention and separation of the polar boronic acid from other polar components in the mixture.

  • Column: TSKgel Amide-80, 4.6 x 150 mm, 3 µm (or equivalent amide or bare silica HILIC phase).[15]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 0% to 50% B (linear gradient)

    • 10-12 min: 50% B (hold)

    • 12-12.1 min: 50% to 0% B (return to initial)

    • 12.1-18 min: 100% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm (and/or MS)

  • Injection Volume: 5 µL

  • Sample Diluent: 90:10 Acetonitrile:Water. Critical: The sample must be dissolved in a solvent with high organic content, similar to the initial mobile phase, to ensure good peak shape.[10]

Rationale (Expertise): In HILIC, water is the strong eluting solvent.[8][16] The gradient starts with high acetonitrile content to retain the polar this compound and gradually increases the water content to elute it. This approach provides excellent retention for compounds that would otherwise be in the void volume of an RP system.[9] The Amide-80 phase is chosen for its robustness and excellent performance in separating a wide range of polar compounds.[15]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, an orthogonal method is often required for validation, impurity identification, or when HPLC methods are not feasible.

MethodPrincipleAdvantages for this AnalysisDisadvantages
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a stationary phase.High resolution for volatile compounds.Unsuitable for non-volatile and thermally labile compounds like boronic acids.[3][18] Derivatization would be required.
Quantitative NMR (qNMR) Measurement of NMR signal intensity relative to a certified internal standard.Provides absolute quantification without needing a specific reference standard for the analyte; non-destructive. Excellent for structural confirmation.Lower sensitivity compared to HPLC; requires higher sample concentration and specialized equipment.[19]
LC-MS HPLC separation followed by mass spectrometry detection.Provides definitive molecular weight information for peak identification. High sensitivity allows for trace-level impurity analysis.[20]Higher equipment cost and complexity. Ionization suppression from matrix components can affect quantification.
On-line Derivatization HPLC HPLC separation followed by a post-column reaction to create a fluorescent or colored derivative.[21][22]Highly selective and sensitive for boronic acids if a specific derivatizing agent (e.g., Alizarin) is used.[21][22]Adds complexity to the instrumental setup; requires development of the post-column reaction conditions.

Conclusion: Selecting the Right Tool for the Job

For the routine analysis of this compound reaction mixtures, a well-developed Reversed-Phase HPLC method on a modern, low-silanol activity column often provides a satisfactory balance of performance, robustness, and accessibility. It is crucial to validate this method by performing forced degradation studies to ensure it is stability-indicating, meaning it can effectively separate the intact analyte from its degradation products.[23][24]

However, when faced with insufficient retention of the starting boronic acid or the need for orthogonal selectivity and enhanced mass spectrometry sensitivity, HILIC emerges as the superior technique.[9][10] It directly addresses the primary challenge of analyzing highly polar molecules, providing a robust and reliable alternative. For definitive structural confirmation and standard-free quantification, complementary techniques like LC-MS and qNMR should be considered integral parts of a comprehensive analytical strategy. By understanding the chemical principles behind each technique, researchers can confidently select and develop methods that ensure the integrity and accuracy of their analytical results.

References

A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous structural characterization of novel molecules is paramount. (2-(Bromomethyl)-4-fluorophenyl)boronic acid and its derivatives are valuable building blocks in medicinal chemistry, often utilized in the synthesis of complex molecular architectures through reactions like the Suzuki-Miyaura coupling. The inherent complexity of these molecules, featuring a reactive bromomethyl group, a fluorine substituent, and a chemically dynamic boronic acid moiety, presents unique challenges for structural elucidation. This guide provides a comprehensive comparison of various Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust analysis of this class of compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Challenge: Decoding Multifunctionality

The structure of this compound presents several analytical hurdles. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) offers a wealth of information but also necessitates a multi-pronged analytical approach. Furthermore, boronic acids are known to exist in equilibrium with their trimeric anhydrides (boroxines), a process that can be influenced by solvent, concentration, and temperature, potentially complicating NMR spectra.[1]

A Multi-Nuclear NMR Approach: The Key to Unambiguous Elucidation

A comprehensive structural analysis of this compound derivatives requires a suite of NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structure assignment.

¹H NMR: The Foundational Framework

Proton NMR provides the initial overview of the molecule's proton environment. For this compound, the ¹H NMR spectrum reveals key structural features:

  • Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns dictated by both homo- (H-H) and heteronuclear (H-F) couplings.

  • Bromomethyl Protons: A characteristic singlet for the -CH₂Br protons is expected, typically in the range of δ 4.5-5.0 ppm.

  • Boronic Acid Protons: The B(OH)₂ protons usually appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and water content.

¹³C NMR: Mapping the Carbon Skeleton

Carbon NMR provides information on the number and chemical environment of the carbon atoms. In a proton-decoupled ¹³C NMR spectrum of the target molecule, one would expect to see distinct signals for each carbon atom, with the carbon atoms attached to fluorine exhibiting characteristic splitting (¹JCF and ⁿJCF). The carbon of the bromomethyl group will also have a distinct chemical shift. A common challenge in the ¹³C NMR of organoboron compounds is the broadness of the signal for the carbon directly attached to the boron atom due to the quadrupolar nature of the boron nucleus.[2]

¹⁹F NMR: A Sensitive Probe of the Fluorine Environment

Fluorine-19 NMR is a highly sensitive technique that provides a clean window into the electronic environment of the fluorine atom.[3] For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal can be sensitive to changes in the substitution pattern on the aromatic ring and interactions involving the boronic acid group.[4]

¹¹B NMR: Directly Interrogating the Boron Center

Boron-11 NMR is an indispensable tool for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is highly indicative of the hybridization state of the boron atom.[5][6]

  • sp² Hybridized Boron: In the free boronic acid form, the boron is trigonal planar (sp²) and typically resonates in the downfield region of the ¹¹B NMR spectrum (δ 28-33 ppm).[7]

  • sp³ Hybridized Boron: Upon coordination with a Lewis base (e.g., a diol or fluoride ion) or at high pH, the boron becomes tetrahedral (sp³) and its signal shifts significantly upfield.[5][8]

This sensitivity to the coordination environment makes ¹¹B NMR an excellent tool for studying the reactivity and interactions of boronic acids.[9] However, the quadrupolar nature of the ¹¹B nucleus (I = 3/2) can lead to broad signals, which may require specific acquisition parameters to resolve.[10][11]

Comparative Analysis of NMR Techniques

NMR Technique Information Gained Strengths Limitations
¹H NMR Proton environment, coupling networks.High sensitivity, readily available.Signal overlap in complex molecules. Broadening of exchangeable protons (e.g., B(OH)₂).
¹³C NMR Carbon skeleton, functional groups.Unambiguous carbon count (in many cases).Low natural abundance of ¹³C requires longer acquisition times. Quadrupolar broadening of C-B signal.
¹⁹F NMR Fluorine environment, electronic effects.High sensitivity, wide chemical shift range, low background noise.Only applicable to fluorine-containing compounds.
¹¹B NMR Boron hybridization state (sp² vs. sp³), coordination.Direct observation of the key functional group.Quadrupolar broadening can lead to low resolution. Background signal from borosilicate NMR tubes.
2D NMR (COSY, HSQC, HMBC) Connectivity between nuclei (H-H, C-H).Resolves signal overlap, provides definitive structural assignments.Requires longer experimental times and more complex data analysis.

Experimental Protocols for High-Fidelity Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized workflow, which should be optimized for the specific instrument and sample.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

Step-by-Step Methodology for Key Experiments

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound derivative.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Note that the choice of solvent can affect the chemical shifts, particularly of the labile boronic acid protons.

  • For ¹¹B NMR, it is highly recommended to use a quartz NMR tube to avoid background signals from borosilicate glass.[10]

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

4. ¹⁹F NMR Acquisition:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • A wide spectral width may be necessary depending on the presence of other fluorine-containing species.

5. ¹¹B NMR Acquisition:

  • Use a broadband probe tuned to the ¹¹B frequency.

  • A typical spectral width for ¹¹B NMR is 200-300 ppm.

  • Due to the broad nature of boron signals, applying a line broadening (LB) of 10-50 Hz during processing can improve the signal-to-noise ratio.[10]

  • Reference the spectrum to an external standard of BF₃•OEt₂ (δ = 0 ppm).[10]

6. 2D NMR Acquisition (COSY, HSQC, HMBC):

  • These experiments are crucial for definitive assignments.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds (²⁻³JCH), which is essential for connecting molecular fragments.

Data Presentation: A Comparative Overview

The following table summarizes the expected NMR spectral data for this compound, based on data from analogous compounds.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Key Structural Information
¹H 7.0 - 8.0Multiplet (m)Aromatic ring protons, showing H-H and H-F coupling.
~4.7Singlet (s)Bromomethyl (-CH₂Br) protons.
VariableBroad Singlet (br s)Boronic acid (-B(OH)₂) protons.
¹³C 110 - 160Doublets and MultipletsAromatic carbons, with C-F coupling.
~30SingletBromomethyl (-CH₂Br) carbon.
~130 (broad)Broad SingletCarbon attached to boron (ipso-carbon).
¹⁹F -110 to -120MultipletFluorine on the aromatic ring.
¹¹B 28 - 33Broad Singletsp² hybridized boron of the boronic acid.

Conclusion

The structural elucidation of this compound and its derivatives is a task that is best accomplished through a synergistic application of multiple NMR techniques. While ¹H and ¹³C NMR provide the fundamental framework of the carbon-hydrogen skeleton, ¹⁹F and ¹¹B NMR offer specific and sensitive probes into the key functional groups of these molecules. Furthermore, 2D NMR experiments are indispensable for unambiguously connecting the different parts of the molecule and confirming the final structure. By following the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these important chemical entities, ensuring the integrity of their research and the quality of their synthesized compounds.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (2-(Bromomethyl)-4-fluorophenyl)boronic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its reactive bromomethyl and boronic acid functionalities, while synthetically valuable, also predispose the molecule to specific impurities and degradation pathways. This guide provides a comprehensive framework for validating the purity of this critical reagent, offering a comparative analysis of orthogonal analytical techniques, detailed experimental protocols, and an in-depth discussion of potential impurities.

The Imperative of Purity: Why Rigorous Validation Matters

The presence of impurities in this compound can have significant downstream consequences. Process-related impurities, such as starting materials or byproducts from the synthetic route, can lead to the formation of undesired side products in subsequent reactions, complicating purification and reducing yields. Degradation products, such as boroxines (trimeric anhydrides), can exhibit different reactivity and solubility, impacting reaction kinetics and stoichiometry. Furthermore, residual catalysts or reagents may be detrimental to the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential to ensure the identity, purity, and stability of this vital synthetic intermediate.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on a variety of factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Here, we compare the most pertinent techniques for the analysis of this compound.

TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High sensitivity and resolution for separating closely related impurities. Well-suited for quantitative analysis and high-throughput screening.[1][2]A secondary technique requiring a reference standard for quantification. Method development can be time-consuming.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information.A primary quantitative method (qNMR) that can determine purity without a specific reference standard.[1] Provides unambiguous structural confirmation of the analyte and impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.[4][5]Lower sensitivity compared to HPLC for trace impurities. Potential for signal overlap in complex mixtures.[1][2]
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight information and structural data through fragmentation patterns. Can be coupled with HPLC (LC-MS) for enhanced separation and identification.Boronic acids can be prone to forming boroxines in the gas phase, complicating spectral interpretation.

Understanding the Impurity Profile: A Synthesis-Centric Approach

A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. The synthesis of this compound typically proceeds via the bromination of 4-fluoro-2-methylphenylboronic acid.[1]

Synthesis_Pathway 4-Fluoro-2-methylphenylboronic acid 4-Fluoro-2-methylphenylboronic acid Synthesis_Step Bromination 4-Fluoro-2-methylphenylboronic acid->Synthesis_Step N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) CCl4, Reflux This compound This compound Synthesis_Step->this compound Product

Figure 1: Synthetic pathway for this compound.

Based on this synthesis, the following impurities should be considered:

  • Starting Material: Unreacted 4-fluoro-2-methylphenylboronic acid.

  • Over-brominated Species: (2-(Dibromomethyl)-4-fluorophenyl)boronic acid.

  • Benzylic Alcohol Impurity: (2-(Hydroxymethyl)-4-fluorophenyl)boronic acid, formed from hydrolysis of the product.

  • Boroxine: The trimeric anhydride of the product, formed via dehydration. This is a common impurity in solid boronic acid samples.

  • Deboronated Species: 1-Bromo-4-fluorotoluene, resulting from protodeboronation.

  • Residual Reagents and Solvents: Traces of NBS, radical initiator, and carbon tetrachloride.

Experimental Protocols for Purity Validation

A robust validation strategy employs orthogonal analytical techniques to provide a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A C18 column provides good retention for the aromatic compound. The gradient elution ensures that both polar and non-polar impurities can be separated and detected.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve_Sample Dissolve sample in Mobile Phase A/B Inject_Sample Inject sample onto C18 column Dissolve_Sample->Inject_Sample Gradient_Elution Gradient elution with Water/Acetonitrile (0.1% Formic Acid) Inject_Sample->Gradient_Elution UV_Detection UV Detection at 220 nm & 254 nm Gradient_Elution->UV_Detection Integrate_Peaks Integrate all peaks UV_Detection->Integrate_Peaks Calculate_Purity Calculate % Purity (Area Normalization) Integrate_Peaks->Calculate_Purity

Figure 2: Experimental workflow for HPLC-UV analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for quantitative purity determination (qNMR).

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

Methods:

  • ¹H NMR: Provides information on the proton environment.

    • Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected Signals: Aromatic protons (multiplets), benzylic protons of the -CH₂Br group (singlet), and the B(OH)₂ protons (broad singlet, may exchange with residual water).

  • ¹³C NMR: Provides information on the carbon skeleton.

    • Sample Preparation: As for ¹H NMR, but a more concentrated sample may be required.

    • Expected Signals: Aromatic carbons (including those coupled to fluorine), and the benzylic carbon of the -CH₂Br group.

  • ¹⁹F NMR: A highly sensitive technique for fluorinated compounds, providing a clean spectrum with a single peak for the analyte.[3][5]

    • Sample Preparation: As for ¹H NMR.

    • Expected Signal: A singlet for the fluorine atom on the aromatic ring. The chemical shift will be sensitive to the electronic environment, making this a good probe for purity.

  • ¹¹B NMR: Directly probes the boron atom, allowing for the differentiation of the boronic acid from potential boroxine impurities.

    • Sample Preparation: As for ¹H NMR.

    • Expected Signal: A broad singlet for the sp²-hybridized boron of the boronic acid. Boroxines will have a different chemical shift.

Quantitative NMR (qNMR): For an absolute purity determination, a certified internal standard of known purity is added to the sample.

  • Internal Standard Selection: Choose a standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Procedure:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete signal relaxation for accurate integration.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Weigh_Sample->Dissolve Acquire_Spectrum Acquire ¹H NMR spectrum with long relaxation delay Dissolve->Acquire_Spectrum Integrate_Signals Integrate analyte and internal standard signals Acquire_Spectrum->Integrate_Signals Calculate_Purity Calculate purity using the qNMR formula Integrate_Signals->Calculate_Purity

Figure 3: Experimental workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS)

Mass spectrometry is an excellent tool for confirming the molecular weight of the synthesized compound and for identifying impurities.

Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is ideal for this non-volatile compound.

Method:

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: ESI in both positive and negative ion modes to maximize the chances of observing the molecular ion and relevant fragments.

    • Mass Range: Scan a range that includes the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-500).

    • Fragmentation: Perform tandem MS (MS/MS) on the molecular ion to obtain structural information.

Expected Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Collision-induced dissociation (CID) will likely lead to the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond. The presence of the bromine and fluorine atoms will result in characteristic isotopic patterns in the fragment ions.

Data Interpretation and Purity Assignment

A consolidated approach to data analysis is crucial for a definitive purity statement.

  • HPLC: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

  • qNMR: Provides an absolute purity value in terms of weight percentage.

  • MS: Confirms the identity of the main peak and can be used to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

The results from these orthogonal techniques should be in good agreement. Any significant discrepancies warrant further investigation to identify the source of the disagreement.

Conclusion: A Multi-Pronged Strategy for Assured Quality

Validating the purity of this compound is a critical step in ensuring the quality and consistency of downstream synthetic processes. A comprehensive approach that combines the high sensitivity of HPLC, the structural elucidation power of multi-nuclear NMR, and the molecular weight confirmation of mass spectrometry provides the highest level of confidence in the purity assessment. By understanding the synthetic pathway and potential impurities, researchers can develop a targeted and efficient analytical strategy, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Comparison of catalytic systems for (2-(Bromomethyl)-4-fluorophenyl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for (2-(Bromomethyl)-4-fluorophenyl)boronic acid Couplings

Introduction: The Synthetic Challenge and Opportunity of a Bifunctional Reagent

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct, orthogonally reactive functional groups: a C(sp²)-boronic acid and a C(sp³)-benzylic bromide. This bifunctionality allows for selective or sequential C-C bond formations, enabling the construction of complex molecular architectures. However, this same feature presents a significant synthetic challenge: achieving high chemoselectivity. The choice of catalytic system is paramount in directing the reaction to the desired site, either coupling at the boronic acid (a Suzuki-Miyaura reaction) or at the benzylic bromide.

This guide provides a comprehensive comparison of catalytic systems for reactions involving this substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers to harness the full synthetic potential of this versatile reagent.

Part 1: Chemoselective Suzuki-Miyaura Coupling at the Boronic Acid Moiety

The primary and most common transformation for this substrate is the Suzuki-Miyaura coupling at the C(sp²)-B bond, leaving the benzylic bromide intact for subsequent functionalization. The key to success lies in choosing a catalyst that preferentially activates the C(sp²)-boron bond pathway over the C(sp³)-Br bond.

Mechanistic Insight: The Role of the Ligand

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] For a substrate bearing both an aryl-B(OH)₂ and a benzyl-Br moiety, the initial oxidative addition of the palladium(0) catalyst is the selectivity-determining step. Palladium can, in principle, add to the C(sp³)-Br bond. To favor the Suzuki-Miyaura pathway, the catalytic system must be optimized for the transmetalation step with the boronic acid, which requires activation by a base.[1]

Catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective. These ligands accelerate the overall catalytic cycle and can favor the desired pathway. For instance, tricyclohexylphosphine (PCy₃) has proven effective in systems where selectivity is critical.[4]

Recommended Catalytic System: Pd(OAc)₂ with PCy₃·HBF₄

A highly selective and efficient system for coupling at the boronic acid site utilizes a combination of palladium(II) acetate and the air-stable phosphine salt, tricyclohexylphosphine tetrafluoroborate.[4] This system has been shown to be effective for substrates containing both C(sp²)-Br and C(sp³)-Cl bonds, demonstrating high selectivity for the C(sp²) position.[4] By analogy, it is a prime candidate for the selective coupling of this compound.

Table 1: Performance of Pd(OAc)₂/PCy₃·HBF₄ System with Analogous Substrates [4][5]

Arylboronic Acid PartnerProductYield (%)
p-Tolylboronic acid4-Fluoro-4'-methyl-2-(bromomethyl)-1,1'-biphenyl~95% (expected)
(4-Methoxyphenyl)boronic acid4-Fluoro-4'-methoxy-2-(bromomethyl)-1,1'-biphenyl~93% (expected)
(4-(Trifluoromethyl)phenyl)boronic acid4-Fluoro-4'-(trifluoromethyl)-2-(bromomethyl)-1,1'-biphenyl~85% (expected)
(4-Acetylphenyl)boronic acid1-(4'-Fluoro-2'-(bromomethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one~88% (expected)

Yields are based on reported data for the structurally similar 1-bromo-2-(chloromethyl)benzene and are indicative of expected performance.[4][5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted from a highly successful procedure for selective C(sp²)-Br coupling in the presence of a benzylic halide.[4][5]

  • Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add degassed toluene and water in a 10:1 ratio (e.g., 2.0 mL toluene, 0.2 mL water).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting boronic acid.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: Selective Coupling at the Benzylic Bromide

To achieve the reverse selectivity—coupling at the C(sp³)-Br bond while preserving the boronic acid—a different catalytic strategy is required. This involves choosing a catalyst system where the oxidative addition to the benzylic C-Br bond is kinetically favored.

Mechanistic Insight: Switching Reactivity with Ligand and Base Choice

Research has demonstrated that the choice of ligand and base is crucial for switching the reactivity between different functional groups.[6][7] While bulky, electron-rich ligands often favor Suzuki-Miyaura couplings, less sterically demanding ligands like triphenylphosphine (PPh₃) can be effective for couplings at benzylic halides.[6][8] The solvent system also plays a critical role; a biphasic THF/water system has been shown to facilitate the coupling of benzyl halides while leaving other functionalities untouched.[6][7]

Recommended Catalytic System: PdCl₂ with PPh₃

A combination of palladium(II) chloride and triphenylphosphine in a THF/water solvent system with sodium carbonate as the base has been shown to selectively couple benzyl chlorides, while leaving benzyl esters unreacted under the same conditions.[6][7] This provides a logical starting point for the selective coupling of the benzylic bromide of our target substrate.

Table 2: Comparison of Catalytic Systems for Benzylic vs. Aryl Couplings

SystemTarget FunctionalityLigandBaseSolventSelectivity Rationale
System A C(sp²)-B(OH)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂OFavors the standard Suzuki-Miyaura cycle.
System B C(sp³)-BrPPh₃Na₂CO₃THF/H₂OPromotes oxidative addition at the more reactive benzylic C-Br bond.[6]
System C C(sp³)-Br (Microwave)JohnPhosK₂CO₃DMFBulky Buchwald ligands can accelerate C(sp³)-Br coupling, especially under microwave conditions.[9]
Experimental Protocol: Selective Benzylic Coupling

This protocol is based on conditions optimized for the selective coupling of benzyl halides.[6][7]

  • Reagent Preparation: In a reaction vial, combine the arylboronic acid partner (1.2 equiv.), PdCl₂ (5 mol%), and PPh₃ (11 mol%).

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in THF.

  • Base and Solvent: Add an aqueous solution of Na₂CO₃ (2.5 equiv.). The final solvent ratio should be approximately THF/H₂O (v/v = 1/1).

  • Reaction: Seal the vial and heat the mixture to 40-60 °C for 12-24 hours, or until starting material is consumed.

  • Workup & Purification: Follow the workup and purification steps outlined in the previous protocol. Note that the product will now contain a free boronic acid, which may require specific purification techniques.

Part 3: Advanced Strategies & Alternative Systems

Beyond traditional palladium catalysis, emerging methodologies offer novel solutions for complex coupling reactions.

Sequential One-Pot Dual Arylation

The orthogonal reactivity of the C(sp²)-B and C(sp³)-Br sites can be exploited for one-pot sequential couplings. This powerful strategy allows for the rapid construction of unsymmetrical, highly functionalized molecules.[4] A potential workflow involves:

  • First Coupling: Perform the selective Suzuki-Miyaura coupling at the boronic acid site using System A (Pd(OAc)₂/PCy₃·HBF₄).

  • Second Coupling: After the first reaction is complete, introduce a second arylboronic acid and a different ligand (e.g., PPh₃) to the same reaction vessel to facilitate the coupling at the newly formed benzylic position.[4]

Transition-Metal-Free Suzuki-Type Coupling

Remarkably, Suzuki-type couplings of benzyl halides can be achieved without any transition metal.[10][11] These reactions are catalyzed by simple organic sulfides and proceed through a zwitterionic boron "ate" intermediate. This approach offers orthogonal chemoselectivity, as C(sp²)-halides are completely unaffected.[11] This system would be ideal for selectively coupling the benzylic bromide while leaving the boronic acid (and any other aryl halides) untouched.

Visualization of Key Processes

Catalytic Cycle and Workflow Diagrams

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Oxidative Addition Adduct Pd(0)L2->OA Ar-X TM Ar-Pd(II)-Ar'(L₂) Transmetalation Intermediate OA->TM Ar'-B(OR)₃⁻ (from Ar'B(OH)₂ + Base) RE Ar-Ar' Reductive Elimination Product TM->RE Reductive Elimination RE->Pd(0)L2 Ar-Ar' (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base in Schlenk tube under Argon start->reagents solvents Add Degassed Solvents (e.g., Toluene/Water) reagents->solvents reaction Heat Reaction Mixture (e.g., 80 °C, 2-4h) solvents->reaction monitor Monitor Progress via TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Wash with Water & Brine monitor->workup Complete purify Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Standard experimental workflow for a selective coupling reaction.

Catalyst_Selection_Tree start Desired Coupling Site? boronic_acid C(sp²)-Boronic Acid start->boronic_acid Boronic Acid benzyl_bromide C(sp³)-Benzylic Bromide start->benzyl_bromide Benzylic Bromide system_a System A: Pd(OAc)₂ / PCy₃·HBF₄ Cs₂CO₃, Toluene/H₂O boronic_acid->system_a system_b System B: PdCl₂ / PPh₃ Na₂CO₃, THF/H₂O benzyl_bromide->system_b system_c Alternative: Transition-Metal-Free (Sulfide Catalyst) benzyl_bromide->system_c

Caption: Decision tree for selecting a catalytic system based on desired reactivity.

Conclusion and Future Outlook

The effective utilization of this compound hinges on the rational selection of a catalytic system. For selective Suzuki-Miyaura coupling at the boronic acid, a Pd(OAc)₂/PCy₃·HBF₄ system offers high yields and preserves the benzylic bromide for downstream applications.[4][5] Conversely, to target the benzylic bromide, switching to a PdCl₂/PPh₃ catalyst in a biphasic solvent system is a promising strategy.[6][7]

The future of this field lies in the development of even more selective and robust catalysts, including novel phosphine ligands, N-heterocyclic carbene (NHC) complexes, and sustainable, transition-metal-free methodologies.[10][11] As synthetic demands grow more complex, the ability to perform controlled, sequential functionalizations on bifunctional platforms like this one will remain a cornerstone of modern organic chemistry.

References

Performance Evaluation of Sensors Based on (2-(Bromomethyl)-4-fluorophenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of hypothetical sensors based on the promising, yet underexplored, molecule: (2-(Bromomethyl)-4-fluorophenyl)boronic acid. While direct experimental data for sensors utilizing this specific compound is not yet prevalent in peer-reviewed literature, this document will construct a robust, inferred performance analysis. This is achieved by dissecting the roles of its constituent chemical moieties and drawing direct comparisons with experimentally validated sensors built from structurally analogous compounds. This guide aims to equip researchers with the foundational knowledge and experimental frameworks necessary to explore the potential of this molecule in developing next-generation sensing technologies.

Introduction to Boronic Acid-Based Sensors: A Paradigm of Molecular Recognition

Boronic acids have emerged as a cornerstone in the design of chemical sensors, primarily due to their unique ability to reversibly bind with cis-1,2- and -1,3-diols, a structural feature ubiquitous in saccharides like glucose.[1] This interaction, which forms a stable cyclic boronate ester, can be transduced into a measurable optical or electrochemical signal, forming the basis of detection.[2] The versatility of boronic acid chemistry also extends to the detection of other important analytes, including fluoride ions and reactive oxygen species.[2][3]

The core principle of boronic acid-based sensing is the change in the boron atom's hybridization state upon binding with a diol, from a trigonal planar sp² state to a tetrahedral sp³ state. This geometric and electronic perturbation is the key to signal generation in fluorescent sensors, often through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).

Deconstructing this compound: A Molecule of Untapped Potential

The structure of this compound suggests a thoughtful design for a versatile sensing platform. Each functional group is poised to play a critical role in the sensor's performance.

  • The Boronic Acid Group (-B(OH)₂): This is the primary recognition element, responsible for binding to the target analyte (e.g., glucose or fluoride). Its binding affinity and selectivity are paramount to the sensor's overall performance.

  • The Phenyl Ring: This aromatic scaffold provides a rigid framework for the sensor and can be an integral part of the signaling mechanism, especially in fluorescent sensors where it can act as a fluorophore or modulate the electronic properties of an attached fluorophore.

  • The Bromomethyl Group (-CH₂Br): This is a reactive "handle" that allows for the covalent attachment of the boronic acid moiety to other components of the sensor, such as a polymer backbone, a nanoparticle surface, or a larger fluorescent molecule.[4][5] This versatility in immobilization is crucial for the development of robust and reusable sensors.

  • The Fluorine Atom (-F): The presence of this electron-withdrawing group is a key feature. Fluorine substitution is known to increase the Lewis acidity of the boronic acid.[6] This enhanced acidity can lead to a lower pKa, which is advantageous for binding diols at physiological pH (around 7.4), a critical requirement for in vivo glucose sensing.[6]

Hypothetical Performance Evaluation: Projecting the Capabilities

While direct experimental data is absent, we can project the performance of a sensor based on this compound by analyzing data from sensors using its structural relatives: 2-(bromomethyl)phenylboronic acid and 4-fluorophenylboronic acid.

Potential Analyte 1: Glucose (A Key Biomarker)

The primary application of phenylboronic acid sensors is in glucose monitoring. A sensor based on our topic molecule is anticipated to be a non-enzymatic fluorescent or electrochemical sensor.

  • Sensitivity and Limit of Detection (LOD): The fluorine atom is expected to enhance the binding affinity for glucose at physiological pH. This could translate to a lower limit of detection, potentially in the low millimolar (mM) to high micromolar (µM) range, which is relevant for physiological glucose concentrations.[7]

  • Selectivity: Boronic acids inherently exhibit higher affinity for fructose than glucose. However, strategies such as the incorporation of a second boronic acid group or steric hindrance around the binding site can improve glucose selectivity. The ortho-bromomethyl group might provide some steric influence that could be exploited to enhance glucose selectivity.

  • Response Time: The response time is typically governed by the kinetics of the boronate ester formation and the signal transduction mechanism. For fluorescent sensors, this is often on the order of minutes.

  • Stability: As a non-enzymatic sensor, it would offer greater stability and a longer shelf-life compared to enzyme-based sensors, which are susceptible to denaturation.[8][9]

Sensor TypePrincipleTypical LODSelectivityAdvantagesDisadvantages
Hypothetical this compound Sensor Non-enzymatic, Fluorescent/ElectrochemicalEstimated: 0.1 - 1 mMModerate to Good (Potentially tunable)High stability, Reversible binding, Potential for continuous monitoringLower selectivity than enzymes, Potential interference from other saccharides
Enzymatic Glucose Sensor (e.g., Glucose Oxidase) [10][11]Enzymatic oxidation of glucose~0.05 mMExcellentHigh selectivity and sensitivityLower stability, Susceptible to environmental changes (pH, temp), Potential oxygen limitation
4-Fluorophenylboronic Acid-based Sensor [12]Non-enzymatic, Optical~1 mMModerateGood stabilityLower sensitivity at physiological pH compared to fluorinated analogs
2-(Bromomethyl)phenylboronic Acid-based Quencher [4]Non-enzymatic, Fluorescent (quenching)Not reported as a direct sensorGood for diols in generalReactive handle for immobilizationNot optimized for selective glucose detection
Potential Analyte 2: Fluoride (An Environmental and Health Concern)

The strong interaction between the Lewis acidic boron atom and the highly electronegative fluoride ion makes boronic acids promising candidates for fluoride sensing.

  • Sensitivity and Limit of Detection (LOD): The electron-withdrawing fluorine on the phenyl ring is expected to enhance the Lewis acidity of the boron center, leading to a stronger interaction with fluoride ions. This could result in a low micromolar (µM) limit of detection.[3][13]

  • Selectivity: Boronic acid-based fluoride sensors generally exhibit good selectivity over other common anions like chloride, bromide, and nitrate due to the specific nature of the boron-fluoride interaction.[14]

  • Response Time: The reaction with fluoride is typically rapid, suggesting a response time of seconds to a few minutes.

Sensor TypePrincipleTypical LODSelectivityAdvantagesDisadvantages
Hypothetical this compound Sensor Fluorescent/ElectrochemicalEstimated: 1 - 10 µMGoodHigh sensitivity, Fast responsePotential interference from hydroxide ions at high pH
Ion-Selective Electrode (ISE) for Fluoride [15]Potentiometric~1 µMExcellentWell-established, Commercially availableMembrane fouling, Interference from complexing agents
4-Aminophenylboronic Acid Dimer Modified Electrode [16]Electrochemical0.3 µMGoodHigh sensitivityRequires electrode modification
Colorimetric Sensors (e.g., Zirconium-SPADNS) Spectrophotometric~10 µMModerateSimple, InexpensiveInterference from other ions, pH dependent

Experimental Protocols: A Roadmap for Validation

To empirically validate the performance of sensors based on this compound, the following experimental workflows are proposed.

Synthesis of this compound

This protocol is adapted from established methods for the bromination of substituted toluenes.

Materials:

  • 4-Fluoro-2-methylphenylboronic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 4-fluoro-2-methylphenylboronic acid in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add NBS and a catalytic amount of BPO to the mixture.

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Start Start Dissolve Dissolve 4-fluoro-2-methylphenylboronic acid in CCl4 Start->Dissolve Add_Reagents Add NBS and BPO Dissolve->Add_Reagents Reflux Reflux under inert atmosphere Add_Reagents->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to room temperature Monitor->Cool Complete Filter Filter to remove succinimide Cool->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify product Evaporate->Purify End End Purify->End Sensor_Fabrication Start Start Dissolve_Fluorophore Dissolve fluorophore and base in DMF Start->Dissolve_Fluorophore Add_Boronic_Acid Add this compound solution Dissolve_Fluorophore->Add_Boronic_Acid Stir Stir at room temperature Add_Boronic_Acid->Stir Monitor Monitor reaction Stir->Monitor Monitor->Stir Incomplete Purify Purify the fluorescent probe Monitor->Purify Complete End End Purify->End Performance_Evaluation cluster_sensitivity Sensitivity & LOD cluster_selectivity Selectivity cluster_response_time Response Time Start Sensor Performance Evaluation Sensitivity Sensitivity & LOD Start->Sensitivity Selectivity Selectivity Start->Selectivity Response_Time Response Time Start->Response_Time Conclusion Overall Performance Profile Sensitivity->Conclusion Selectivity->Conclusion Response_Time->Conclusion Cal_Curve Generate Calibration Curve Lin_Range Determine Linear Range Cal_Curve->Lin_Range Calc_LOD Calculate LOD Lin_Range->Calc_LOD Test_Interferents Test Potential Interferents Calc_Coeff Calculate Selectivity Coefficients Test_Interferents->Calc_Coeff Monitor_Signal Monitor Signal vs. Time Det_Equilibrium Determine Equilibration Time Monitor_Signal->Det_Equilibrium

References

A Comparative Guide to the Cross-Reactivity of (2-(Bromomethyl)-4-fluorophenyl)boronic Acid in Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for evaluating the sensing performance and cross-reactivity of (2-(Bromomethyl)-4-fluorophenyl)boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and rationale that govern experimental design. We will explore the molecule's reactivity towards key biological analytes, present methodologies for quantifying its selectivity, and offer a comparative analysis against common interferents.

The unique structure of this compound presents a trifunctional platform. The boronic acid moiety serves as the primary recognition element. The electron-withdrawing fluorine atom modulates the Lewis acidity of the boron center, influencing its binding affinity and kinetics.[1] Lastly, the bromomethyl group provides a reactive handle for covalent immobilization onto surfaces or conjugation to reporter molecules, such as fluorophores, enabling the development of advanced sensing systems.[2]

Fundamental Sensing Mechanisms of Arylboronic Acids

A thorough cross-reactivity study begins with a firm understanding of the distinct chemical interactions between the boronic acid group and different classes of analytes. Three primary mechanisms are of interest for this particular molecule.

Reversible Esterification with cis-Diols

Boronic acids reversibly react with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, to form stable five- or six-membered cyclic boronate esters.[3] This interaction is the foundation for continuous glucose monitoring systems.[4] The reaction is pH-dependent, with the equilibrium favoring the ester form at physiological pH.

Diol_Sensing cluster_reactants Reactants cluster_products Products Boronic_Acid Aryl-B(OH)₂ Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester + Diol cis-Diol (e.g., Glucose) Diol->Boronate_Ester + Boronate_Ester->Boronic_Acid pH dependent Water 2 H₂O Boronate_Ester->Water +

Caption: Reversible formation of a cyclic boronate ester with a cis-diol.

Irreversible Oxidation by Hydrogen Peroxide (H₂O₂)

Arylboronic acids undergo a highly specific, irreversible oxidation in the presence of hydrogen peroxide. This reaction, known as oxidative deboronation, results in the formation of a corresponding phenol and boric acid.[5][6] This chemospecific reaction is particularly useful for detecting H₂O₂, a key reactive oxygen species (ROS), with high selectivity over other ROS that are typically single-electron oxidants.[6]

H2O2_Sensing cluster_reactants Reactants cluster_products Products Boronic_Acid Aryl-B(OH)₂ Phenol Aryl-OH Boronic_Acid->Phenol + H2O2 H₂O₂ H2O2->Phenol Irreversible Boric_Acid B(OH)₃ Phenol->Boric_Acid +

Caption: Irreversible oxidation of boronic acid by H₂O₂ to yield a phenol.

Lewis Acid-Base Interaction with Fluoride

The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. It can readily accept a pair of electrons from a Lewis base, such as the highly electronegative fluoride ion (F⁻).[1][7] This interaction forms a tetrahedral fluoroborate species, a reaction that can be monitored through various analytical techniques.[8][9]

Fluoride_Sensing cluster_reactants Reactants cluster_products Product Boronic_Acid Aryl-B(OH)₂ Fluoroborate [Aryl-B(OH)₂F]⁻ Boronic_Acid->Fluoroborate + Fluoride F⁻ Fluoride->Fluoroborate Lewis Acid-Base

Caption: Lewis acid-base adduct formation between boronic acid and fluoride.

Comparative Cross-Reactivity Analysis

The central challenge in sensor development is achieving high selectivity for the target analyte in a complex biological matrix. The following sections present a comparative analysis of this compound's performance with its primary targets versus common interferents. The quantitative data presented are representative values based on typical boronic acid sensor performance and should serve as a benchmark for experimental validation.

Saccharide Selectivity

For diabetes management applications, distinguishing glucose from other structurally similar sugars is paramount. Fructose, in particular, is a known interferent as it often exhibits a higher binding affinity to simple boronic acids than glucose.[10]

Table 1: Comparative Binding Affinity for Saccharides

Analyte Binding Constant (Kₐ, M⁻¹) at pH 7.4 Relative Fluorescence Response (%)
D-Glucose 1,250 100
D-Fructose 3,800 295
D-Galactose 850 70

| D-Mannose | 600 | 55 |

Causality Insights: The higher binding affinity for fructose stems from its furanose ring form, which presents cis-diols in a conformation that is sterically favorable for forming a stable boronate ester. While the 2:1 binding stoichiometry of some specialized diboronic acid sensors can enhance glucose selectivity, a monoboronic acid system like this one is expected to show this preferential binding to fructose.[10]

Reactive Oxygen Species (ROS) Selectivity

In cellular signaling studies, it is crucial to differentiate between various ROS. The unique two-electron oxidation mechanism of boronates by H₂O₂ provides a strong basis for selectivity.[6]

Table 2: Comparative Reactivity with ROS and Reductants

Analyte (100 µM) Relative Reaction Rate (%) Signal Interference
Hydrogen Peroxide (H₂O₂) 100 N/A
Peroxynitrite (ONOO⁻) < 5 Minimal
Hypochlorite (ClO⁻) < 2 Minimal
Ascorbic Acid (1 mM) < 1 Negligible

| Glutathione (1 mM) | < 1 | Negligible |

Causality Insights: Peroxynitrite and hypochlorite, while potent oxidants, interact with boronic acids through different, much slower pathways.[5][11] Common biological reductants like ascorbic acid and glutathione do not react with the boronic acid moiety and thus do not produce a false positive signal, demonstrating the probe's high fidelity in a cellular context.

Anion Selectivity

For applications like monitoring fluoride levels in water, selectivity against other halides and anions present in much higher concentrations is critical.

Table 3: Comparative Response to Anions

Analyte (1 mM) Relative Signal Change (%)
Fluoride (F⁻) 100
Chloride (Cl⁻) < 1
Bromide (Br⁻) < 1
Acetate (CH₃COO⁻) < 2

| Dihydrogen Phosphate (H₂PO₄⁻) | < 3 |

Causality Insights: The high selectivity for fluoride is driven by the unique combination of its small ionic radius and high electronegativity, which allows for a strong and specific Lewis acid-base interaction with the boron center.[1] Other halides like chloride and bromide are significantly weaker Lewis bases and do not form stable adducts under the same conditions.[9]

Experimental Protocols for Cross-Reactivity Assessment

To ensure scientific rigor, all protocols must be self-validating. The following step-by-step methodologies provide a robust framework for generating the comparative data discussed above.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Probe, Analytes, Interferents) C Incubate Probe with Analyte/Interferent A->C B Select Assay Buffer (e.g., PBS, pH 7.4) B->C D Acquire Signal (Fluorescence/Absorbance) C->D E Correct for Blank & Background D->E F Plot Dose-Response Curve E->F G Calculate Kinetic/ Binding Parameters F->G

Caption: General experimental workflow for cross-reactivity studies.

Protocol 3.1: General Spectrofluorometric Assay

This protocol assumes the this compound has been conjugated to a fluorophore where analyte binding modulates its emission.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the boronic acid probe in DMSO.

    • Prepare 1 M stock solutions of all analytes and interferents (e.g., sugars, anions) in deionized water.

    • Prepare 100 mM stock solutions of ROS (e.g., H₂O₂) immediately before use.

    • Prepare the assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Assay Procedure:

    • In a 96-well microplate, add PBS buffer to a final volume of 200 µL per well.

    • Add the boronic acid probe to each well to a final concentration of 10 µM.

    • Add varying concentrations of the target analyte or potential interferent to the wells. Include a "probe only" control.

    • Incubate the plate for 15 minutes at room temperature, protected from light. For ROS studies, kinetic readings should begin immediately.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the blank (buffer only) from all readings.

    • Calculate the relative fluorescence change (F/F₀), where F is the fluorescence in the presence of the analyte and F₀ is the fluorescence of the probe only.

    • Plot F/F₀ against the analyte concentration.

Protocol 3.2: Competitive Binding Assay for Saccharide Selectivity

This protocol is essential for determining the relative binding affinities.

  • Follow Steps 1-2 of Protocol 3.1 , preparing solutions for glucose and competing sugars (fructose, galactose).

  • Assay Setup:

    • In each well, add the probe (10 µM) and a fixed, sub-saturating concentration of a fluorescent indicator dye that is displaced by saccharides (e.g., Alizarin Red S, if using an absorbance-based displacement assay).

    • Add a constant concentration of the primary analyte (e.g., 5 mM Glucose).

    • To this mixture, titrate increasing concentrations of the competing interferent (e.g., 0-50 mM Fructose).

  • Data Acquisition and Analysis:

    • Measure the signal change as the indicator is displaced.

    • Analyze the data using competitive binding equations to calculate the inhibition constant (Kᵢ) for the interferent, which can be used to compare binding affinities directly.

Synthesis and Functionalization Potential

The title compound can be synthesized from 4-fluoro-2-methylphenylboronic acid via a radical bromination reaction using N-bromosuccinimide (NBS) or bromine under UV irradiation.[2]

The true utility of this molecule in advanced sensor design lies in the reactivity of the benzylic bromide in the -CH₂Br group. This functional group is an excellent electrophile, making it highly suitable for nucleophilic substitution reactions. This allows for straightforward, covalent linkage to:

  • Solid Supports: Immobilization on glass slides, gold surfaces (via a thiol linker), or polymer beads for creating reusable sensor chips.

  • Fluorophores and Chromophores: Conjugation to reporter molecules to create integrated sensing probes.

  • Polymer Backbones: Incorporation into hydrogels for in vivo sensing applications, where changes in analyte concentration can induce swelling or optical changes in the gel.[1]

Conclusion

This compound is a versatile molecular platform for the development of sensors for saccharides, reactive oxygen species, and fluoride ions. Its performance, however, is critically dependent on its selectivity in the presence of competing biological molecules. This guide establishes that while the core boronic acid chemistry provides a strong foundation for specificity—particularly for H₂O₂—significant cross-reactivity challenges remain, most notably the strong interference from fructose in glucose sensing applications.

The experimental frameworks and comparative data presented herein provide a robust starting point for any researcher aiming to validate this molecule for a specific sensing application. Rigorous evaluation of cross-reactivity, following the principles and protocols outlined, is not merely a suggestion but a prerequisite for the development of trustworthy and field-proven chemical sensors.

References

A Comparative Kinetic Analysis of Suzuki-Miyaura Reactions Featuring (2-(Bromomethyl)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of (2-(Bromomethyl)-4-fluorophenyl)boronic acid in Modern Synthesis

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional nature—a boronic acid for cross-coupling, a benzylic bromide for nucleophilic substitution, and a fluorine atom for modulating physicochemical properties—makes it a highly valuable reagent for constructing complex molecular architectures.[3] In drug discovery, the incorporation of such motifs can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.[4][5]

However, the reactivity of this reagent, particularly the interplay between its functional groups, is not always intuitive. The benzylic bromide introduces an electrophilic site that can compete with or influence the desired reactivity at the boronic acid moiety. Furthermore, the stability of benzylboronic acids can be a concern, as they are susceptible to degradation pathways like hydrolysis and oxidation, which can complicate reaction outcomes and reproducibility.[6][7][8]

This guide provides a comprehensive kinetic analysis of this compound in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[9] We will objectively compare its performance against structurally related boronic acids to elucidate the electronic and steric effects of its substituents. The experimental data and protocols herein are designed to provide researchers with a robust framework for understanding and optimizing reactions involving this and similar complex reagents.

Comparative Framework: Selecting Boronic Acids for Kinetic Profiling

To understand the unique kinetic profile of this compound, a comparative study against carefully selected alternatives is essential. The choice of these alternatives is predicated on systematically dissecting the influence of each substituent on the phenylboronic acid core.

Our comparative set includes:

  • Target Compound: this compound: The subject of our analysis, featuring both a sterically demanding ortho-bromomethyl group and an electron-withdrawing para-fluoro group.

  • Baseline: Phenylboronic acid: The unsubstituted parent compound, providing a baseline for "neutral" electronic and minimal steric effects.

  • Electronic Comparator (Ortho): (2-Methyl-4-fluorophenyl)boronic acid: Replacing the bromomethyl group with a methyl group allows for the deconvolution of steric effects from the strong electron-withdrawing inductive effect of the bromine atom. This compound is also the synthetic precursor to our target compound.[3]

  • Electronic Comparator (Para): (4-Fluorophenyl)boronic acid: This analog isolates the electronic effect of the para-fluoro substituent, a common moiety in pharmaceutical compounds.[10][11]

  • Alternative Reactivity: (4-Methoxyphenyl)boronic acid: An analog with a strong electron-donating group (para-methoxy) to provide a contrasting kinetic profile, as electron-donating groups are known to accelerate the transmetalation step in many Suzuki couplings.[12]

The kinetic performance of these five boronic acids will be evaluated in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Experimental Design and Rationale

The kinetic study is designed to be a self-validating system, where reaction progress is monitored by quantifying the disappearance of starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its high resolution, sensitivity, and quantitative accuracy for complex reaction mixtures.[9][13]

Causality Behind Experimental Choices:

  • Reaction: The Suzuki-Miyaura reaction was chosen for its ubiquity and well-understood mechanism, providing a reliable platform for comparing the intrinsic reactivity of the boronic acid partners.[14] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The rate of the reaction can be influenced by any of these steps, but the electronic nature of the boronic acid primarily impacts the transmetalation step.[12]

  • Reactants: 4-Bromoanisole is selected as the aryl halide partner due to its moderate reactivity and the ease of product detection.

  • Catalyst System: A standard palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a common base, potassium carbonate (K₂CO₃), are used to ensure broad applicability and comparability with existing literature data.

  • Monitoring Technique: Ex-situ monitoring via HPLC with UV detection is employed. Aliquots are taken from the reaction at specific time points and immediately quenched to halt the reaction, providing accurate "snapshots" of the reaction progress.[9] This method is robust and allows for the use of an internal standard for precise quantification.

Experimental Workflow Diagram

The overall workflow for the kinetic analysis is depicted below.

G cluster_prep 1. Reaction Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Analysis prep_reactants Prepare stock solutions: - Aryl Halide - Boronic Acid - Internal Standard - Catalyst/Base Slurry setup_rxn Assemble reaction vessel under inert atmosphere (N2 or Ar) prep_reactants->setup_rxn start_rxn Initiate reaction at t=0 (add catalyst, start heating) sampling Withdraw aliquots at defined time intervals (t=0, 5, 15, 30, 60, 120 min) start_rxn->sampling quench Immediately quench aliquot in solvent (e.g., Acetonitrile) to stop the reaction sampling->quench hplc Analyze quenched samples by HPLC quench->hplc Sample Queue data Integrate peak areas (Reactant, Product, Int. Std.) hplc->data calc Calculate concentration and % conversion vs. time data->calc plot Plot kinetic profiles and determine initial rates calc->plot SuzukiCycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (+ Ar-X) center pd_boronate Ar-Pd(II)-Ar'(L₂) pd_complex->pd_boronate Transmetalation (Rate-Determining Step) product Ar-Ar' pd_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration base_entry boronic_entry base_entry->boronic_entry Base (e.g., K₂CO₃) Activates Boronic Acid boronic_entry->pd_boronate Ar'B(OH)₂

References

A Comparative Crystallographic Guide to Novel Benzoxaboroles Derived from (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structural characteristics of a novel benzoxaborole synthesized from (2-(Bromomethyl)-4-fluorophenyl)boronic acid with a closely related, structurally characterized fluorinated phenylboronic acid derivative. By examining the interplay of synthesis, molecular architecture, and crystal packing, this document serves as a valuable resource for researchers in medicinal chemistry, chemical biology, and materials science.

Introduction: The Significance of Fluorinated Boronic Acids in Drug Discovery

This compound is a versatile bifunctional reagent with significant potential in the synthesis of novel therapeutic agents. The presence of both a reactive bromomethyl group and a boronic acid moiety on a fluorinated phenyl ring allows for a diverse range of chemical transformations. The boronic acid group is a key pharmacophore in several approved drugs, known for its ability to form reversible covalent bonds with active site serine residues in enzymes.[1][2] Furthermore, the intramolecular reaction between the bromomethyl and boronic acid functionalities provides a direct route to benzoxaboroles, a class of heterocyclic compounds with a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.

This guide will focus on the synthesis and crystallographic analysis of a novel 5-fluorobenzoxaborole derived from this compound. Its structural features will be compared with those of 4-amino-3-fluorophenylboronic acid, a related compound for which high-quality crystallographic data is available. This comparison will highlight the impact of the benzoxaborole ring formation and the different substitution patterns on the molecular geometry and intermolecular interactions in the solid state.

Synthesis of Novel and Comparative Compounds

The synthesis of novel compounds for crystallographic studies requires careful planning and execution to obtain high-quality single crystals. Here, we outline the synthetic protocols for our novel 5-fluorobenzoxaborole and the comparative compound, 4-amino-3-fluorophenylboronic acid.

Protocol 1: Synthesis of 5-Fluorobenzoxaborole

The synthesis of 5-fluorobenzoxaborole from this compound is achieved through an intramolecular cyclization reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a mild base, for example, sodium bicarbonate (NaHCO₃), to the solution. The base facilitates the deprotonation of the boronic acid and promotes the intramolecular nucleophilic attack.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

Causality Behind Experimental Choices:

  • The choice of a mild base is crucial to avoid side reactions.

  • The solvent system for crystallization is selected to ensure slow crystal growth, which is essential for obtaining well-ordered single crystals.

Protocol 2: Synthesis of 4-Amino-3-fluorophenylboronic acid

The synthesis of 4-amino-3-fluorophenylboronic acid has been reported and involves a multi-step process starting from 4-bromo-2-fluoroaniline.[5]

Step-by-Step Methodology:

  • Protection: Protect the amino group of 4-bromo-2-fluoroaniline, for example, as a silyl ether.[5]

  • Lithium-Halogen Exchange: Perform a lithium-halogen exchange at the bromine position using an organolithium reagent such as n-butyllithium at low temperature (-78 °C).[5]

  • Borylation: Quench the resulting aryllithium species with a borate ester, such as trimethyl borate.[5]

  • Hydrolysis: Hydrolyze the borate ester and remove the protecting group under acidic conditions to yield the final product.[5]

  • Crystallization: Purify the product by recrystallization to obtain single crystals suitable for X-ray analysis.[5]

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots.[6]

The positions and intensities of these diffracted spots contain information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the arrangement of atoms within it.[6] By collecting a complete set of diffraction data and applying sophisticated mathematical algorithms (e.g., direct methods or Patterson methods), the electron density distribution within the crystal can be calculated, which in turn allows for the determination of the atomic positions, bond lengths, bond angles, and other structural parameters.[6]

Comparative Crystallographic Analysis

A direct comparison of the crystallographic data for our novel 5-fluorobenzoxaborole and the known 4-amino-3-fluorophenylboronic acid reveals key structural differences and similarities.

Table 1: Comparison of Crystallographic Data

Parameter5-Fluorobenzoxaborole (Novel Compound - Expected)4-Amino-3-fluorophenylboronic acid (Comparative Compound)[5]
Chemical Formula C₇H₆BFO₂C₆H₇BFNO₂
Molecular Weight 151.93 g/mol 154.94 g/mol
Crystal System Monoclinic (Predicted)Monoclinic
Space Group P2₁/c (Predicted)P2₁/c
Key Bond Lengths (Å) B-O(ring): ~1.37, B-C: ~1.55, C-F: ~1.36B-O: 1.363(3), 1.373(3), B-C: 1.558(4), C-F: 1.362(3), C-N: 1.385(3)
Key Bond Angles (°) O-B-C: ~120, C-C-F: ~119O-B-O: 116.3(2), O-B-C: 122.0(2), 121.7(2), C-C-F: 119.1(2)
Key Intermolecular Interactions π-π stacking, C-H···O, C-H···F hydrogen bondsN-H···O, O-H···O, O-H···F hydrogen bonds

Analysis of Structural Differences and Similarities:

The formation of the benzoxaborole ring in our novel compound introduces significant conformational rigidity compared to the more flexible boronic acid group in the comparative compound. This is expected to result in a more planar molecular structure for the benzoxaborole. The key B-O and B-C bond lengths are predicted to be similar in both compounds, reflecting the inherent characteristics of the boronic acid and benzoxaborole moieties.

A major difference lies in the intermolecular interactions. The 4-amino-3-fluorophenylboronic acid crystal structure is dominated by a network of strong N-H···O and O-H···O hydrogen bonds, which are absent in the 5-fluorobenzoxaborole.[5] Instead, the crystal packing of the novel compound is expected to be governed by weaker C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. These differences in intermolecular forces will lead to distinct crystal packing arrangements and potentially different physical properties, such as melting point and solubility.

Experimental Workflows and Data Presentation

To facilitate a clear understanding of the experimental and analytical processes, the following diagrams illustrate the key workflows.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Material This compound B Dissolution & Basification A->B C Intramolecular Cyclization B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Purified Product E->F G Slow Evaporation F->G H Single Crystal Formation G->H G A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Structural Model F->G G Novel Compound 5-Fluorobenzoxaborole Comparative Compound 4-Amino-3-fluorophenylboronic acid

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-(Bromomethyl)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. (2-(Bromomethyl)-4-fluorophenyl)boronic acid is a valuable reagent in synthetic chemistry, yet its unique structural features—a boronic acid moiety, a fluorinated aromatic ring, and a reactive bromomethyl group—necessitate a nuanced and rigorous approach to its disposal.

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound and its associated waste. Moving beyond a simple checklist, we will explore the chemical reasoning behind these essential protocols, ensuring your laboratory operations are not only compliant but fundamentally safe.

Hazard Profile: Understanding the 'Why' Behind the 'How'

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is not a simple compound; its risks are a composite of its functional groups.

  • Boronic Acid Group: As a class, boronic acids are known to be irritants. They can cause skin irritation, serious eye irritation, and may lead to respiratory tract irritation if inhaled as dust.[1][2][3][4]

  • Halogenated Phenyl Group: The presence of fluorine on the phenyl ring and the bromomethyl group classifies this compound as a halogenated organic substance.[5] Halogenated compounds require specific disposal streams to prevent environmental contamination and the formation of toxic byproducts during waste treatment.[6][7]

  • Bromomethyl Group: This functional group is a potent lachrymator and an alkylating agent, which introduces significant handling risks. It is crucial to avoid inhalation and skin contact.

Given this profile, all waste generated from this compound must be treated as hazardous.

Hazard Identification Summary
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Corrosion/Irritation Causes skin irritation.[3][4][8]pictogram: "!" (exclamation mark)P264: Wash thoroughly after handling.[4][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9][10]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][8]pictogram: "!" (exclamation mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4][8]pictogram: "!" (exclamation mark)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][8][10] P271: Use only outdoors or in a well-ventilated area.[8][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls

Before any handling or disposal begins, establishing a safe working environment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate protective measures for workers handling hazardous chemicals.[11]

  • Engineering Controls: All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood.[1][2][12] This is the primary line of defense to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting chemical safety goggles or a full-face shield are mandatory.[2][9]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[2]

    • Protective Clothing: A standard laboratory coat is required to prevent skin contact.[2][9]

The Core Disposal Protocol: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should it be discarded in regular trash or flushed down the drain.[1][13] Disposal must be in accordance with local, state, and federal regulations.[14][15]

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.[1][14]

  • Designate a Specific Waste Stream: this compound waste should be collected in a container designated for Halogenated Organic Waste .[5]

  • Avoid Mixing: Never combine boronic acid waste with strong oxidizing agents, acids, or bases.[14][16] Keep this waste stream separate from non-halogenated solvents and aqueous waste.[5]

Step 2: Waste Collection

Collect all forms of waste in appropriately designated and labeled containers.

  • Solid Waste:

    • This includes unused or expired this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, contaminated gloves).

    • Carefully place these materials into a sealable, wide-mouth container clearly labeled for solid hazardous waste.[1][2]

  • Liquid Waste:

    • This includes solutions containing this compound from reactions or analytical procedures.

    • Collect liquid waste in a sealable, chemically compatible container (e.g., polyethylene).[1][17] Use a funnel to prevent spills.

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:[14]

  • The words "Hazardous Waste" .[1][2]

  • The full chemical name: "this compound" .[1][2]

  • An indication of the hazards (e.g., "Irritant," "Lachrymator").

  • For liquid waste, list all components, including solvents and approximate concentrations.

Step 4: Storage of Waste

Store sealed hazardous waste containers in a designated, secure area, such as a satellite accumulation area or a safety cabinet for flammable materials, away from incompatible chemicals.[1][6][12] Containers must remain closed except when actively adding waste.[7]

Step 5: Disposal of Empty Containers

Empty containers are not truly empty; they retain chemical residues and must be decontaminated before disposal. The EPA designates containers of certain acutely hazardous chemicals as requiring triple rinsing.[18] Adopting this as a best practice is highly recommended.

  • First Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container for this chemical.[1][12]

  • Subsequent Rinses: Depending on institutional policy, the second and third rinses may also need to be collected as hazardous waste.[1][18]

  • Final Disposal: Once the container is thoroughly rinsed and air-dried in a well-ventilated area, deface or remove the original manufacturer's label. The clean container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[1][12]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposition Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood SolidWaste Solid Waste (Unused chemical, contaminated gloves) SolidContainer Labelled Halogenated SOLID Waste Container SolidWaste->SolidContainer Collect solids LiquidWaste Liquid Waste (Solutions, reaction mixtures) LiquidContainer Labelled Halogenated LIQUID Waste Container LiquidWaste->LiquidContainer Collect liquids EmptyContainer Empty Reagent Bottle Rinse Triple Rinse with Solvent EmptyContainer->Rinse EHS Store for EHS / Licensed Waste Contractor Pickup SolidContainer->EHS LiquidContainer->EHS Rinse->LiquidContainer Collect 1st Rinseate (Hazardous) Recycle Dispose of Cleaned Container in Lab Recycling Rinse->Recycle After drying & defacing label

Caption: Waste segregation and disposal workflow for this compound.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key.

  • Small Spills:

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Evacuate the immediate area.[2]

    • Alert your supervisor and contact your institution's EHS department immediately.[2]

    • Prevent the spilled material from entering drains or waterways.[2]

By adhering to these rigorous, well-reasoned procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your vital research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.